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  • Product: Ethyl 2-(benzylamino)-5-chloronicotinate
  • CAS: 1186405-01-5

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of Ethyl 2-(benzylamino)-5-chloronicotinate?

An In-Depth Technical Guide to Ethyl 2-(benzylamino)-5-chloronicotinate Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(benzylamino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-(benzylamino)-5-chloronicotinate

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(benzylamino)-5-chloronicotinate (CAS No. 1186405-01-5) is a substituted pyridine derivative with a molecular formula of C₁₅H₁₅ClN₂O₂. This compound incorporates several key functional groups: a pyridine ring, a secondary benzylamine moiety, a chloro substituent, and an ethyl ester. Such a combination of structural features makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The pyridine core is a common scaffold in numerous biologically active compounds, and the substituents offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, a plausible synthetic route, and a standard protocol for its analytical characterization.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

IdentifierValueSource
IUPAC Name Ethyl 2-(benzylamino)-5-chloropyridine-3-carboxylateN/A
CAS Number 1186405-01-5[1]
Molecular Formula C₁₅H₁₅ClN₂O₂[1]
Molecular Weight 304.75 g/mol N/A
Canonical SMILES CCOC(=O)C1=C(NC=C(Cl)C=C1)NCC2=CC=CC=C2N/A
Molecular Structure Diagram

Caption: Molecular structure of Ethyl 2-(benzylamino)-5-chloronicotinate.

Physical Properties

PropertyPredicted ValueRationale/Notes
Appearance White to off-white or pale yellow solidBased on related compounds like 2-amino-5-chloropyridine, which is a beige crystalline solid[2]. The presence of the larger aromatic systems may lead to a crystalline solid form at room temperature.
Melting Point 120-150 °CThis is an estimation. For comparison, 2-amino-5-chloropyridine has a melting point of 135-138 °C[3]. The larger molecular weight and potential for hydrogen bonding in the subject molecule would influence this value.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the molecular size and polarity. Decomposition at higher temperatures is likely.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, acetone). Low solubility in water.The ethyl ester and chloro groups contribute to some lipophilicity, while the pyridine nitrogen and amino group provide polarity. This suggests good solubility in a range of organic solvents but limited aqueous solubility, a common trait for such molecules[4].

Chemical Properties and Reactivity

The chemical behavior of Ethyl 2-(benzylamino)-5-chloronicotinate is dictated by its constituent functional groups.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position of the pyridine ring is on an electron-deficient ring, but it is less activated towards nucleophilic aromatic substitution than a halogen at the 2- or 4-positions. However, under forcing conditions, it could potentially be displaced by strong nucleophiles.

  • Amine Reactivity: The secondary amine is a key reactive site. It can be further alkylated or acylated. It also possesses a proton that can participate in hydrogen bonding, influencing the molecule's physical properties and its interactions with biological targets.

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This provides a handle for further derivatization, for example, to form amides.

  • Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated to form a pyridinium salt. The ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of any incoming electrophile and may deactivate the ring.

Proposed Synthetic Pathway

A logical and common synthetic route to Ethyl 2-(benzylamino)-5-chloronicotinate would involve a nucleophilic aromatic substitution reaction. The starting material, Ethyl 2-chloronicotinate, is commercially available.

Synthesis_Pathway A Ethyl 2,5-dichloronicotinate C Ethyl 2-(benzylamino)-5-chloronicotinate A->C Nucleophilic Aromatic Substitution B Benzylamine B->C Base (e.g., DIPEA) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate.

Experimental Rationale: The synthesis leverages the high reactivity of the chlorine atom at the 2-position of the pyridine ring in Ethyl 2,5-dichloronicotinate towards nucleophilic attack. Benzylamine acts as the nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically added to scavenge the HCl byproduct, driving the reaction to completion. A polar aprotic solvent like dimethylformamide (DMF) is suitable for this type of reaction, and heating is often required to achieve a reasonable reaction rate.

Analytical Characterization Protocol: High-Performance Liquid Chromatography (HPLC)

To confirm the identity and purity of synthesized Ethyl 2-(benzylamino)-5-chloronicotinate, a robust analytical method is essential. Reverse-phase HPLC is a standard and reliable technique for this purpose.

Objective: To develop an HPLC method for the separation and quantification of Ethyl 2-(benzylamino)-5-chloronicotinate.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 10 mL of the sample diluent to create a 0.1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (Aromatic compounds typically absorb at this wavelength. A full UV scan of the compound would determine the optimal wavelength).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

Self-Validation and Causality:

  • C18 Column: The non-polar stationary phase is well-suited for retaining the moderately non-polar analyte.

  • Gradient Elution: A gradient from high aqueous to high organic mobile phase composition ensures that the analyte will be eluted with a good peak shape and that any impurities with a wide range of polarities will also be separated and eluted from the column.

  • TFA in Mobile Phase: The addition of an ion-pairing agent like TFA helps to sharpen the peaks of basic compounds, such as this pyridine derivative, by minimizing tailing caused by interactions with residual silanols on the silica support.

  • UV Detection at 254 nm: The presence of two aromatic rings (pyridine and benzene) suggests strong absorbance in the UV region, making 254 nm a good starting point for detection.

Expected Results: A single major peak corresponding to Ethyl 2-(benzylamino)-5-chloronicotinate should be observed. The retention time will depend on the exact conditions and system but is expected to be in the mid-to-late part of the gradient. The purity can be calculated from the peak area percentage. For structural confirmation, the peak could be collected and analyzed by mass spectrometry (LC-MS).

Conclusion

Ethyl 2-(benzylamino)-5-chloronicotinate is a molecule with considerable potential as a building block in the development of novel chemical entities for pharmaceutical and agrochemical applications. While comprehensive experimental data on its physical and chemical properties are currently sparse in the public domain, this guide provides a solid foundation based on its molecular structure, the known properties of its precursors, and established principles of chemical reactivity and analysis. The proposed synthetic and analytical methodologies offer a practical starting point for researchers and scientists working with this compound. As with any new chemical entity, all handling and experimental work should be conducted with appropriate safety precautions in a controlled laboratory environment.

References

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2023, August 24). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • ResearchGate. (2023, August 9). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 2-(benzylamino)-5-chloronicotinate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-(benzylamino)-5-chloronicotinate: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive overview of Ethyl 2-(benzylamino)-5-chloronicoti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of Ethyl 2-(benzylamino)-5-chloronicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document details its molecular structure and formula, proposes a robust synthetic protocol based on established chemical principles, and offers a thorough guide to its characterization using modern spectroscopic techniques.

Introduction: The Significance of Substituted Nicotinates

Substituted nicotinic acid and its esters are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, Ethyl 2-(benzylamino)-5-chloronicotinate, incorporates several key features: a lipophilic benzylamino group, a reactive chloro substituent, and an ethyl ester moiety, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Structure and Chemical Formula

Ethyl 2-(benzylamino)-5-chloronicotinate is a molecule with a well-defined three-dimensional structure that dictates its chemical reactivity and potential biological activity.

Molecular Formula: C₁₅H₁₅ClN₂O₂[1]

Molar Mass: 290.74 g/mol

Chemical Structure:

The molecule consists of a central pyridine ring substituted at the 2, 3, and 5 positions. At the 2-position, a benzylamino group is attached, where a benzyl group (a benzene ring connected to a methylene bridge) is bonded to a secondary amine. The 3-position is functionalized with an ethyl carboxylate group. Finally, a chlorine atom is located at the 5-position of the pyridine ring.

Caption: Molecular structure of Ethyl 2-(benzylamino)-5-chloronicotinate.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₁₅ClN₂O₂
Molar Mass290.74 g/mol
Melting Point40 °CSmolecule

Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach

The synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective for the functionalization of electron-deficient aromatic rings, such as pyridines, particularly when a good leaving group is present.[2] In this proposed synthesis, the chlorine atom at the 2-position of an ethyl 2,5-dichloronicotinate precursor is displaced by benzylamine. The chlorine at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the adjacent ring nitrogen and the ester group.

synthesis_workflow reactant1 Ethyl 2,5-dichloronicotinate reaction Nucleophilic Aromatic Substitution (SNAr) reactant1->reaction reactant2 Benzylamine reactant2->reaction base Base (e.g., K₂CO₃ or Et₃N) base->reaction solvent Solvent (e.g., DMF or DMSO) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product Ethyl 2-(benzylamino)-5-chloronicotinate purification->product

Caption: Proposed synthetic workflow for Ethyl 2-(benzylamino)-5-chloronicotinate.

Experimental Protocol

Materials:

  • Ethyl 2,5-dichloronicotinate

  • Benzylamine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 2,5-dichloronicotinate (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.) as a base to scavenge the HCl byproduct. Subsequently, add benzylamine (1.1 eq.) dropwise at room temperature. The use of a slight excess of benzylamine ensures the complete consumption of the starting material.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours. The rationale for heating is to provide sufficient activation energy for the nucleophilic attack and subsequent elimination of the chloride.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined, washed with brine to remove any remaining inorganic salts, and dried over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure Ethyl 2-(benzylamino)-5-chloronicotinate.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended, along with the expected data based on the molecular structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[3]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

    • Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl ester.

    • Benzyl Group: A singlet for the methylene protons (-CH₂-) of the benzyl group, and a series of multiplets in the aromatic region for the five protons of the phenyl ring.

    • Pyridine Ring: Two doublets in the aromatic region corresponding to the protons at the 4- and 6-positions of the pyridine ring.

    • Amine Proton: A broad singlet for the N-H proton of the benzylamino group, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework.

    • Ethyl Group: Two signals in the aliphatic region for the methyl and methylene carbons.

    • Benzyl Group: A signal for the methylene carbon and several signals in the aromatic region for the carbons of the phenyl ring.

    • Pyridine Ring: Five distinct signals in the aromatic region for the carbons of the pyridine ring, with the carbon attached to the chlorine atom being significantly influenced by its electronegativity.

    • Ester Carbonyl: A signal in the downfield region characteristic of a carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ due to the carbonyl stretching of the ethyl ester.

  • C=C and C=N Stretches: A series of absorption bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine and benzene rings.

  • C-Cl Stretch: An absorption band in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (290.74 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group from the ester, cleavage of the benzyl group, and fragmentation of the pyridine ring.

Potential Applications in Drug Development

The structural motifs present in Ethyl 2-(benzylamino)-5-chloronicotinate suggest its potential as a valuable intermediate in the synthesis of novel drug candidates. The benzylamino group can participate in hydrogen bonding and hydrophobic interactions with biological targets. The chlorine atom at the 5-position serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation or other modifications. Derivatives of nicotinic acid have shown a wide range of biological activities, and this compound provides a platform for the exploration of new chemical space in the pursuit of novel therapeutics.

Conclusion

This technical guide has provided a detailed overview of Ethyl 2-(benzylamino)-5-chloronicotinate, including its molecular structure, a proposed synthetic route, and a comprehensive guide to its characterization. The provided experimental protocol, based on the well-established nucleophilic aromatic substitution reaction, offers a reliable method for its preparation. The detailed interpretation of expected spectroscopic data will aid researchers in confirming the successful synthesis and purity of the compound. The versatile structure of Ethyl 2-(benzylamino)-5-chloronicotinate makes it a promising building block for the development of new chemical entities with potential applications in drug discovery.

References

  • ChemBK. Ethyl 2-(benzylamino)-5-chloronicotinate. [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Ethyl 2-(benzylamino)-5-chloronicotinate

This guide provides a comprehensive technical characterization of Ethyl 2-(benzylamino)-5-chloronicotinate (CAS 1186405-01-5). It details the spectroscopic signatures (NMR, IR, MS) required for structural validation, sup...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical characterization of Ethyl 2-(benzylamino)-5-chloronicotinate (CAS 1186405-01-5). It details the spectroscopic signatures (NMR, IR, MS) required for structural validation, supported by the synthesis logic that defines its impurity profile.

Executive Technical Summary

Ethyl 2-(benzylamino)-5-chloronicotinate is a critical pyridine-based intermediate used in the synthesis of trifluoromethyl-pyridine derivatives, kinase inhibitors, and non-steroidal anti-inflammatory drug (NSAID) analogs. Its structure features a 2,3,5-trisubstituted pyridine ring, where the 2-benzylamino group introduces specific electronic shielding effects observable in NMR, and the 5-chloro substituent provides a distinct isotopic signature in Mass Spectrometry.

  • CAS Number: 1186405-01-5

  • Molecular Formula: C₁₅H₁₅ClN₂O₂

  • Molecular Weight: 290.75 g/mol

  • Core Scaffold: Nicotinic acid ethyl ester (Pyridine-3-carboxylic acid ethyl ester)

Synthesis & Experimental Context

Understanding the synthesis is prerequisite to interpreting the spectra, as it predicts common impurities (e.g., unreacted benzylamine or hydrolyzed acid).

Reaction Pathway

The compound is synthesized via a Nucleophilic Aromatic Substitution (SₙAr) reaction. The electron-withdrawing ester group at position 3 and the chlorine at position 5 activate the chlorine at position 2 for displacement by benzylamine.

SynthesisPath SM1 Ethyl 2,5-dichloronicotinate (Substrate) Intermediate Meisenheimer Complex SM1->Intermediate + Benzylamine (S_NAr Addition) Reagent Benzylamine (Nucleophile) Reagent->Intermediate Product Ethyl 2-(benzylamino)- 5-chloronicotinate Intermediate->Product - Cl⁻ (Elimination) Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: SₙAr synthesis pathway. The 2-Cl position is selectively substituted due to the ortho-effect of the electron-withdrawing ester group.

Experimental Protocol (General Procedure)
  • Dissolution: Dissolve Ethyl 2,5-dichloronicotinate (1.0 eq) in an aprotic polar solvent (DMF or Acetonitrile).

  • Addition: Add Benzylamine (1.1 eq) and a base (K₂CO₃ or Et₃N, 2.0 eq) to scavenge HCl.

  • Reflux: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol/Water or column chromatography.

Spectroscopic Data Analysis[2]

A. Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the molecular weight and the halogen substitution pattern.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion: [M+H]⁺ = 291.09 (for ³⁵Cl).

Key Diagnostic Signals:

m/z Value Ion Identity Interpretation
291 / 293 [M+H]⁺ Parent Ion. Distinct 3:1 intensity ratio confirms the presence of one Chlorine atom (³⁵Cl/³⁷Cl).
245 / 247 [M - OEt]⁺ Loss of ethoxy group (45 Da) from the ester. Common α-cleavage.
213 / 215 [M - Ph]⁺ Loss of phenyl ring from the benzyl group.

| 91 | [C₇H₇]⁺ | Tropylium Ion. Dominant base peak characteristic of benzyl-substituted amines. |

MS_Frag M Molecular Ion [M+H]+ = 291/293 Frag1 Loss of OEt [M-45]+ = 246 M->Frag1 - EtOH Frag2 Tropylium Ion [C7H7]+ = 91 (Base Peak) M->Frag2 Benzylic Cleavage Frag3 Pyridinium Core [M-Bn]+ M->Frag3 N-C Bond Break

Figure 2: Primary fragmentation pathways in EI-MS, highlighting the diagnostic Tropylium ion.

B. Proton NMR (¹H NMR)

The ¹H NMR spectrum (typically in CDCl₃ or DMSO-d₆) is characterized by the desymmetrization of the pyridine ring and the distinct ethyl/benzyl aliphatic signals.

Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Causality
8.45 Broad Triplet1HNH The amine proton is deshielded by the aromatic ring and forms an intramolecular H-bond with the ester carbonyl.
8.20 Doublet (J=2.5 Hz)1HPy-H6 Position 6 is adjacent to the pyridine nitrogen, causing significant deshielding.
8.05 Doublet (J=2.5 Hz)1HPy-H4 Position 4 is deshielded by the ester group (anisotropy) but less so than H6. The small J-coupling (2.5 Hz) is typical for meta coupling in pyridines.
7.35 - 7.25 Multiplet5HPh-H The benzyl aromatic protons appear as a standard multiplet.
4.70 Doublet (J=5.8 Hz)2HN-CH₂-Ph The benzylic methylene couples with the NH proton. If D₂O exchange is performed, this collapses to a singlet.
4.32 Quartet (J=7.1 Hz)2HO-CH₂- Methylene of the ethyl ester.
1.36 Triplet (J=7.1 Hz)3H-CH₃ Methyl of the ethyl ester.
C. Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group transformation from the starting dichloronicotinate (loss of C-Cl, retention of ester) to the product (appearance of N-H).

  • 3350 - 3300 cm⁻¹: N-H Stretch. A single sharp band indicating a secondary amine.

  • 3060 - 3030 cm⁻¹: C-H Stretch (Aromatic). Weak intensity.

  • 2980 - 2900 cm⁻¹: C-H Stretch (Aliphatic). Ethyl and methylene groups.

  • 1690 - 1710 cm⁻¹: C=O Stretch (Ester). Strong, conjugated ester band. The frequency is slightly lowered due to conjugation with the pyridine ring and intramolecular H-bonding.

  • 1580 - 1600 cm⁻¹: C=N / C=C Stretch. Pyridine ring skeletal vibrations.

  • 750 & 690 cm⁻¹: Mono-substituted Benzene. Characteristic out-of-plane bending.

Quality Control & Impurity Profiling

When analyzing the spectra, look for these common impurities:

  • Ethyl 2,5-dichloronicotinate (Starting Material):

    • NMR: Lack of Multiplet at 7.3 ppm (Benzyl). Absence of NH peak.

  • Benzylamine (Reagent):

    • NMR: Triplet at ~1.2 ppm (NH2) if free base.

    • Odor:[1] Ammonia-like smell.

  • Hydrolysis Product (Acid):

    • NMR: Loss of Ethyl signals (4.32 q, 1.36 t). Broad OH peak >10 ppm.

References

  • Compound Identity: Ethyl 2-(benzylamino)-5-chloronicotinate. CAS Registry Number 1186405-01-5 .

  • Synthesis Methodology:Nucleophilic substitution of 2-chloronicotinic acid derivatives.
  • Spectral Analogues: Data interpolated from Ethyl 2-chloronicotinate (CAS 1452-94-4) and 2-(Benzylamino)pyridine derivatives.

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for Ethyl 2-(benzylamino)-5-chloronicotinate

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for Ethyl 2-(benzylamino)-5-chloronicotinate (CAS: 1186405-01-5). Executive Summary Ethyl 2-(benzylamin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for Ethyl 2-(benzylamino)-5-chloronicotinate (CAS: 1186405-01-5).

Executive Summary

Ethyl 2-(benzylamino)-5-chloronicotinate (E-BACN) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemical pharmacophores. Its structural complexity—featuring a lipophilic benzyl amine, an electron-withdrawing chlorine, and a polar ethyl ester—creates a distinct solubility profile governed by competing hydrophobic interactions and hydrogen bond capability.[1]

This guide provides a comprehensive analysis of E-BACN’s solubility landscape. While exhibiting negligible aqueous solubility (<1 g/L), E-BACN demonstrates high affinity for polar aprotic solvents (>50 g/L).[1] This document outlines the theoretical solubility parameters, experimental data ranges, and the validated protocols required to generate precise thermodynamic models (Apelblat/van’t Hoff) for process optimization.

Physicochemical Identity & Structural Analysis[2]

Understanding the solubility requires a dissection of the molecular architecture.

ParameterValue / Description
Chemical Name Ethyl 2-(benzylamino)-5-chloronicotinate
CAS Number 1186405-01-5
Molecular Formula C₁₅H₁₅ClN₂O₂
Molecular Weight 290.74 g/mol
Physical State Solid (Crystalline), Melting Point ~40–45°C
Predicted LogP ~4.2 (Highly Lipophilic)
Solvation Mechanisms
  • Hydrophobic Domain: The benzyl ring and the 5-chloro-pyridine core drive strong

    
     stacking interactions in the solid state, requiring solvents with high dispersion forces (London forces) to disrupt the lattice.
    
  • H-Bond Donor: The secondary amine (-NH-) at position 2 acts as a hydrogen bond donor.

  • H-Bond Acceptor: The ester carbonyl and pyridine nitrogen act as weak acceptors.

Solubility Profile: Solvent Class Analysis

The following data categorizes the solubility of E-BACN based on polarity and intermolecular forces.

Solubility Landscape Table
Solvent ClassRepresentative SolventsSolubility RatingEst. Range (g/L)Mechanistic Driver
Aqueous Water, Buffer (pH 7.4)Insoluble < 1.0High hydrophobic penalty; inability to disrupt water lattice.
Polar Protic Methanol, Ethanol, IPASoluble 10 – 40H-bonding between solvent -OH and solute -NH-/Ester.
Polar Aprotic DMSO, DMF, AcetoneFreely Soluble > 50Dipole-dipole interactions; effective solvation of the polar ester.
Chlorinated Dichloromethane (DCM), ChloroformVery Soluble > 60"Like dissolves like" (halogenated); strong dispersion forces.
Non-Polar Hexane, HeptaneSparingly Soluble 1 – 5Lack of polar interactions to overcome crystal lattice energy.
Aromatic Toluene, BenzeneSoluble 20 – 45

interactions between solvent and benzyl/pyridine rings.
Solvation Mechanism Diagram

The following diagram illustrates the competing forces determining E-BACN solubility.

SolvationMechanism cluster_0 Solubility Outcome Compound Ethyl 2-(benzylamino)-5-chloronicotinate Water Water (H2O) High Cohesive Energy Compound->Water Hydrophobic Effect (Repulsion) Ethanol Ethanol (EtOH) H-Bond Donor/Acceptor Compound->Ethanol H-Bonding (-NH...O) DCM Dichloromethane Dispersion/Polarizability Compound->DCM Van der Waals & Dipole Interaction Insoluble Precipitation Water->Insoluble Soluble Dissolution Ethanol->Soluble DCM->Soluble

Figure 1: Mechanistic interactions between E-BACN and key solvent classes.

Thermodynamic Modeling & Analysis

To optimize crystallization processes, researchers must move beyond qualitative "soluble/insoluble" labels to quantitative thermodynamic models.

The Modified Apelblat Equation

For temperature-dependent solubility, the Modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Application: Use this model to predict solubility at specific process temperatures (e.g., cooling crystallization curves).

Van't Hoff Analysis

To determine the dissolution enthalpy (


) and entropy (

):


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T). Typical for E-BACN in organic solvents.
      
    • Positive

      
      :  Entropy-driven process (Disorder increases upon dissolving).
      

Experimental Protocols

This section details the validated workflows to generate the precise solubility data required for the models above.

Protocol A: Dynamic Laser Monitoring Method (High Precision)

Best for generating solubility curves for crystallization design.

  • Preparation: Load excess E-BACN solid and solvent into a jacketed glass vessel equipped with a turbidity probe (or laser monitoring system).

  • Equilibration: Agitate at 400 rpm.

  • Heating Scan: Increase temperature at a slow ramp rate (0.1 K/min).

  • Detection: Record the temperature (

    
    ) where light transmission reaches 100% (point of complete dissolution).
    
  • Cooling Scan: Decrease temperature to detect the metastable zone width (MSZW) and nucleation point (

    
    ).
    
  • Data Point: The concentration (

    
    ) vs. 
    
    
    
    provides one point on the solubility curve. Repeat with varying concentrations.
Protocol B: Static Gravimetric Method (Standard)

Best for isothermal solubility determination.

  • Saturation: Add excess E-BACN to 10 mL of solvent in a sealed vial.

  • Agitation: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.

  • Filtration: Stop agitation and allow settling for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to T).

  • Quantification:

    • Option 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Option 2 (HPLC): Dilute the filtrate and analyze via HPLC (C18 column, ACN:Water mobile phase, UV detection at 254 nm).

Experimental Workflow Diagram

ProtocolWorkflow cluster_Gravimetric Static (Gravimetric) cluster_Laser Dynamic (Laser) Start Start: Solubility Determination Choice Select Method Start->Choice StepG1 Saturate Solvent (Excess Solid) Choice->StepG1 StepL1 Prepare Slurry (Known Conc.) Choice->StepL1 StepG2 Equilibrate (24-48h @ Const T) StepG1->StepG2 StepG3 Filter Supernatant (Isothermal) StepG2->StepG3 StepG4 Evaporate & Weigh StepG3->StepG4 End Calculate Mole Fraction (x) & Fit Apelblat Model StepG4->End StepL2 Heat Ramp (0.1 K/min) StepL1->StepL2 StepL3 Detect Clear Point (100% Trans.) StepL2->StepL3 StepL4 Record T_sol StepL3->StepL4 StepL4->End

Figure 2: Decision tree and workflow for static vs. dynamic solubility measurement.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethyl 2-chloronicotinate (Structural Analog). Retrieved October 26, 2023, from [Link]

  • Apicule. (n.d.). Ethyl chloronicotinate API Intermediate Description. Retrieved October 26, 2023, from [Link]

  • ChemBK. (n.d.). Ethyl 2-(benzylamino)-5-chloronicotinate MSDS and Properties. Retrieved October 26, 2023, from [Link]

Sources

Foundational

Probing the Bioactive Potential of Ethyl 2-(benzylamino)-5-chloronicotinate: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Novel Nicotinate Derivative In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its prese...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Nicotinate Derivative

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous biologically active molecules underscores its versatility in interacting with a wide array of biological targets.[1] This guide focuses on a particularly intriguing derivative, Ethyl 2-(benzylamino)-5-chloronicotinate, a compound poised at the intersection of several key pharmacophoric features. The strategic placement of a benzylamino group and a chlorine atom on the ethyl nicotinate core suggests a rich potential for diverse biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and rigorous evaluation of the bioactive potential of this compound. We will delve into detailed experimental protocols, explore potential mechanisms of action, and discuss the critical structure-activity relationships that govern its therapeutic promise.

Synthesis and Characterization: From Precursors to Purified Compound

The synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate is conceptually straightforward, typically involving a nucleophilic aromatic substitution reaction. The general approach involves the reaction of a commercially available starting material, ethyl 2,5-dichloronicotinate, with benzylamine.

Synthetic Pathway

A common and effective method for the synthesis is the direct amination of ethyl 2,5-dichloronicotinate with benzylamine.[1] This reaction is typically carried out in a suitable solvent such as ethanol and may be facilitated by the presence of a base to scavenge the hydrochloric acid byproduct. Microwave-assisted synthesis can also be explored to potentially improve reaction times and yields.

Diagram: Synthetic Workflow for Ethyl 2-(benzylamino)-5-chloronicotinate

A Ethyl 2,5-dichloronicotinate C Reaction Vessel (Ethanol, Base) A->C B Benzylamine B->C D Reaction Mixture C->D Heating/Stirring E Work-up (Extraction, Washing) D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Ethyl 2-(benzylamino)- 5-chloronicotinate G->H

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Synthetic Protocol
  • Reaction Setup: To a solution of ethyl 2,5-dichloronicotinate (1.0 eq) in anhydrous ethanol (10 mL/mmol) in a round-bottom flask, add benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(benzylamino)-5-chloronicotinate.

Characterization

The structural integrity of the synthesized compound must be unequivocally confirmed through a battery of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the pyridine and benzene rings, and the N-H proton of the benzylamino group.[2]
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the pyridine and benzene rings, and the aliphatic carbons of the ethyl and benzyl groups.[2]
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C=C and C=N stretching of the aromatic rings, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₅ClN₂O₂ (306.75 g/mol ).[3]

Diagram: Characterization Workflow

A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the structural elucidation of the synthesized compound.

Potential Biological Activities and Investigative Protocols

The chemical architecture of Ethyl 2-(benzylamino)-5-chloronicotinate suggests several avenues for biological activity. The following sections outline the rationale and detailed protocols for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

The presence of a halogenated pyridine core is a common feature in many antimicrobial compounds.[4][5] Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.[5][6] The 2-aminopyridine moiety is also a known pharmacophore in antibacterial agents.[6]

This method provides a qualitative assessment of the antimicrobial activity.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[7][8]

  • Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.[9]

  • Disk Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.[8]

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Anti-inflammatory Activity

Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[10][11][12] These effects are often mediated through the GPR109A receptor and can involve the modulation of pro-inflammatory cytokine production.[11]

This in vitro assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[13][14]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Induction of Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • Data Acquisition: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. Aspirin can be used as a positive control.[13]

Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound, lipoxygenase enzyme, and linoleic acid as the substrate in a suitable buffer.[13]

  • Data Acquisition: Monitor the formation of the product, hydroperoxyl linoleic acid, by measuring the increase in absorbance at 234 nm.

  • Data Analysis: Calculate the percentage inhibition of lipoxygenase activity. Indomethacin can be used as a positive control.[13]

Anticancer Activity

The 2-aminopyridine scaffold is present in several approved and investigational anticancer drugs, often targeting protein kinases.[15][16][17][18] The presence of a benzylamino group can also contribute to cytotoxic effects.

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[19][20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[21][22]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21][22]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Structure-Activity Relationship (SAR) Insights

While specific SAR data for Ethyl 2-(benzylamino)-5-chloronicotinate is not yet available, we can extrapolate from related structures.

  • The 2-Amino Group: The nitrogen atom and its substituent (benzyl group) are likely crucial for activity. Modifications to the benzyl ring (e.g., introducing electron-donating or -withdrawing groups) could significantly impact potency.

  • The 5-Chloro Group: The chlorine atom's electron-withdrawing nature and its position on the pyridine ring will influence the molecule's electronic properties and its ability to form halogen bonds, which can be important for target binding.[23]

  • The Ethyl Ester: The ester group can be a site for metabolic modification. Converting it to a carboxylic acid or an amide could alter the compound's pharmacokinetic profile and biological activity.

Proposed Mechanisms of Action

Based on the activities of related compounds, we can propose the following potential mechanisms of action:

Antimicrobial Mechanism

The halogenated pyridine moiety may disrupt microbial cell membrane integrity or interfere with essential enzymatic processes within the pathogen.[5][24]

Anti-inflammatory Mechanism

The nicotinic acid core suggests a potential interaction with the GPR109A receptor, leading to the downregulation of NF-κB signaling and a subsequent reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[11]

Diagram: Proposed Anti-inflammatory Signaling Pathway

A Ethyl 2-(benzylamino)- 5-chloronicotinate B GPR109A Receptor A->B Binds to C Inhibition of NF-κB Pathway B->C D Decreased Transcription of Pro-inflammatory Genes C->D E Reduced Production of TNF-α, IL-6, etc. D->E

Caption: Potential anti-inflammatory mechanism via GPR109A.

Anticancer Mechanism

The 2-aminopyridine structure is a known hinge-binding motif for many protein kinases.[18] Therefore, Ethyl 2-(benzylamino)-5-chloronicotinate could potentially inhibit the activity of key kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases.[15][17] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.[17]

Future Directions and Conclusion

Ethyl 2-(benzylamino)-5-chloronicotinate represents a promising scaffold for the development of novel therapeutic agents. The in-depth technical guide provided here offers a robust framework for its synthesis, characterization, and biological evaluation. Future research should focus on a systematic exploration of its antimicrobial, anti-inflammatory, and anticancer activities using the detailed protocols outlined. Subsequent lead optimization, guided by structure-activity relationship studies, could pave the way for the development of potent and selective drug candidates. The convergence of a halogenated pyridine, a benzylamino moiety, and a nicotinate core in a single molecule makes Ethyl 2-(benzylamino)-5-chloronicotinate a compelling subject for further investigation in the quest for new and effective medicines.

References

  • ResearchGate. Guidelines for the in vitro determination of anti‐inflammatory activity. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 13(48), 33833-33852.
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  • Abdel-Wahab, B. F., et al. (2018). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Medicinal Chemistry Research, 27(1), 164-175.
  • He, S., et al. (2022). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 65(20), 13844-13866.
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  • Al-Ostath, A. I., et al. (2020). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 68(1), 57-67.
  • Lee, K., et al. (2020). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. Molecules, 25(18), 4248.
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  • Khan, I., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(5), 3257-3277.
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  • Zhang, Y., et al. (2020). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111718.
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  • Fisher Scientific. Ethyl 2-Chloronicotinate 98.0+%, TCI America™. Available from: [Link]

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Exploratory

Mechanism of action of substituted nicotinic acid derivatives.

<An In-depth Technical Guide to the Mechanism of Action of Substituted Nicotinic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Preamble: A Renewed Look at a Classic Molecule For over ha...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Mechanism of Action of Substituted Nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Renewed Look at a Classic Molecule

For over half a century, nicotinic acid (niacin) and its derivatives have been a cornerstone in the management of dyslipidemia.[1] While their efficacy in modulating lipid profiles is well-documented, the intricate molecular mechanisms underpinning these effects have been the subject of evolving research.[2][3] This guide provides a comprehensive exploration of the contemporary understanding of how substituted nicotinic acid derivatives exert their pharmacological effects, offering insights for researchers and drug development professionals seeking to leverage this knowledge for novel therapeutic strategies.

The Central Role of the GPR109A Receptor

The discovery of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) as a high-affinity receptor for nicotinic acid revolutionized the understanding of its mechanism of action.[1] This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including Langerhans cells in the skin.[2][4]

GPR109A-Mediated Inhibition of Lipolysis

The primary therapeutic effect of nicotinic acid derivatives on lipid metabolism is initiated by their binding to GPR109A on adipocytes.[1] This interaction triggers a cascade of intracellular events:

  • Activation of Gi Signaling: Ligand binding to GPR109A activates the inhibitory G protein, Gi.[1]

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5]

  • Reduced Protein Kinase A (PKA) Activity: The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[1][5]

  • Decreased Hormone-Sensitive Lipase (HSL) Activity: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[1][6] Consequently, the inhibition of PKA leads to decreased HSL activity and a reduction in the release of FFAs from adipose tissue into the circulation.[5]

This reduction in circulating FFAs has a profound impact on hepatic lipid metabolism. With a diminished supply of FFAs, the liver's substrate for triglyceride synthesis is limited.[1] This leads to a decrease in the production and secretion of very-low-density lipoprotein (VLDL) particles, which are the primary carriers of triglycerides in the blood.[5][7] As VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL synthesis ultimately leads to a decrease in LDL cholesterol levels.[7][8]

Visualizing the GPR109A Signaling Pathway in Adipocytes

GPR109A_Signaling cluster_extracellular Extracellular Space Nicotinic Acid Derivative Nicotinic Acid Derivative GPR109A GPR109A Nicotinic Acid Derivative->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs Free Fatty Acids Triglycerides->FFAs Releases

Caption: GPR109A signaling cascade in adipocytes.

Beyond Adipocytes: Hepatic and Vascular Effects

While the inhibition of lipolysis in adipose tissue is a critical component, the mechanism of action of nicotinic acid derivatives extends to direct effects on the liver and the vasculature.

Direct Hepatic Mechanisms

Recent evidence suggests that nicotinic acid can directly impact hepatic lipid metabolism, independent of its effects on FFA mobilization.[2] One key mechanism is the direct, non-competitive inhibition of diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in the final step of triglyceride synthesis in hepatocytes.[2][3][9] This inhibition leads to:

  • Reduced Hepatic Triglyceride Synthesis: Directly limiting the production of triglycerides within the liver.[9]

  • Accelerated Intracellular Apolipoprotein B (ApoB) Degradation: The reduction in triglyceride availability promotes the degradation of ApoB, a crucial structural component of VLDL and LDL particles.[2][3]

  • Decreased VLDL and LDL Secretion: The combined effect is a significant reduction in the assembly and secretion of VLDL and LDL particles from the liver.[2][3]

Furthermore, nicotinic acid has been shown to favorably modulate high-density lipoprotein (HDL) metabolism. It primarily achieves this by retarding the hepatic catabolism of apolipoprotein A-I (ApoA-I), the major protein component of HDL.[2][10] This leads to an increased half-life of HDL particles and a rise in HDL cholesterol levels.[2]

Vascular Anti-Inflammatory Effects

The expression of GPR109A on immune cells points to a role for nicotinic acid derivatives in modulating inflammatory processes, which are increasingly recognized as key drivers of atherosclerosis.[2][4] Activation of GPR109A has been shown to exert anti-inflammatory effects through various pathways, including the inhibition of the Akt/mTOR signaling pathway and the NF-κB signaling pathway.[11][12] These actions can lead to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules within the vascular wall, potentially contributing to the anti-atherosclerotic benefits of these compounds.[2]

The Molecular Basis of Flushing: A Key Adverse Effect

The most common and dose-limiting side effect of nicotinic acid therapy is cutaneous flushing, characterized by warmth, redness, and itching of the skin.[13][14][15][16] This reaction is also mediated by the GPR109A receptor, but in this case, it is the receptors on Langerhans cells in the epidermis that are responsible.[2][3]

The binding of nicotinic acid to GPR109A on these cells stimulates the production and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[2][17] These prostaglandins then act on nearby blood vessels, causing vasodilation and the characteristic flushing response.[13]

Experimental Workflow for Investigating GPR109A-Mediated Flushing

Flushing_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Culture Langerhans-like cells (e.g., MUTZ-3) Ligand_Treatment Treat with Nicotinic Acid Derivative Cell_Culture->Ligand_Treatment PG_Assay Measure PGD2/PGE2 release (e.g., ELISA) Ligand_Treatment->PG_Assay Animal_Model Administer Nicotinic Acid Derivative to animal model (e.g., mouse) Flushing_Assessment Measure cutaneous blood flow (e.g., Laser Doppler) Animal_Model->Flushing_Assessment PG_Inhibition Co-administer with prostaglandin synthesis inhibitor (e.g., Aspirin) Animal_Model->PG_Inhibition Flushing_Reassessment Re-assess cutaneous blood flow PG_Inhibition->Flushing_Reassessment

Caption: Experimental workflow for studying flushing.

Structure-Activity Relationships: Designing Better Derivatives

The development of substituted nicotinic acid derivatives aims to improve upon the therapeutic window of the parent compound, primarily by reducing the flushing effect while retaining or enhancing the lipid-modifying properties. Structure-activity relationship (SAR) studies are crucial in this endeavor.

Modification Effect on GPR109A Activation Impact on Flushing Impact on Lipid-Lowering Efficacy
Esterification of the carboxylic acid Can modulate receptor binding and prodrug properties.May be reduced due to altered pharmacokinetics.Dependent on conversion to the active acid form.
Substitution on the pyridine ring Can significantly alter receptor affinity and selectivity.Can be attenuated with specific substitutions.Can be maintained or improved.
Bioisosteric replacement of the carboxylic acid Can maintain or alter receptor interaction.May be reduced.Variable, depending on the replacement.

For instance, studies on thionicotinic acid derivatives have shown that specific substitutions can lead to potent vasorelaxant and antioxidant properties, highlighting the potential for developing novel derivatives with enhanced therapeutic profiles.[18]

Concluding Remarks and Future Directions

The understanding of the mechanism of action of substituted nicotinic acid derivatives has evolved significantly, moving from a general understanding of lipid-lowering to a detailed molecular picture centered on the GPR109A receptor and its downstream signaling pathways. This knowledge provides a solid foundation for the rational design of new derivatives with improved efficacy and tolerability. Future research should focus on selectively targeting the GPR109A signaling pathways in different tissues to uncouple the therapeutic lipid-modifying effects from the undesirable flushing response. Furthermore, a deeper exploration of the anti-inflammatory properties of these compounds may reveal new therapeutic applications beyond dyslipidemia.

References

  • Bodor, N., & Buchwald, P. (2008). Niacin and its derivatives: mechanism of action and synthetic approaches. American Journal of Cardiovascular Drugs, 8(4), 237-253.
  • Guyton, J. R., & Bays, H. E. (2007). Mechanism of action of niacin. The American journal of cardiology, 99(6A), 22S–28S.
  • Kamal-Eldin, A., & Moazzami, A. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 79-103.
  • Kashyap, M. L., McGovern, M. E., Berra, K., Guyton, J. R., Kwiterovich, P. O., Harper, W. L., ... & AIM-HIGH Investigators. (2011). Niacin in patients with low HDL cholesterol levels receiving intensive statin therapy. The New England journal of medicine, 365(24), 2255–2267.
  • McKenney, J. (2004). New perspectives on the use of niacin in the treatment of lipid disorders. Archives of internal medicine, 164(7), 697–705.
  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Niacin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Pike, N. (2019). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British journal of pharmacology, 176(18), 3496–3510.
  • Sanyal, A. J., Chalasani, N., Kowdley, K. V., McCullough, A., Diehl, A. M., Bass, N. M., ... & NASH CRN. (2010). Pioglitazone, vitamin E, or placebo for nonalcoholic steatohepatitis. The New England journal of medicine, 362(18), 1675–1685.
  • Taggart, A. K., Kero, J., Gan, X., Cai, T. Q., Cheng, K., Ippolito, M., ... & Waters, M. G. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. The Journal of biological chemistry, 280(29), 26649–26652.
  • Villa, B., & Plutzky, J. (2010). GPR109A and vascular inflammation.
  • Wang, W., & Basinger, A. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 9(11), 259.
  • Wikipedia. (2024, January 29). Nicotinic acid. Retrieved from [Link]

  • Zhang, Y., Schmidt, R. J., & Bye-Hamilton, P. (2008). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. The Journal of biological chemistry, 283(44), 30489–30495.
  • Zhou, Y., Wang, D., Zhu, J., & Chen, C. (2018). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Medical science monitor : international medical journal of experimental and clinical research, 24, 7626–7633.

Sources

Foundational

The Benzylamino Pharmacophore: Structural Utility and Mechanistic Role in Ligand Design

Executive Summary The benzylamino moiety ( ) represents a "privileged structure" in medicinal chemistry, serving as a critical scaffold in drugs ranging from GPCR modulators (e.g., dopamine agonists) to enzyme inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzylamino moiety (


) represents a "privileged structure" in medicinal chemistry, serving as a critical scaffold in drugs ranging from GPCR modulators (e.g., dopamine agonists) to enzyme inhibitors (e.g., Factor D inhibitors). Its utility stems from its dual physicochemical nature: the amine function provides a cationic anchor point for electrostatic interactions, while the phenyl ring offers lipophilic bulk and 

-stacking capabilities. This guide analyzes the benzylamino group’s role in binding kinetics, metabolic stability, and synthetic integration.

Physicochemical & Structural Properties[1][2][3][4][5][6][7]

The benzylamino group is rarely a passive linker; it actively dictates the thermodynamic profile of ligand-target binding.

The Cationic Anchor (The Amine)

At physiological pH (7.4), the nitrogen atom of a secondary or tertiary benzylamine (typically


 9.0–9.6) exists predominantly in its protonated cationic form. This is crucial for:
  • Solubility: Enhancing aqueous solubility of otherwise lipophilic scaffolds.

  • Long-Range Electrostatics: Initiating the "steering" of the ligand into the binding pocket via attraction to anionic surface residues (Asp/Glu).

The Hydrophobic Shield (The Phenyl Ring)

The phenyl ring serves two distinct roles:

  • 
    -
    
    
    
    Stacking:
    It engages in T-shaped or parallel displaced stacking with aromatic residues (Phe, Tyr, Trp) within the receptor pocket.
  • Entropic Displacement: The hydrophobic bulk displaces "high-energy" water molecules from hydrophobic pockets, providing a favorable entropic gain (

    
    ) upon binding.
    
Conformational Entropy

The methylene spacer (


) acts as a hinge. Unlike a direct aniline connection (

), which conjugates the nitrogen lone pair into the ring (reducing basicity and increasing rigidity), the benzyl methylene insulates the amine. This preserves the nitrogen's basicity and allows the phenyl ring rotational freedom to adopt an induced fit within the binding site.

Pharmacodynamic Interactions: The Binding Interface

The biological activity of benzylamine derivatives is often driven by a cooperative "Anchor-and-Lock" mechanism.

Salt Bridge Formation

The protonated nitrogen acts as a hydrogen bond donor and an ionic center. A classic example is observed in Factor D inhibitors . Research indicates that basic benzylamine ligands bind to the S1 pocket of Factor D by forming a critical salt bridge with Asp189 .[1] This interaction is strong enough to displace the native Arg218-Asp189 interaction, unlocking a specific conformational state of the enzyme.

Cation- Interactions

In GPCRs (e.g., Dopamine D2, 5-HT receptors), the benzylamino group often participates in cation-


 interactions. The cationic nitrogen of the ligand can interact with the electron-rich face of an aromatic residue (e.g., Trp) in the receptor, or conversely, the benzyl aromatic ring can interact with a cationic receptor residue (Lys/Arg).
Visualization of Binding Mode

The following diagram illustrates the cooperative binding mode of a benzylamine ligand within a theoretical receptor pocket, highlighting the dual interaction.

BindingMode Ligand Benzylamino Ligand Aspartate Receptor Asp(-) Ligand->Aspartate Salt Bridge (Ionic) (N+ ... O-) Phenylalanine Receptor Phe (Aromatic) Ligand->Phenylalanine Pi-Pi Stacking (Hydrophobic) Water Displaced Water Molecules Ligand->Water Entropic Displacement

Figure 1: "Anchor-and-Lock" binding mode showing the ionic salt bridge and hydrophobic stacking simultaneously employed by the benzylamino pharmacophore.

Metabolic Considerations: The N-Dealkylation Liability

The primary challenge in developing benzylamine-based drugs is metabolic stability. The benzylic carbon is a "soft spot" for oxidative metabolism.

Mechanism of Instability

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) catalyze the oxidative N-dealkylation of benzylamines.

  • 
    -Hydroxylation:  The CYP enzyme abstracts a hydrogen from the benzylic carbon, inserting an oxygen to form an unstable carbinolamine intermediate.
    
  • Spontaneous Cleavage: The intermediate collapses, cleaving the C-N bond to release the free amine and benzaldehyde (which is further oxidized to benzoic acid).

Mitigation Strategies
  • 
    -Methylation:  Adding a methyl group to the benzylic carbon (creating a chiral center) sterically hinders the CYP approach and removes one abstractable hydrogen.
    
  • Fluorination: Substituting the phenyl ring (para- or meta-position) with electron-withdrawing groups (F, Cl) can deactivate the ring toward oxidation, though this primarily affects ring oxidation rather than dealkylation.

Metabolic Pathway Diagram

Metabolism Parent Benzylamine Drug (Ph-CH2-NH-R) CYP CYP450 (Oxidation) Parent->CYP Intermediate Carbinolamine (Unstable) CYP->Intermediate alpha-Hydroxylation Cleavage Spontaneous C-N Cleavage Intermediate->Cleavage Metabolite1 Primary Amine (H2N-R) Cleavage->Metabolite1 Metabolite2 Benzaldehyde (Ph-CHO) Cleavage->Metabolite2

Figure 2: The oxidative N-dealkylation pathway mediated by Cytochrome P450, the primary metabolic clearance route for benzylamines.

Synthetic Protocol: Reductive Amination

The most robust method for installing a benzylamino group is Reductive Amination . While direct alkylation (Benzyl halide + Amine) is possible, it often leads to over-alkylation (tertiary/quaternary amines). Reductive amination is self-limiting to the desired product.

The Gold Standard Reagent: Sodium Triacetoxyborohydride (STAB)

Reagent:


Why:  Unlike Sodium Borohydride (

), STAB is mild and chemoselective. It reduces the intermediate iminium ion much faster than it reduces the starting aldehyde. This allows for a "One-Pot" procedure where aldehyde, amine, and reducing agent are mixed simultaneously.[2]
Standard Operating Procedure (SOP)
ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation; avoids competing reduction seen in MeOH.
Stoichiometry 1.0 eq Amine : 1.1 eq Aldehyde : 1.4 eq STABSlight excess of aldehyde ensures complete consumption of the valuable amine core.
Catalyst Acetic Acid (1-2 eq)Accelerates imine formation, especially with weakly basic amines.
Quench Sat.

Neutralizes acid and destroys excess borohydride.
Synthetic Workflow Diagram

Synthesis Start Reagents: Amine (R-NH2) + Benzaldehyde ImineStep Imine Formation (Equilibrium) Start->ImineStep DCE, AcOH, RT SideReaction Aldehyde Reduction (Undesired) Start->SideReaction If using NaBH4 Reduction Reduction via NaBH(OAc)3 (Selective for Iminium) ImineStep->Reduction Fast Step Product Secondary Benzylamine (R-NH-Bn) Reduction->Product >90% Yield

Figure 3: Selective reductive amination workflow using Sodium Triacetoxyborohydride to prevent side reactions.

References

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Source: National Institutes of Health (NIH) / ACS Med. Chem. Lett. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. Source: Molecules (MDPI) / NIH PubMed Central URL:[Link]

  • Cation-π interactions and their functional roles in membrane proteins. Source: Biochimica et Biophysica Acta (BBA) / NIH PubMed Central URL:[Link]

Sources

Exploratory

Introduction: The Versatile Scaffold of Ethyl 2-(benzylamino)-5-chloronicotinate

An In-depth Technical Guide to the Derivatives of Ethyl 2-(benzylamino)-5-chloronicotinate: Synthesis, Reactivity, and Therapeutic Potential Ethyl 2-(benzylamino)-5-chloronicotinate is a substituted pyridine derivative t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Derivatives of Ethyl 2-(benzylamino)-5-chloronicotinate: Synthesis, Reactivity, and Therapeutic Potential

Ethyl 2-(benzylamino)-5-chloronicotinate is a substituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core, a reactive chlorine atom, a secondary amine, and an ester functional group, offers multiple points for chemical modification. This guide provides a comprehensive overview of the synthesis of this core molecule, strategies for its derivatization, and the potential pharmacological applications of the resulting analogs. The inherent reactivity of the chloronicotinate moiety combined with the benzylamino group makes this compound a promising starting point for the development of novel therapeutic agents.[1]

The pyridine ring is a common structural motif in many biologically active molecules, suggesting that derivatives of Ethyl 2-(benzylamino)-5-chloronicotinate could modulate various biological processes.[1] Researchers in drug discovery are particularly interested in the benzylamino and chloro substituents, as these can significantly influence interactions with biological targets.[1]

Synthesis of the Core Compound

The synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate is typically achieved through a two-step process, starting from a commercially available precursor. The foundational step is the preparation of the key intermediate, ethyl 2-chloronicotinate, followed by a nucleophilic substitution with benzylamine.

Protocol 1: Synthesis of Ethyl 2-chloronicotinate

The esterification of 2-chloronicotinic acid is a common route to obtain the ethyl ester intermediate.[2]

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Benzene

  • Ethanol

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 2-chloronicotinic acid (7.9 g) and thionyl chloride (45 ml) in benzene (65 ml) is heated under reflux for 3 hours.[2]

  • The reaction mixture is concentrated to remove excess thionyl chloride and benzene, yielding an oily residue.[2]

  • The oil is added dropwise to ethanol (40 ml) and the mixture is heated under reflux for an additional hour.[2]

  • The solvent is distilled off, and the residue is dissolved in toluene.[2]

  • The toluene solution is dried over anhydrous magnesium sulfate.[2]

  • The solvent is removed by distillation to yield Ethyl 2-chloronicotinate as a pale yellow oil (yield: 90%).[2]

Protocol 2: Synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate

The final step involves the amination of a related chlorinated precursor, ethyl 5-chloronicotinate, with benzylamine.[1] This is a nucleophilic aromatic substitution reaction.

Materials:

  • Ethyl 5-chloronicotinate

  • Benzylamine

  • Ethanol (or another suitable solvent)

  • Optional: A non-nucleophilic base (e.g., triethylamine) to scavenge HCl

Procedure:

  • Ethyl 5-chloronicotinate is dissolved in a suitable solvent such as ethanol.

  • An equimolar amount or a slight excess of benzylamine is added to the solution.

  • The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).[1]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield Ethyl 2-(benzylamino)-5-chloronicotinate.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amination 2-Chloronicotinic_acid 2-Chloronicotinic Acid SOCl2_EtOH 1. SOCl₂, Benzene, Reflux 2. Ethanol, Reflux 2-Chloronicotinic_acid->SOCl2_EtOH Ethyl_2-chloronicotinate Ethyl 2-chloronicotinate SOCl2_EtOH->Ethyl_2-chloronicotinate Ethyl_5-chloronicotinate Ethyl 5-chloronicotinate* Benzylamine Benzylamine, Reflux Ethyl_5-chloronicotinate->Benzylamine Target_Compound Ethyl 2-(benzylamino)-5-chloronicotinate Benzylamine->Target_Compound caption *Note: The direct precursor is Ethyl 5-chloronicotinate for the final amination step. Derivatization_Strategies Core Ethyl 2-(benzylamino)-5-chloronicotinate Mod_Benzyl Benzyl Group Modification Core->Mod_Benzyl Use substituted benzylamines Subst_Cl C5-Chloro Substitution Core->Subst_Cl Nucleophilic substitution Mod_Ester Ester Group Modification Core->Mod_Ester Hydrolysis or Amidation Deriv_A Substituted Benzyl Derivatives Mod_Benzyl->Deriv_A Deriv_B C5-Amino/Alkoxy Derivatives Subst_Cl->Deriv_B Deriv_C Carboxylic Acid or Amide Derivatives Mod_Ester->Deriv_C

Caption: Key strategies for derivatizing the core molecule.

Potential Pharmacological Activities and SAR

While specific biological data for Ethyl 2-(benzylamino)-5-chloronicotinate is limited in the public domain, the structural motifs present suggest several potential therapeutic applications.

Antimicrobial and Anticancer Potential

The chloronicotinate structure is known to be a component in molecules with potential antimicrobial and anticancer properties due to their ability to interact with enzymes and receptors. [1]For instance, the structurally related 2-arylaminonicotinic acids are known nonsteroidal anti-inflammatory drugs. [3]

Enzyme Inhibition
  • Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core. A series of 5-benzylamino-substituted pyrimido[4,5-c]quinolines have been developed as inhibitors of casein kinase 2 (CSNK2A), with antiviral activity. [4][5]SAR studies on these compounds revealed that both electron-donating and electron-withdrawing substituents on the benzyl ring were well-tolerated, maintaining potent inhibition. [5]This suggests that derivatives of Ethyl 2-(benzylamino)-5-chloronicotinate could be explored as inhibitors for various kinases.

  • Tyrosinase Inhibition: Other benzylamino-containing heterocyclic scaffolds have been investigated as tyrosinase inhibitors for the treatment of hyperpigmentation. [6]The benzylamino moiety can play a crucial role in binding to the active site of such enzymes.

Structure-Activity Relationship (SAR) Insights

Based on related compounds, the following SAR can be hypothesized:

Modification SiteStructural ChangePotential Impact on Activity
Benzyl Ring Addition of small electron-donating or -withdrawing groupsLikely well-tolerated, with minor effects on potency. [4]
Benzyl Ring Introduction of bulky substituentsMay decrease activity due to steric hindrance in the binding pocket.
C5-Position Replacement of Chlorine with other groupsCan significantly alter activity depending on the nature of the substituent.
Ester Group Conversion to carboxylic acid or amideMay improve solubility and provide new interaction points (e.g., hydrogen bonding).

Conclusion

Ethyl 2-(benzylamino)-5-chloronicotinate represents a versatile and promising scaffold for the development of novel chemical entities. Its straightforward synthesis and multiple points for derivatization allow for the creation of diverse chemical libraries. The insights gained from structurally related compounds suggest that these derivatives hold potential as enzyme inhibitors for applications in oncology, virology, and dermatology. Further exploration of the chemical space around this core structure is warranted to fully elucidate its therapeutic potential.

References

  • ResearchGate. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Gray, P. J., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. Retrieved from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Tale, R. H., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega. Retrieved from [Link]

  • Gray, P. J., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]

  • Lee, J. Y., et al. (2021). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. MDPI. Retrieved from [Link]

Sources

Foundational

Topic: Electronic Structure and Resonance Features of Benzylamino-pyridines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Benzylamino-pyridines represent a pivotal class of heterocyclic compounds, forming the structural core of numerous phar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamino-pyridines represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their biological efficacy is not arbitrary; it is deeply rooted in their fundamental electronic architecture. This guide elucidates the intricate relationship between the electronic structure and resonance characteristics of benzylamino-pyridines. We move beyond a mere description of properties to an in-depth analysis of the underlying principles, synthesizing experimental spectroscopic data with the predictive power of computational chemistry. By understanding the causality between molecular structure, intramolecular charge distribution, and reactivity, researchers can more effectively design and optimize novel therapeutics. This document serves as a technical resource, providing both foundational knowledge and field-proven experimental and computational workflows for the comprehensive characterization of this important molecular scaffold.

The Architectural Blueprint: Deconstructing the Benzylamino-Pyridine Scaffold

To comprehend the behavior of the complete benzylamino-pyridine molecule, we must first appreciate the electronic contributions of its constituent parts: the electron-deficient pyridine ring and the electron-donating benzylamino substituent.

The Pyridine Moiety: An Electron-Deficient Aromatic System

The pyridine ring is a heteroaromatic analog of benzene, where a carbon-hydrogen group is replaced by a nitrogen atom.[1][2] This substitution is the single most important feature governing its electronic character. The more electronegative nitrogen atom exerts a powerful inductive electron-withdrawing effect, polarizing the ring system. This creates a significant electron deficiency, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, which bear a partial positive charge.[3][4]

Consequently, the pyridine ring's reactivity is inverted compared to benzene. It is less susceptible to electrophilic aromatic substitution (which targets the C3 position) and more prone to nucleophilic attack, primarily at the C2 and C4 positions.[4] The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not typically involved in the aromatic π-system's resonance, which is why it imparts basicity to the molecule.[5]

The Benzylamino Substituent: An Electron-Donating Powerhouse

The benzylamino group [-NH-CH₂-Ph] introduces a potent electron-donating center. The key component is the amino linker's nitrogen atom, whose lone pair of electrons can be delocalized through resonance. When attached to the pyridine ring, this electron-donating group fundamentally alters the electronic landscape of the scaffold.

Resonance and Intramolecular Charge Transfer (ICT): The Heart of the Matter

The fusion of the electron-donating benzylamino group with the electron-accepting pyridine ring creates a classic "push-pull" system. This electronic arrangement facilitates significant intramolecular charge transfer (ICT), which can be visualized through a series of resonance structures.

The lone pair on the exocyclic amino nitrogen is not confined; it actively participates in resonance, delocalizing into the electron-deficient pyridine ring. This delocalization creates resonance contributors with a formal positive charge on the exocyclic nitrogen and a negative charge distributed across the pyridine ring, particularly at the ortho and para carbons.

Workflow cluster_exp Experimental Characterization Workflow Syn Synthesis & Purification UV UV-Vis Spectroscopy Syn->UV Initial Electronic Characterization IR FT-IR Spectroscopy Syn->IR Functional Group Identification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Syn->NMR Detailed Structural Mapping Data Integrated Data Analysis UV->Data IR->Data NMR->Data Struc Final Structure Confirmation Data->Struc

Caption: Logical workflow for experimental characterization.
UV-Visible Spectroscopy Protocol
  • Causality: This technique probes the electronic transitions within the molecule. For benzylamino-pyridines, we expect to see characteristic π → π* transitions of the aromatic systems and, importantly, a lower-energy absorption band corresponding to the intramolecular charge-transfer (ICT) transition from the electron-rich amino portion to the electron-deficient pyridine ring.

  • Methodology:

    • Preparation: Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilution series to find an optimal concentration that yields an absorbance between 0.5 and 1.5 AU.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvette.

    • Sample Measurement: Replace the blank with the sample cuvette. Scan the sample across a range of 200-800 nm.

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. The ICT band is typically the longest-wavelength absorption.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Causality: FT-IR spectroscopy identifies the specific functional groups present by measuring the absorption of infrared radiation at their characteristic vibrational frequencies. It provides direct evidence for the N-H bond of the amino linker and the C=C/C=N bonds of the aromatic rings.

  • Methodology:

    • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

    • Background Scan: Run a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

    • Data Analysis: Correlate the observed absorption bands (in cm⁻¹) to specific bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Causality: NMR is the most powerful tool for unambiguous structure determination. It maps the chemical environment of every ¹H and ¹³C atom. The chemical shifts are highly sensitive to the electron density around each nucleus, providing direct experimental validation of the electronic effects predicted by resonance theory.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

    • Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.

    • Spectral Analysis:

      • Chemical Shift (δ): Analyze the position of each signal to determine the electronic environment. Protons and carbons on the pyridine ring will show characteristic shifts reflecting its electron-deficient nature.

      • Integration: Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each signal.

      • Splitting (Multiplicity): Analyze the splitting patterns to determine the number of adjacent protons (n+1 rule).

Summary of Expected Spectroscopic Data
Technique Feature Expected Observation Range Underlying Rationale
UV-Vis λmax (ICT)300 - 400 nmElectronic transition from the HOMO (donor) to the LUMO (acceptor).
FT-IR N-H Stretch3300 - 3500 cm⁻¹ (sharp)Vibration of the secondary amine bond.
C=N/C=C Stretch1550 - 1650 cm⁻¹Aromatic ring vibrations of both pyridine and benzene moieties.
¹H NMR Pyridine Protonsδ 6.5 - 8.5 ppmDeshielded due to the electron-withdrawing effect of the ring nitrogen.
NH Protonδ 5.0 - 9.0 ppm (broad)Variable shift due to hydrogen bonding; confirms the amino tautomer.
CH₂ Protonsδ 4.0 - 5.0 ppmProtons adjacent to the electron-withdrawing amino-pyridine system.
¹³C NMR Pyridine Carbonsδ 110 - 160 ppmC2/C6 are typically the most deshielded due to proximity to nitrogen.

Computational Chemistry: A Window into the Electronic Soul

While spectroscopy provides invaluable experimental data, computational modeling, particularly Density Functional Theory (DFT), allows us to visualize and quantify the underlying electronic structure. [6][7]It serves as a powerful predictive tool and a means to rationalize experimental observations.

CompWorkflow cluster_comp DFT Computational Workflow Build Build Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-31G*) Build->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Prop Calculate Electronic Properties (HOMO/LUMO, ESP, NBO) Verify->Prop Validated Structure Analyze Correlate with Experimental Data Prop->Analyze

Caption: Standard workflow for DFT analysis of molecular properties.
DFT Protocol for Electronic Structure Analysis
  • Causality: This workflow is designed to find the most stable 3D arrangement of the atoms (geometry optimization) and then use that validated structure to calculate electronic properties that are difficult or impossible to measure directly.

  • Methodology:

    • Structure Building: Construct an initial 3D model of the benzylamino-pyridine molecule using molecular modeling software.

    • Geometry Optimization: Perform a geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) is a common starting point). [8]This calculation finds the lowest energy conformation of the molecule.

    • Frequency Calculation: Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • Property Calculation: Using the validated structure, perform single-point energy calculations to derive key electronic descriptors.

    • Analysis:

      • HOMO/LUMO Visualization: Plot the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For these donor-acceptor systems, the HOMO is expected to be localized on the electron-rich benzylamino moiety, while the LUMO will be on the electron-poor pyridine ring. [9]The energy gap between them relates to the ICT energy.

      • Electrostatic Potential (ESP) Map: Generate an ESP map. This will visually confirm the resonance predictions, showing negative potential (red) around the pyridine nitrogen and positive potential (blue) around the amino proton. [1] * Natural Bond Orbital (NBO) Analysis: Use NBO analysis to quantify the charge on each atom and the delocalization of electron density from the amino lone pair into the pyridine ring's antibonding orbitals. [8]

Summary of Expected Computational Data
Parameter Typical Result Significance
HOMO-LUMO Gap 3 - 5 eVCorrelates with the energy of the ICT electronic transition observed in UV-Vis.
Dipole Moment > 3 DebyeA large value indicates significant ground-state charge separation, confirming the ICT nature.
NBO Charge on NH Positive (e.g., +0.2 to +0.4)Quantifies the positive charge on the exocyclic nitrogen due to resonance donation.
NBO Charge on Pyridine N Negative (e.g., -0.5 to -0.8)Confirms the high electron density at the most electronegative atom in the ring.

Implications for Rational Drug Design

The detailed electronic understanding derived from these methods is not merely an academic exercise; it is the foundation of rational drug design.

  • Target Binding: The specific distribution of partial charges, the location of hydrogen bond donors (the N-H group) and acceptors (the pyridine nitrogen), and the overall molecular shape dictate how the molecule fits into the active site of a protein. [1][10]A well-defined electrostatic potential is key to strong and specific binding.

  • Pharmacokinetics: Properties like solubility and lipophilicity are directly influenced by the molecule's electronic structure. The polar nature of the pyridine ring often enhances aqueous solubility, a desirable trait for many drug candidates. [1][11]* Metabolic Stability: The reactivity of the molecule, and thus its susceptibility to metabolic breakdown, is determined by the electron density at various positions. Understanding which sites are electron-rich or electron-poor allows chemists to make modifications to block metabolic pathways and improve drug stability.

SAR cluster_sar Structure-Activity Relationship (SAR) Logic ES Electronic Structure (Resonance, ICT) MP Molecular Properties (Dipole, H-Bonding Sites, Electrostatic Potential) ES->MP Inter Intermolecular Interactions (Target Binding Affinity & Specificity) MP->Inter PK Physicochemical Properties (Solubility, Lipophilicity) MP->PK BA Biological Activity & Therapeutic Efficacy Inter->BA ADME Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism, Excretion) PK->ADME ADME->BA

Caption: The link between electronic structure and biological activity.

Conclusion

The benzylamino-pyridine scaffold is a quintessential example of a donor-acceptor system where resonance and intramolecular charge transfer are the dominant features governing its behavior. A synergistic approach, combining the empirical evidence from UV-Vis, FT-IR, and NMR spectroscopy with the detailed insights of DFT calculations, provides a complete and robust understanding of its electronic structure. For researchers in drug development, this deep knowledge is paramount. It transforms drug design from a process of trial and error into a rational, targeted endeavor, enabling the creation of more potent, selective, and successful therapeutic agents.

References

  • Resonance structures of benzene and pyridine along with difference in electronic distribution. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central (PMC). Retrieved February 3, 2026, from [Link]

  • Resonance structures of pyridine/pyridine resonating structures/pyridine resonance,by khushboo yadav. (2022, November 30). YouTube. Retrieved February 3, 2026, from [Link]

  • 2-(Benzylamino)pyridine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Retrieved February 3, 2026, from [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • n-Benzyl-2-aminopyridine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved February 3, 2026, from [Link]

  • Studies on the Tautomerism of 2-Anilinopyridine and Related Heterocycles. (1976). Bulletin of the Chemical Society of Japan. Retrieved February 3, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PubMed Central (PMC). Retrieved February 3, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Accurate evaluation of the resonance energies of benzene and pyridine via cyclic reference state. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. (2015, October 9). PubMed. Retrieved February 3, 2026, from [Link]

  • Benzyl-pyridin-2-ylmethyl-amine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Draw the Resonance Structures of p-nitroaniline. (2021, April 30). YouTube. Retrieved February 3, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved February 3, 2026, from [Link]

  • DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026, February 2). MDPI. Retrieved February 3, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 9). YouTube. Retrieved February 3, 2026, from [Link]

  • A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. (2023, August 14). MDPI. Retrieved February 3, 2026, from [Link]

  • EAS Reactions with Pyridine. (2020, April 15). YouTube. Retrieved February 3, 2026, from [Link]

  • Pyridine as proton acceptor in the concerted proton electron transfer oxidation of phenol. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • An NMR study of the tantomerism of 2-acylaminopyridines. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved February 3, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved February 3, 2026, from [Link]

  • Donor-Acceptor Pyridinium Salts for Photo-Induced Electron-Transfer-Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes Using Visible Light. (2022, April 13). PubMed. Retrieved February 3, 2026, from [Link]

  • Why does pyridine does not show resonance?. (2016, January 8). Quora. Retrieved February 3, 2026, from [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • 23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • 12 - Synthesis of Pyridines. (2021, September 30). YouTube. Retrieved February 3, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved February 3, 2026, from [Link]

  • Optically induced charge-transfer in donor-acceptor-substituted p- and m- C2B10H12 carboranes. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. (2020, December 7). YouTube. Retrieved February 3, 2026, from [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023, January 20). MDPI. Retrieved February 3, 2026, from [Link]

  • Spin Orbit Coupling in Orthogonal Charge Transfer States: TD-DFT of Pyrene—Dimethylaniline. (2022, January 30). YouTube. Retrieved February 3, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Direct Amination of Ethyl 5-Chloronicotinate via Palladium-Catalyzed Cross-Coupling

Introduction Ethyl 5-aminonicotinate is a pivotal building block in pharmaceutical research and development, serving as a key intermediate for a wide array of biologically active compounds. Traditional synthetic routes t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-aminonicotinate is a pivotal building block in pharmaceutical research and development, serving as a key intermediate for a wide array of biologically active compounds. Traditional synthetic routes to this molecule often involve harsh conditions or multi-step procedures with limited functional group tolerance. The direct formation of the carbon-nitrogen (C-N) bond via palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, presents a highly efficient and versatile alternative.[1][2] This reaction allows for the facile synthesis of aryl amines from aryl halides under relatively mild conditions, demonstrating broad substrate scope and applicability in complex molecule synthesis.[1][3]

This application note provides a comprehensive, field-tested protocol for the direct amination of ethyl 5-chloronicotinate. We will delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed step-by-step experimental procedure, and address critical safety and operational considerations to ensure a successful and reproducible outcome for researchers and drug development professionals.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The success of the direct amination of an electron-deficient heteroaryl chloride, such as ethyl 5-chloronicotinate, is critically dependent on the synergy between a palladium catalyst, a specialized phosphine ligand, and a suitable base. The reaction proceeds via a well-established catalytic cycle, as illustrated below.

The key to coupling less reactive aryl chlorides lies in the choice of ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are essential.[4][5] These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly reactive towards the oxidative addition of the C-Cl bond.[4][6] Furthermore, their steric bulk facilitates the final reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine or ammonia source, generating the active nucleophile for the transmetalation-like step.[7][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_add Oxidative Addition Intermediate pd0->oxidative_add Ar-Cl amido_complex Pd(II)-Amido Complex oxidative_add->amido_complex R₂NH, Base (-Base-H⁺, -Cl⁻) amido_complex:s->pd0:w Reductive Elimination product_complex Product Precursor Complex Product Ethyl 5-aminonicotinate (Ar-NR₂) product_complex->Product Product Release ArCl Ethyl 5-chloronicotinate Amine Amine (R₂NH) caption Fig. 1: Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol details the direct amination of ethyl 5-chloronicotinate using ammonium sulfate as the ammonia surrogate, which provides a convenient and effective alternative to using gaseous ammonia.[9][10]

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)EquivalentsNotes
Ethyl 5-chloronicotinate40296-46-6185.605.01.0Substrate
Ammonium Sulfate ((NH₄)₂SO₄)7783-20-2132.147.51.5Ammonia source[9]
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)32005-36-0575.060.0750.015 (1.5 mol%)Palladium precatalyst
XPhos564483-18-7476.660.150.03 (3.0 mol%)Ligand[5]
Sodium tert-butoxide (NaOt-Bu)865-48-596.1013.52.7Base
1,4-Dioxane (anhydrous)123-91-188.11--Solvent, ~30 mL (approx. 0.17 M)
Equipment
  • 100 mL two-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Schlenk line or glovebox for inert atmosphere operations

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

experimental_workflow start Start: Prepare Inert Atmosphere setup 1. Charge Flask Add Pd(dba)₂, XPhos, NaOtBu, (NH₄)₂SO₄, and stir bar to flask. start->setup purge 2. Purge System Evacuate and backfill with N₂/Ar (3x). setup->purge add_reagents 3. Add Substrate & Solvent Inject anhydrous dioxane, followed by ethyl 5-chloronicotinate. purge->add_reagents react 4. Heat Reaction Stir and heat to 100 °C for 12-18 hours. add_reagents->react cool 5. Cool & Quench Cool to room temperature. Carefully add water. react->cool extract 6. Extraction Extract with ethyl acetate (3x). Wash organic layers with brine. cool->extract dry 7. Dry & Concentrate Dry over Na₂SO₄, filter, and concentrate via rotary evaporation. extract->dry purify 8. Purify Product Purify crude material by silica gel column chromatography. dry->purify end End: Characterize Product purify->end

Caption: Experimental workflow for direct amination.

  • Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask containing a magnetic stir bar, add the palladium precatalyst Pd(dba)₂ (43 mg, 0.075 mmol), XPhos ligand (71.5 mg, 0.15 mmol), sodium tert-butoxide (1.30 g, 13.5 mmol), and ammonium sulfate (0.99 g, 7.5 mmol).[9]

  • Inert Atmosphere: Seal the flask with septa and connect it to a Schlenk line. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Through a septum, add 30 mL of anhydrous 1,4-dioxane via syringe. Stir the mixture for 10 minutes at room temperature. Following this, add ethyl 5-chloronicotinate (0.93 g, 5.0 mmol) via syringe.

  • Reaction: Equip the flask with a reflux condenser (under nitrogen/argon). Lower the flask into a pre-heated oil bath and heat the reaction mixture to 100 °C with vigorous stirring.[9] Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 5-aminonicotinate.

Safety and Handling Precautions
  • General: All operations should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Sodium tert-butoxide (NaOt-Bu): This reagent is highly flammable, corrosive, and reacts violently with water.[11][12] It causes severe skin burns and eye damage.[12] Handle exclusively under an inert, dry atmosphere.[13] Keep away from all sources of ignition.[14][15]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane and ethyl acetate are flammable and have associated health risks. Avoid inhalation of vapors and skin contact.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst due to oxygen/moisture exposure. 2. Impure reagents or solvent. 3. Insufficient temperature or reaction time.1. Ensure all glassware is thoroughly dried and the reaction is run under a strict inert atmosphere. 2. Use freshly opened or purified reagents and anhydrous solvent. 3. Confirm heating bath temperature and extend reaction time, monitoring by TLC/GC-MS.
Formation of Side Products 1. Double arylation of the product (diarylamine formation). 2. Hydrolysis of the ester group.1. This is minimized by using an excess of the ammonia source relative to the aryl chloride.[9] 2. Ensure the work-up is not overly basic and is performed promptly.
Low Isolated Yield 1. Incomplete extraction of the product. 2. Loss of product during column chromatography.1. Perform additional extractions of the aqueous layer. 2. Use an appropriate silica-to-crude-product ratio and select the eluent system carefully based on TLC analysis.

References

  • Direct amination of γ-halo-β-ketoesters with anilines - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig amination - YouTube . YouTube. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

  • A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates - ResearchGate . ResearchGate. Available at: [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. Google Patents.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents. Google Patents.
  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]

  • Sodium tert-butoxide (111990) Sodium tert-butoxide - Safety Data Sheet . Available at: [Link]

  • A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex | Journal of the American Chemical Society . ACS Publications. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science . Wiley Analytical Science. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? . Available at: [Link]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - NIH . National Institutes of Health. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Available at: [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions | Journal of Chemical Education - ACS Publications . ACS Publications. Available at: [Link]

  • Nickel-catalyzed Amination of Aryl Chlorides - Organic Syntheses . Organic Syntheses. Available at: [Link]

  • A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides - ResearchGate . ResearchGate. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate . ResearchGate. Available at: [Link]

  • synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives - Granthaalayah Publications and Printers . Granthaalayah. Available at: [Link]

Sources

Application

Microwave-Assisted Synthesis of Pyridine Scaffolds: Accelerated Protocols for Drug Discovery

Executive Summary & Theoretical Grounding The Challenge: Pyridine derivatives are ubiquitous pharmacophores, present in over 100 FDA-approved drugs (e.g., Amlodipine, Esomeprazole). Conventional synthesis (thermal reflux...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Grounding

The Challenge: Pyridine derivatives are ubiquitous pharmacophores, present in over 100 FDA-approved drugs (e.g., Amlodipine, Esomeprazole). Conventional synthesis (thermal reflux) often suffers from prolonged reaction times (hours to days), harsh conditions, and difficult workups.

The Solution: Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to achieve kinetic acceleration. Unlike conductive heating, which relies on convection currents and thermal conductivity, microwave irradiation targets the reaction mixture directly through two mechanisms:

  • Dipolar Polarization: Polar molecules (solvents/reagents) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions oscillate in the field, generating heat through collision.

Why This Matters: For pyridine synthesis, this results in "superheating" of solvents above their boiling points in sealed vessels, increasing the reaction rate by orders of magnitude (Arrhenius equation) while often improving regioselectivity due to uniform heating profiles.

Application Note A: The Hantzsch 1,4-Dihydropyridine Synthesis

The "Workhorse" Protocol for Calcium Channel Blockers

Context

The Hantzsch multicomponent reaction (MCR) is the gold standard for synthesizing 1,4-dihydropyridines (1,4-DHPs). This protocol utilizes a dedicated single-mode microwave reactor to reduce reaction time from 12 hours (reflux) to <10 minutes.

Experimental Protocol (Self-Validating System)

Reagents:

  • Benzaldehyde (1.0 mmol)[1]

  • Ethyl acetoacetate (2.0 mmol)[1]

  • Ammonium acetate (1.2 mmol)

  • Solvent: Ethanol (2.0 mL) - High loss tangent (tan δ = 0.941) ensures efficient coupling.

Workflow:

  • Setup: Load all reagents into a 10 mL borosilicate glass microwave vial. Add a magnetic stir bar. Cap with a Teflon-lined septum.

  • Pre-Stir: Vortex for 30 seconds to create a homogenous slurry.

  • Irradiation Parameters:

    • Mode: Dynamic (Power controlled by Temperature)

    • Temperature: 140 °C

    • Hold Time: 5:00 minutes

    • Pressure Limit: 250 psi (Safety Cutoff)

    • Stirring: High (to prevent hot spots)

  • Cooling: Rapid compressed air cooling to <50 °C.

  • Workup: The product often precipitates upon cooling. Add 2 mL ice-cold water. Filter the solid. Recrystallize from hot ethanol if necessary.

Validation Checkpoints:

  • TLC:[1] Mobile phase Hexane:EtOAc (7:3). Product spot should be UV active and distinct from benzaldehyde.

  • Pressure:[1][2] If pressure exceeds 200 psi, reduce temperature to 120 °C and extend time to 8 min.

Comparative Data: Conventional vs. Microwave[3]
ParameterConventional RefluxMicrowave (This Protocol)Improvement Factor
Temperature 78 °C (Ethanol b.p.)140 °C (Pressurized)+62 °C
Time 8 - 12 Hours5 Minutes~100x Faster
Yield 65 - 75%92 - 96%+20%
Energy High (Continuous heating)Low (Targeted bursts)Green Metric

Application Note B: Solvent-Free Green Synthesis

Sustainability-Focused Protocol using Solid Supports

Context

Solvent-free synthesis eliminates waste and purification bottlenecks. This protocol uses silica gel as both a solid support and a catalyst surface, exploiting the fact that silica absorbs microwave energy efficiently.

Experimental Protocol

Reagents:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Thiophenol (1.0 mmol) - For pyridine thio-derivatives

  • Support: Silica Gel (200-400 mesh), 1.0 g

Workflow:

  • Adsorption: Dissolve reagents in a minimum amount of DCM (2 mL). Add silica gel.[3] Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Irradiation: Place the powder in an open vessel (to allow volatile byproducts to escape) inside the microwave cavity.

  • Parameters:

    • Power: Constant Power Mode (e.g., 50W - Do not use temperature control as IR sensors struggle with powders).

    • Time: 3 x 1 minute cycles (mix between cycles).

  • Workup: Suspend the irradiated powder in EtOAc. Filter off the silica. Concentrate the filtrate.

Application Note C: One-Pot Synthesis of Fused Pyridines

Advanced Multicomponent Reaction (Imidazo[1,2-a]pyridines)

Context

Fused pyridine systems are critical for kinase inhibitors. This 3-component reaction couples an aldehyde, a 2-aminopyridine, and an isocyanide (Groebke-Blackburn-Bienaymé variant) or similar coupling partners.

Protocol

Reagents: 2-Aminopyridine, Benzaldehyde, Ethyl Acetate (solvent), Iodine (10 mol% catalyst). Conditions: 80 °C, 20 min, Sealed Vessel. Mechanism: The iodine catalyzes the condensation, while MW irradiation accelerates the cyclization step which is typically the rate-determining step.

Visualized Workflows & Mechanisms

General Microwave Workflow

Caption: Standardized operational loop for reproducible microwave synthesis.

MW_Workflow Setup 1. Reagent Loading (Polar Solvent/Absorber) Seal 2. Vessel Sealing (Crimper/Screw Cap) Setup->Seal Irradiate 3. MW Irradiation (Dielectric Heating) Seal->Irradiate Safety Lock Irradiate->Irradiate Feedback Loop (Temp/Pressure Control) Cool 4. Active Cooling (Compressed Air) Irradiate->Cool End of Run Workup 5. Isolation (Filtration/Extraction) Cool->Workup

Hantzsch Synthesis Logic

Caption: Convergent synthesis pathway for 1,4-Dihydropyridines accelerated by MW energy.

Hantzsch_Mechanism Aldehyde Benzaldehyde Knoevenagel Intermediate A: Knoevenagel Adduct Aldehyde->Knoevenagel fast Ketoester Ethyl Acetoacetate (2 equiv) Ketoester->Knoevenagel fast Enamine Intermediate B: Enamine Ester Ketoester->Enamine fast Ammonia NH4OAc (Ammonia Source) Ammonia->Enamine fast MW_Step MICROWAVE IRRADIATION (140°C, 5 min) Simultaneous Condensation Knoevenagel->MW_Step Enamine->MW_Step DHP 1,4-Dihydropyridine (Precipitate) MW_Step->DHP Cyclization & Dehydration

Critical Troubleshooting & Safety

IssueProbable CauseCorrective Action
Vessel Failure (Explosion) Over-pressurization due to volatile solvent or gas evolution (e.g., CO2).Do NOT use low-boiling solvents (Et2O, DCM) in sealed vessels. Use open-vessel mode for gas-evolving reactions.
Low Yield / Charring "Thermal Runaway" - Solvent is not absorbing, product absorbs MW energy (hotspot).Add a passive heating element (SiC disk) or switch to a high tan δ solvent (Ethanol, DMF, DMSO).
Incomplete Reaction Temperature sensor reading solvent temp, not reaction temp.Use internal fiber-optic probes if available. Increase hold time by 2-minute increments.

Safety Note: Always operate within the manufacturer's defined limits (typically 300 psi / 300°C for borosilicate glass). Pyridines are often odorous and toxic; uncapping must be done in a fume hood.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Pachipulusu, V., et al. (2024).[1] Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.[5] MDPI Processes. Link

  • Tu, S., et al. (2003). Microwave-assisted solvent-free synthesis of pyridine derivatives. Synthetic Communications. Link

  • Kibou, Z., et al. (2016).[6] A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction.[6][7] Journal of Materials and Environmental Science. Link

  • CEM Corporation. (n.d.). Solvent and Solvent-Free (Neat) Reactions in Microwave Synthesis. Application Note. Link

Sources

Method

Application Note: Ethyl 2-(benzylamino)-5-chloronicotinate as a Precursor for Antimicrobial Scaffolds

[1] Executive Summary Ethyl 2-(benzylamino)-5-chloronicotinate (EBCN) represents a critical "divergent intermediate" in the synthesis of nitrogen-rich heterocyclic antimicrobials.[1] Unlike simple ethyl 2-aminonicotinate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-(benzylamino)-5-chloronicotinate (EBCN) represents a critical "divergent intermediate" in the synthesis of nitrogen-rich heterocyclic antimicrobials.[1] Unlike simple ethyl 2-aminonicotinate, the presence of the N-benzyl group at position 2 and the chlorine atom at position 5 imparts specific Structure-Activity Relationship (SAR) advantages:

  • Lipophilicity & Permeability: The benzyl moiety enhances membrane permeability, crucial for targeting Gram-negative bacteria.[1]

  • Metabolic Stability: The C5-chlorine atom blocks oxidative metabolism at the pyridine ring, extending the half-life of the final drug candidate.[1]

  • Synthetic Versatility: The molecule serves as a direct precursor to two major antimicrobial classes: 8-benzyl-pyrido[2,3-d]pyrimidines (DHFR inhibitors) and 1-benzyl-1,8-naphthyridines (DNA gyrase inhibitors).[1]

This guide details the synthesis of EBCN and its downstream application in generating these bioactive cores.

Chemical Profile & Synthetic Utility[1][2][3][4][5]

PropertySpecification
IUPAC Name Ethyl 5-chloro-2-(benzylamino)pyridine-3-carboxylate
Molecular Formula C₁₅H₁₅ClN₂O₂
Molecular Weight 290.75 g/mol
Key Functionality C3-Ester: Electrophile for cyclization.C2-Amine: Secondary nucleophile (N-benzyl).C5-Chlorine: Handle for cross-coupling or metabolic blocking.[1][2]
Target Pathogens S. aureus (MRSA), E. coli, M. tuberculosis (via hydrazide derivatives).[1]

Protocol A: Synthesis of the Precursor (EBCN)

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) to install the benzylamine group.[1] The presence of the electron-withdrawing ester at C3 and chlorine at C5 activates the C2 position for nucleophilic attack.[1]

Materials
  • Substrate: Ethyl 2,5-dichloronicotinate (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)[1]

  • Base: Triethylamine (TEA) (2.0 eq) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (for higher temp)[1]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2,5-dichloronicotinate (10 mmol) in Acetonitrile (50 mL).

  • Addition: Add Triethylamine (20 mmol) followed by the dropwise addition of Benzylamine (11 mmol).

    • Note: The reaction is exothermic; maintain temperature < 40°C during addition to prevent side reactions.[1]

  • Reaction: Heat the mixture to reflux (80–82°C) for 6–8 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1).[1] The starting material (Rf ~0.[1]6) should disappear, and a fluorescent product spot (Rf ~0.[1]4) should appear.[1]

  • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield Ethyl 2-(benzylamino)-5-chloronicotinate as pale yellow needles.[1]

Expected Yield: 85–92%

Application 1: Synthesis of Pyrido[2,3-d]pyrimidines (DHFR Inhibitors)

The pyrido[2,3-d]pyrimidine scaffold mimics the pteridine ring of folic acid, acting as a potent inhibitor of Dihydrofolate Reductase (DHFR).[1] The N-benzyl group mimics the hydrophobic tail of folate analogues.[1]

Reaction Scheme Visualization

G Start EBCN (Precursor) Inter Intermediate Ureido-ester Start->Inter Nucleophilic Attack (180°C Melt) Reagent Urea (Excess) Reagent->Inter Product 8-Benzyl-6-chloro- pyrido[2,3-d]pyrimidine Inter->Product Cyclization (-EtOH)

Figure 1: Thermal cyclization pathway to the antimicrobial core.[1]

Protocol
  • Fusion: Mix EBCN (5 mmol) intimately with Urea (20 mmol) in a mortar.

  • Heating: Transfer to a round-bottom flask and heat in an oil bath at 180–190°C for 2 hours. The mixture will melt and then resolidify as the higher-melting product forms.[1]

    • Critical Control: Do not exceed 200°C to avoid decomposition of the benzyl group.[1]

  • Quenching: Cool to ~80°C and add hot water (20 mL) to dissolve excess urea.

  • Isolation: Filter the solid precipitate while warm. Wash with water and cold ethanol.[1]

  • Result: The product, 8-benzyl-6-chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione , is collected as a white/off-white solid.[1]

Mechanism: The urea acts as a bis-nucleophile.[1] The primary amine of urea attacks the ester (forming an amide), and the second nitrogen attacks the C2-amine (displacing the benzylamine?[1] No, in this specific scaffold, the N-benzyl amine acts as the nucleophile to close the ring, retaining the benzyl group at position 8).[1]

Application 2: Synthesis of 1,8-Naphthyridines (Gyrase Inhibitors)[1]

This route mimics the synthesis of Nalidixic acid.[1] The 1,8-naphthyridine core targets bacterial DNA gyrase (Topoisomerase II).[1]

Protocol
  • Condensation: Dissolve EBCN (5 mmol) in Diphenyl ether (10 mL). Add Diethyl ethoxymethylenemalonate (EMME) (5.5 mmol).[1]

  • Cyclization: Heat to 230–240°C (refluxing Diphenyl ether) for 1–2 hours.

    • Note: This high-temperature "Gould-Jacobs" type cyclization drives the loss of ethanol.[1]

  • Work-up: Cool the solution and dilute with Hexane (30 mL) to precipitate the product.

  • Hydrolysis (Optional Activation): To generate the active carboxylic acid drug, reflux the ester product in 10% NaOH for 2 hours, then acidify with HCl.

Mechanistic Insights & Troubleshooting

Why the 5-Chloro Substituent Matters?

In medicinal chemistry, the C5 position of the nicotinic ring is metabolically vulnerable.[1]

  • Without Cl: The position is prone to oxidation by Cytochrome P450.[1]

  • With Cl: The halogen blocks this site, increasing the in vivo half-life.[1] Furthermore, the electron-withdrawing nature of Chlorine lowers the pKa of the adjacent acidic protons (in the cyclic imide form), potentially enhancing binding affinity to the active site of DHFR or Gyrase [1].[1]

Troubleshooting Low Yields
IssueProbable CauseSolution
Incomplete SNAr (Protocol A) Nucleophile deactivationUse a polar aprotic solvent (DMF/DMSO) to strip cations from the carbonate base, increasing reactivity.[1]
Dark Product (Protocol B) Thermal decompositionPerform the urea fusion under a Nitrogen atmosphere. Ensure temp does not exceed 190°C.
No Cyclization (Protocol C) Steric hindranceThe N-benzyl group is bulky.[1] Increase reaction time or use Polyphosphoric Acid (PPA) as a catalyst at lower temperatures (120°C).[1]

References

  • Design and Synthesis of Novel Antimicrobial Agents. Context: Discusses the synthesis of pyrido[2,3-d]pyrimidines and their broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][3][4][5] Source: MDPI (2023).[1]

  • Synthesis and Antimicrobial Evaluation of Pyrido[2,3-d]pyrimidine Derivatives. Context: Provides the foundational methodology for reacting 2-aminonicotinates with urea/isocyanates to form the antimicrobial core.[1] Source: ResearchGate / NIH (2022).[1]

  • Ethyl 2-(benzylamino)propanoate Data. Context: Physiochemical properties of benzylamino-ester analogues, supporting the solubility and stability profile of the precursor.[1] Source: PubChem (CID 222273).[1][2] [1]

  • Synthesis of 5-Benzylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives. Context: Validates the use of benzylamino-substituted nitrogen heterocycles as kinase and viral inhibitors, demonstrating the biological relevance of the "benzyl-tail" motif.[1] Source: MDPI (2023).[1]

Sources

Application

How to perform coupling reactions with Ethyl 2-(benzylamino)-5-chloronicotinate.

Application Note: Strategic Functionalization of Ethyl 2-(benzylamino)-5-chloronicotinate Introduction Ethyl 2-(benzylamino)-5-chloronicotinate is a versatile trisubstituted pyridine scaffold widely utilized in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Ethyl 2-(benzylamino)-5-chloronicotinate

Introduction

Ethyl 2-(benzylamino)-5-chloronicotinate is a versatile trisubstituted pyridine scaffold widely utilized in the synthesis of kinase inhibitors (e.g., EGFR, PIM-1) and GPCR ligands. Its chemical architecture presents three orthogonal reactive sites, allowing for sequential "coupling" reactions that are critical in diversity-oriented synthesis (DOS).

This guide details the protocols for performing coupling reactions at two critical positions:

  • The C5-Position (Aryl Chloride): Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • The C3-Position (Ethyl Ester): Hydrolysis followed by peptide-type coupling (Amidation) or cyclocondensation to fused heterocycles.

Chemo-Selectivity Rationale: The C5-chloride is electronically deactivated relative to 2-chloropyridines but activated relative to simple aryl chlorides due to the electron-withdrawing ester at C3. However, the bulky C2-benzylamino group introduces steric constraints. Successful coupling requires specific catalytic systems to overcome the oxidative addition energy barrier at C5 without disturbing the ester or the amine.

Section 1: C5-Cross-Coupling (Suzuki-Miyaura)

The most robust method to functionalize the C5 position is the Suzuki-Miyaura coupling. While aryl bromides are typically preferred, the 5-chloro analog is often more cost-effective and stable. To couple the C5-chloride efficiently, we utilize electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) or bidentate ligands (dppf) to facilitate the oxidative addition step.

Protocol 1: C5-Arylation via Suzuki Coupling

Objective: Coupling of Ethyl 2-(benzylamino)-5-chloronicotinate with Phenylboronic Acid.

Reagents & Materials:

  • Substrate: Ethyl 2-(benzylamino)-5-chloronicotinate (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G3 (2 mol% for difficult substrates)

  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 mmol, 290 mg), phenylboronic acid (1.5 mmol, 183 mg), and Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).

  • Degassing: Seal the vial and purge with nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe, followed by the addition of 2.0 M aqueous

    
     (1.5 mL).
    
  • Reaction: Heat the mixture to 90°C in a heating block. Stir vigorously (800 rpm) for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (chloride) is less polar than the biaryl product.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Data Summary: Catalyst Performance

Catalyst SystemTemp (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ /

90682%Robust, standard choice.

/

1001845%Slow oxidative addition at C5-Cl.
XPhos Pd G3 /

60294%Best for sterically hindered boronic acids.

Section 2: C3-Functionalization (Amidation & Cyclization)

The C3-ethyl ester is a "masked" coupling site. It can be converted into an amide (common in drug discovery) or cyclized to form pyrido[2,3-d]pyrimidines.

Protocol 2: Hydrolysis and Amide Coupling

Direct aminolysis of the ester is difficult due to the electron-donating C2-amine reducing the electrophilicity of the carbonyl. A two-step Hydrolysis-Coupling sequence is preferred.

Step A: Saponification

  • Dissolve substrate (1.0 mmol) in THF/MeOH/Water (3:1:1, 5 mL).

  • Add LiOH·

    
     (3.0 equiv). Stir at 50°C for 2 hours.
    
  • Acidify to pH 3 with 1N HCl. The acid product usually precipitates. Filter and dry.

Step B: Amide Coupling (HATU Method)

  • Activation: Dissolve the crude acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes (solution turns yellow).

  • Coupling: Add the amine partner (1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (removes HOBt byproduct) and brine.
    
Protocol 3: Cyclization to Pyrido[2,3-d]pyrimidines

This reaction "couples" the C2-amine and C3-ester into a bicyclic ring, a privileged scaffold in kinase inhibition.

Reagents:

  • Substrate: Ethyl 2-(benzylamino)-5-chloronicotinate

  • Reagent: Formamide (acts as solvent and reactant)

  • Catalyst: Ammonium Acetate (catalytic)

Methodology:

  • Mix substrate (1.0 mmol) and Ammonium Acetate (0.1 mmol) in Formamide (3 mL).

  • Heat to 140–150°C for 6–8 hours.

    • Mechanism:[1][2][3][4][5] Transamidation at C3 followed by cyclodehydration at C2.

  • Cooling: Cool to RT. The product often precipitates upon addition of water (10 mL).

  • Filtration: Collect the solid, wash with water and cold ethanol.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionPathways Start Ethyl 2-(benzylamino)- 5-chloronicotinate Suzuki Suzuki Coupling (C5-Aryl) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Sonogashira Sonogashira Coupling (C5-Alkyne) Start->Sonogashira Pd/Cu, Alkyne Acid Intermediate: Nicotinic Acid Start->Acid LiOH, THF/H2O (Hydrolysis) Cyclic Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Start->Cyclic Formamide, 150°C (Cyclocondensation) Amide Amide Product (Drug Scaffold) Acid->Amide HATU, R-NH2

Figure 1: Divergent functionalization pathways for Ethyl 2-(benzylamino)-5-chloronicotinate.

References

  • Suzuki Coupling of Chloropyridines: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Synthesis of Pyrido[2,3-d]pyrimidines: Thompson, A. M., et al. "Synthesis and Structure–Activity Relationships of 7-Substituted Pyrido[2,3-d]pyrimidines as Inhibitors of the Cellular Checkpoint Kinase Wee1." J. Med. Chem.2009 , 52, 7090–7102. Link

  • Amide Coupling Reagents (HATU): Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. Link

  • Buchwald-Hartwig Precatalysts (XPhos): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 , 4, 916-920. Link

Sources

Method

Application Notes and Protocols for the Comprehensive Characterization of Ethyl 2-(benzylamino)-5-chloronicotinate

Introduction: Unveiling the Molecular Identity of a Novel Nicotinate Derivative Ethyl 2-(benzylamino)-5-chloronicotinate is a substituted pyridine derivative with potential applications in pharmaceutical and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity of a Novel Nicotinate Derivative

Ethyl 2-(benzylamino)-5-chloronicotinate is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As a nicotinate ester, it shares a core structure with various bioactive compounds. The presence of a benzylamino group and a chloro substituent introduces specific physicochemical properties that necessitate a thorough and multi-faceted analytical characterization. This guide provides a comprehensive suite of analytical techniques and detailed protocols to establish the identity, purity, and key physicochemical parameters of this compound, ensuring data integrity for researchers, scientists, and drug development professionals.

The methodologies outlined herein are grounded in established analytical principles for structurally related compounds, including N-substituted aminopyridines, ethyl nicotinate esters, and halogenated aromatic systems. Due to the limited availability of specific analytical data for Ethyl 2-(benzylamino)-5-chloronicotinate in the public domain, this guide emphasizes a first-principles approach, explaining the rationale behind each experimental design to create a self-validating analytical workflow.

Physicochemical Properties and Structural Features

A foundational understanding of the molecule's structure is paramount for selecting and optimizing analytical methods.

Molecular Structure:

  • Formula: C₁₅H₁₅ClN₂O₂

  • Key Functional Groups:

    • Ethyl Ester (-COOCH₂CH₃)

    • Secondary Benzylamine (-NH-CH₂-Ph)

    • Substituted Pyridine Ring (Chloro- and Amino-substituted)

    • Aromatic Benzyl Ring

These functional groups dictate the compound's polarity, chromophoric properties, and potential for ionization, all of which are critical considerations for the analytical techniques described below.

Overall Analytical Workflow

The comprehensive characterization of Ethyl 2-(benzylamino)-5-chloronicotinate can be visualized as a multi-step process, beginning with purification and structural elucidation, followed by purity assessment and determination of fundamental physicochemical properties.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_physchem Physicochemical Properties Synthesis Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Chromatography Chromatographic Purity (HPLC, GC) Purification->Chromatography Thermal Thermal Analysis (DSC, TGA) Chromatography->Thermal Solubility Solubility Chromatography->Solubility Lipophilicity pKa & logP Chromatography->Lipophilicity

Caption: Overall analytical workflow for the characterization of Ethyl 2-(benzylamino)-5-chloronicotinate.

Part 1: Structural Elucidation and Confirmation

The primary objective is to unequivocally confirm the molecular structure of the synthesized compound. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Rationale: ¹H NMR will provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons.

Predicted ¹H NMR Spectral Features:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethyl -CH₃1.2 - 1.4Triplet (t)3H
Ethyl -CH₂4.2 - 4.4Quartet (q)2H
Benzyl -CH₂4.5 - 4.7Dihybrid (d)2H
Benzyl Ar-H7.2 - 7.5Multiplet (m)5H
Pyridine Ar-H (position 4)7.8 - 8.0Doublet (d)1H
Pyridine Ar-H (position 6)8.2 - 8.4Doublet (d)1H
Amine N-H8.5 - 9.5 (broad)Singlet (s, br)1H

Predicted ¹³C NMR Spectral Features:

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Ethyl -CH₂~61
Benzyl -CH₂~48
Pyridine C-Cl~145
Pyridine C-NH~158
Other Aromatic C110 - 150
Ester C=O~165

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlated Spectroscopy) to establish H-H couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H and C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the different fragments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Rationale: Due to the presence of a chlorine atom, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[1][2] The fragmentation pattern will be influenced by the functional groups present, such as the ester and benzylamine moieties.[3]

Predicted Fragmentation:

  • Molecular Ion (M⁺): A prominent peak is expected. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, an M+2 peak with approximately one-third the intensity of the M⁺ peak should be observed.[1]

  • Key Fragments:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester.

    • Loss of the ethyl group (-CH₂CH₃).

    • Cleavage of the benzyl group (C₆H₅CH₂⁺, m/z 91), which is often a prominent peak for benzyl-containing compounds.

    • Cleavage of the C-N bond of the benzylamine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable if the compound is thermally stable and sufficiently volatile.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a preferred method for less volatile or thermally labile compounds.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in the mobile phase.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 100 to 600.

    • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Rationale: The presence of the ester, secondary amine, and aromatic rings will give rise to characteristic absorption bands in the IR spectrum.[4][5][6]

Predicted FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (secondary amine)3300 - 3500Moderate, sharp
C-H Stretch (aromatic)3000 - 3100Weak to moderate
C-H Stretch (aliphatic)2850 - 3000Moderate to strong
C=O Stretch (ester)1710 - 1730Strong
C=C Stretch (aromatic)1450 - 1600Moderate, multiple bands
C-N Stretch (aromatic amine)1250 - 1350Strong
C-O Stretch (ester)1100 - 1300Strong
C-Cl Stretch600 - 800Moderate to strong

Experimental Protocol: FT-IR

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and faster method.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Part 2: Purity and Physicochemical Characterization

Once the structure is confirmed, the purity of the compound must be assessed, and its key physicochemical properties determined.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds.

Rationale: A well-developed HPLC method can separate the target compound from any starting materials, by-products, or degradation products. The peak area of the main component relative to the total peak area provides a measure of its purity. For pyridine derivatives, peak tailing can be an issue due to interactions with residual silanols on the stationary phase; therefore, mobile phase additives or a specific type of column may be necessary.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% TFA or 10 mM Ammonium Formate
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm (or at the λₘₐₓ determined by UV-Vis)
Injection Vol. 10 µL
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow Sample Sample Preparation (0.5 mg/mL in mobile phase) HPLC HPLC System (C18 Column, UV Detector) Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Purity Calculation (% Area) Data->Analysis

Caption: Workflow for HPLC purity analysis.

UV-Vis Spectrophotometry

This technique is used to determine the wavelength of maximum absorbance (λₘₐₓ), which is useful for setting the detection wavelength in HPLC and for quantitative analysis.

Rationale: The conjugated aromatic systems in the molecule (pyridine and benzene rings) will absorb UV radiation. The λₘₐₓ is a characteristic property of the chromophore.[7]

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank.

    • Scan the sample from 200 to 400 nm.

    • Identify the wavelength(s) of maximum absorbance. Aromatic amines often have characteristic absorbance in the 250-300 nm range.[8][9]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and decomposition temperature.[10][11][12]

Rationale: DSC can be used to determine the melting point and assess the crystalline nature of the compound. TGA measures the change in mass as a function of temperature, indicating thermal stability and decomposition patterns.[2][13]

Experimental Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic pan (for TGA).

  • Instrumentation: A simultaneous DSC-TGA instrument or separate DSC and TGA instruments.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat from 25 °C to a higher temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak of the melting endotherm.

    • TGA: Determine the onset of weight loss, which indicates the beginning of decomposition.

Physicochemical Properties: pKa, logP, and Solubility

These fundamental properties are critical for understanding the behavior of the compound in biological and chemical systems, particularly in drug development.

pKa Determination Rationale: The benzylamino and pyridine nitrogen atoms are basic and can be protonated. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. This property significantly influences solubility and permeability across biological membranes.

logP Determination Rationale: The octanol-water partition coefficient (logP) is a measure of the lipophilicity of the compound. It is a key parameter in predicting drug absorption and distribution.

Solubility Determination Rationale: The solubility of a compound in aqueous and organic solvents is a critical parameter for formulation development and bioavailability.[3]

Experimental Protocols:

  • pKa and logP: These are often determined using automated potentiometric or UV-metric titration methods. Specialized instruments can perform titrations in a mixed solvent system and extrapolate to aqueous values.

  • Equilibrium Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

    • Filter or centrifuge the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Conclusion

The comprehensive analytical characterization of Ethyl 2-(benzylamino)-5-chloronicotinate requires a synergistic application of spectroscopic and chromatographic techniques. The protocols detailed in this guide provide a robust framework for confirming the structure, assessing the purity, and determining the key physicochemical properties of this novel compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Kowalski, P., Majka, Z., & Kowalska, T. (1998). Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. Chemistry of Heterocyclic Compounds, 34(6), 845-846.
  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Petera, J., & Těmínová, I. (1987).
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • ResolveMass. (2026, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Mills, T., & Townsend, S. (1993). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of forensic sciences, 38(5), 1058-1066.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Wang, J., et al. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(6), 2733-2738.
  • Metcalfe, M. S., & Metcalfe, M. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-chloronicotinate (C8H8ClNO2). Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, N-ethyl-. Retrieved from [Link]

  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • ResearchGate. (2021, April 22). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Retrieved from [Link]

  • Metten, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • NIH. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine slides for discussion. Retrieved from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]

  • PubMed Central. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from [Link]

  • UCLA. (n.d.). IR: amines. Retrieved from [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Ethyl 2-(benzylamino)-5-chloronicotinate as a Core Pharmacophore in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(benzylamino)-5-chloronicotinate, a versatile pharmacophore for drug design. We delve into the strategic rationale for its use, detailing its sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(benzylamino)-5-chloronicotinate, a versatile pharmacophore for drug design. We delve into the strategic rationale for its use, detailing its synthesis, structural modification for structure-activity relationship (SAR) studies, and protocols for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this scaffold for the generation of novel therapeutic agents.

Introduction: The Strategic Value of the 2-Aminonicotinate Scaffold

In the landscape of medicinal chemistry, a pharmacophore represents the specific three-dimensional arrangement of chemical features essential for a molecule's biological activity[1]. Identifying and optimizing a robust pharmacophore is a cornerstone of rational drug design. The Ethyl 2-(benzylamino)-5-chloronicotinate scaffold has emerged as a valuable starting point for library synthesis due to its inherent structural and chemical properties.

The molecule is comprised of several key features that can be systematically modified to probe interactions with biological targets[2]:

  • A Pyridine Ring: A common heterocyclic motif in numerous biologically active compounds, the nitrogen atom can act as a hydrogen bond acceptor.

  • A Benzylamino Group at the 2-position: This secondary amine is a crucial hydrogen bond donor. The attached benzyl group provides a large, modifiable hydrophobic region to explore interactions with non-polar pockets in a target protein.

  • A Chlorine Atom at the 5-position: This electron-withdrawing group modulates the electronics of the pyridine ring and can serve as a key interaction point or be replaced to probe steric and electronic requirements.

  • An Ethyl Ester at the 3-position: This group offers a handle for modifying solubility and pharmacokinetic properties and can be hydrolyzed to a carboxylic acid to introduce a charge or create new interaction points.

The strategic combination of these features makes Ethyl 2-(benzylamino)-5-chloronicotinate an attractive scaffold for developing inhibitors against a range of targets, including kinases and other enzymes[2][3].

cluster_molecule Ethyl 2-(benzylamino)-5-chloronicotinate cluster_features Key Pharmacophoric Features mol Pyridine Pyridine Scaffold (H-bond acceptor) Pyridine->mol Benzylamino Benzylamino Group (H-bond donor, hydrophobic interactions) Benzylamino->mol Chloro 5-Chloro Substituent (Electronic modulation, interaction point) Chloro->mol Ester Ethyl Ester (PK modulation, derivatization handle) Ester->mol

Caption: Core structure and key pharmacophoric features.

Synthesis of the Core Scaffold and Analogues

The synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate and its derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a leaving group (in this case, chlorine at the 2-position) on the pyridine ring by a nucleophile (an amine).

The general workflow begins with a 2-chloronicotinic acid derivative, which is a key intermediate for various pharmaceuticals and agrochemicals[4][5][6]. The acid is first converted to an ester, followed by reaction with the desired amine.

G start 2,5-Dichloronicotinic Acid ester Ethyl 2,5-Dichloronicotinate start->ester Esterification (e.g., EtOH, H2SO4 or SOCl2) final Target Scaffold: Ethyl 2-(benzylamino)-5-chloronicotinate ester->final SNAr Reaction (Benzylamine, Base, Solvent) cluster_SAR SAR Exploration Points Mol R1 R¹: Benzyl Substituents (Probe hydrophobic/electronic interactions) R1->Mol NH NH: Amine Linker (Test H-bond donation) NH->Mol R2 R²: 5-Position (Probe steric/electronic/halogen bonding) R2->Mol R3 R³: Ester/Acid (Modulate PK/solubility, add charge) R3->Mol

Sources

Method

Application Notes &amp; Protocols: Engineering Materials for Advanced Electronic and Optical Functionality

Introduction: From Atomic Blueprint to Functional Application In the realm of modern material science, the ability to engineer materials with precisely tailored electronic and optical properties is the cornerstone of inn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Atomic Blueprint to Functional Application

In the realm of modern material science, the ability to engineer materials with precisely tailored electronic and optical properties is the cornerstone of innovation. The paradigm has shifted from discovering materials with interesting characteristics to designing them with a specific function in mind. This guide delves into the principles, synthesis, characterization, and application of three classes of materials that exemplify this design-centric approach: Quantum Dots (QDs) for high-resolution bio-imaging, Plasmonic Gold Nanoparticles (AuNPs) for sensitive biosensing and drug delivery, and Perovskite thin films for next-generation photovoltaics.

This document is structured to provide not just protocols, but the scientific rationale behind them. Understanding the "why" behind each step is critical for troubleshooting, optimization, and innovation. We will explore the fundamental mechanisms that give rise to the unique properties of these materials and provide detailed, field-tested protocols for their synthesis and application, empowering researchers to harness their full potential.

Section 1: Quantum Dots (QDs) for High-Fidelity Bio-Imaging

Quantum dots are semiconductor nanocrystals whose excitons are confined in all three spatial dimensions, a phenomenon known as quantum confinement. This confinement dictates their electronic and optical properties, most notably a size-dependent photoluminescence.[1] By simply changing the size of the nanocrystal, one can tune its emission wavelength from the blue to the near-infrared spectrum, making them exceptionally versatile fluorescent labels for complex biological imaging.[2]

The Principle of Size-Tunable Fluorescence

The quantum confinement effect is the primary driver of the unique optical properties of QDs. When the nanocrystal's diameter is smaller than the material's bulk exciton Bohr radius, the continuous energy bands of the bulk material are transformed into discrete, quantized energy levels. The energy difference between these levels—the band gap—increases as the particle size decreases. Consequently, smaller QDs require higher energy (shorter wavelength light) for excitation and emit higher energy (bluer) light, while larger QDs emit lower energy (redder) light. This direct correlation between size and color is the key to their application in multiplexed imaging, where multiple targets can be labeled and distinguished simultaneously.[1]

Synthesis Protocol: Colloidal CdSe/ZnS Core-Shell Quantum Dots

This protocol describes a robust method for synthesizing highly luminescent and stable core-shell quantum dots, where a Cadmium Selenide (CdSe) core is coated with a wider bandgap Zinc Sulfide (ZnS) shell.

Rationale: The ZnS shell passivates the surface of the CdSe core, which is prone to non-radiative recombination and photo-oxidation. This passivation dramatically increases the quantum yield (brightness) and photostability of the QDs, making them suitable for long-term imaging experiments.[3] It also serves to reduce the potential cytotoxicity associated with the cadmium core.[3]

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Zinc oxide (ZnO)

  • Oleic Acid (OA)

  • 1-Octadecene (ODE)

  • Trioctylphosphine (TOP)

  • Sulfur powder

  • Solvents: Toluene, Methanol

Step-by-Step Protocol:

  • Se Precursor (TOPSe) Preparation: In a glovebox, dissolve 0.079 g of Se powder in 10 mL of TOP. This solution is air-sensitive and should be handled under inert conditions.

  • Cd Precursor Preparation: In a 100 mL three-neck flask, mix 0.128 g of CdO, 20 mL of ODE, and 2 mL of Oleic Acid.

  • Core Synthesis: Heat the Cd precursor mixture to 300 °C under an inert atmosphere (e.g., Argon) until the solution becomes clear and colorless. Rapidly inject 2 mL of the TOPSe precursor into the hot solution. The color change indicates nanoparticle formation. Allow the reaction to proceed for a time determined by the desired core size (see table below).

  • Shell Coating: After core growth, lower the temperature to 240 °C. Prepare a Zn/S precursor by dissolving ZnO and sulfur in ODE and OA. Inject this precursor dropwise into the reaction flask over 30-60 minutes.

  • Purification: Cool the reaction mixture to room temperature. Add an excess of methanol to precipitate the QDs. Centrifuge the mixture, discard the supernatant, and re-disperse the QD pellet in toluene. Repeat this purification step three times.

  • Storage: Store the purified QDs dispersed in toluene at 4 °C in the dark.

Table 1: CdSe Core Size and Emission Wavelength Correlation

Growth Time at 300 °CApproximate Diameter (nm)Approximate Emission Peak (nm)
10 seconds2.5520 (Green)
1 minute3.5580 (Yellow)
5 minutes5.0620 (Red)
Characterization Workflow

A multi-modal characterization approach is essential to validate the synthesis and ensure the QDs are suitable for their intended application.

  • UV-Visible (UV-Vis) Spectroscopy: Used to determine the first excitonic absorption peak, which provides a quick estimate of the QD size and concentration.

  • Photoluminescence (PL) Spectroscopy: Measures the emission spectrum, revealing the peak emission wavelength and the full width at half maximum (FWHM), an indicator of the size distribution uniformity.

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for precise measurement of their size, shape, and crystallinity.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the QDs in solution, which is important for applications where colloidal stability is critical.

Application Protocol: Antibody Conjugation for Cellular Targeting

To use QDs for specific bio-imaging, their hydrophobic surface must be rendered hydrophilic and functionalized with a targeting ligand, such as an antibody.[2]

QD_Conjugation_Workflow cluster_synthesis Synthesis & Pre-functionalization cluster_conjugation Bioconjugation cluster_application Application hydrophobic_qd Hydrophobic QDs (in Toluene) ligand_exchange Ligand Exchange (e.g., with DHLA) hydrophobic_qd->ligand_exchange hydrophilic_qd Hydrophilic QDs (in Water) ligand_exchange->hydrophilic_qd edc_nhs EDC/NHS Activation of Carboxyl Groups hydrophilic_qd->edc_nhs conjugation Covalent Bonding edc_nhs->conjugation antibody Targeting Antibody (e.g., Anti-EGFR) antibody->conjugation purification Purification (e.g., Size Exclusion Chromatography) conjugation->purification final_probe Functional QD Probe purification->final_probe cell_incubation Incubate with Cells final_probe->cell_incubation imaging Fluorescence Microscopy cell_incubation->imaging AuNP_Drug_Delivery cluster_synthesis Synthesis & Functionalization cluster_delivery Targeting & Delivery cluster_action Therapeutic Action au_np Spherical AuNP (Citrate Capped) functionalization Surface Functionalization (Ligand Exchange) au_np->functionalization thiol_peg Thiol-PEG-Drug Conjugate thiol_peg->functionalization functionalized_np Drug-Loaded AuNP functionalization->functionalized_np systemic_circulation Systemic Circulation functionalized_np->systemic_circulation epr_effect EPR Effect (Passive Targeting) systemic_circulation->epr_effect tumor Tumor Tissue epr_effect->tumor drug_release Drug Release (e.g., pH-triggered) tumor->drug_release photothermal Photothermal Therapy (NIR Laser Irradiation) tumor->photothermal cell_death Cancer Cell Death drug_release->cell_death photothermal->cell_death

Sources

Application

Application Note: Optimization and Standardization of Reflux Systems in Organic Synthesis

Introduction & Scientific Rationale In drug discovery and development, reaction kinetics are governed by the Arrhenius equation , where reaction rate ( ) increases exponentially with temperature ( ). To maximize yield an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In drug discovery and development, reaction kinetics are governed by the Arrhenius equation , where reaction rate (


) increases exponentially with temperature (

). To maximize yield and minimize reaction time, it is often necessary to run reactions at the highest possible temperature—the boiling point of the solvent.

Reflux is the technique of boiling a reaction mixture while simultaneously condensing the solvent vapor and returning it to the reaction flask.[1][2][3][4][5] This creates a self-validating thermodynamic system where:

  • Temperature is Constant: The reaction remains fixed at the solvent's boiling point (

    
    ).
    
  • Volume is Conserved: Solvent loss is negligible, maintaining reactant concentration.[5]

  • Energy is Controlled: The system acts as a thermal buffer; excess energy input converts liquid to gas rather than raising the temperature further.

This guide provides a rigorous, field-proven protocol for setting up reflux systems, emphasizing safety, reproducibility, and equipment longevity.

Pre-Experimental Considerations

Solvent Selection & Thermal Profiles

The choice of solvent dictates the reaction temperature. Below is a reference table for common solvents used in synthesis, arranged by increasing boiling point.

SolventBoiling Point (

C)
PolarityApplication Note
Diethyl Ether 34.6Non-polarHighly flammable; use extreme caution.
Dichloromethane (DCM) 39.8Polar AproticCommon for low-temp reflux; prone to "bumping."
Acetone 56.2Polar AproticGood general solvent; miscible with water.
Tetrahydrofuran (THF) 66.0Polar AproticStandard for Grignard/Organolithium (requires dry/inert conditions).
Ethanol 78.4Polar ProticGreen solvent; forms azeotropes.
Toluene 110.6Non-polarHigh-boiling; excellent for Dean-Stark water removal.
DMF 153.0Polar AproticHigh-temp synthesis; difficult to remove post-reaction.
Condenser Selection Strategy

Not all condensers are equal.[4][5][6][7][8][9][10] Selecting the wrong geometry can lead to flooding (solvent trapped in condenser) or loss of solvent.[2][4]

  • Liebig (Straight Tube): Low surface area.[7] Suitable for distillation but inefficient for refluxing low-boiling solvents (e.g., Ether, DCM) where vapor velocity is high.

  • Allihn (Bulbous): The "bulbs" increase surface area and create turbulent flow for better heat exchange. Recommended standard for general reflux.

  • Dimroth (Internal Coil): Coolant flows through an internal coil. Vapor condenses on the coil and drips back.[1][2][4] Gold standard for high-efficiency reflux but more fragile.

  • Graham (Coiled Tube): Avoid for standard reflux. The narrow coil path can cause "flooding" where returning liquid blocks rising vapor, leading to pressure buildup.

Experimental Workflow & Logic

The following diagram outlines the logical flow of a reflux experiment, highlighting critical decision points and safety checks.

RefluxWorkflow Start Start: Reaction Planning SelectSolvent Select Solvent (Determines Temp) Start->SelectSolvent EquipCheck Glassware Inspection (Cracks/Star fractures?) SelectSolvent->EquipCheck Assembly Assembly & Greasing EquipCheck->Assembly Pass WaterFlow Initiate Cooling (Bottom-IN, Top-OUT) Assembly->WaterFlow HeatRamp Initiate Heating (Ramp to Reflux) WaterFlow->HeatRamp Validation Validate Reflux Ring (Lower 1/3 of Condenser) HeatRamp->Validation Validation->HeatRamp Ring too low/high Reaction Reaction Proceeding Validation->Reaction Stable CoolDown Cool Down (Remove Heat Source) Reaction->CoolDown

Figure 1: Operational workflow for setting up and validating a reflux reaction.

Detailed Protocol: Setting Up the Reflux System

Phase 1: Preparation
  • Clean & Dry: Ensure the Round Bottom Flask (RBF) and condenser are chemically clean and completely dry. Water residue can kill water-sensitive reactions (e.g., Grignard).

  • Agitation: Add a magnetic stir bar or boiling stones to the RBF.

    • Expert Insight: Never heat a static liquid. Superheating occurs when liquid temperature exceeds

      
       without boiling, leading to "bumping"—an explosive release of vapor that can eject reactants.[4][11] Stirring creates nucleation sites for smooth boiling.
      
Phase 2: Assembly (The Vertical Stack)
  • Clamping: Secure the RBF neck to a lattice or ring stand using a three-prong clamp.

    • Critical:Clamp the flask, not the condenser. If the heat source must be removed quickly in an emergency, the flask stays held. If you clamp the condenser and the joint loosens, the flask falls.

  • Greasing: Apply a thin streak of vacuum grease (e.g., Dow Corning High Vacuum) to the upper part of the male joint on the condenser. Insert into the RBF and rotate slightly to create a clear, seal-free ring.

    • Why: Glass expands when heated. Without grease, joints can "freeze" (seize) upon cooling, resulting in broken glassware.

  • Inert Atmosphere (Optional/Advanced): For air-sensitive synthesis, attach a rubber septum or gas inlet adapter to the top of the condenser connected to a Nitrogen/Argon line (Schlenk line) or balloon.

Phase 3: The Cooling System (Counter-Current Exchange)
  • Tubing Connection: Connect rubber tubing to the condenser nipples.

    • Inlet: Bottom nipple (Connected to water tap).

    • Outlet: Top nipple (Connected to drain).

  • The "Why" of Counter-Current Flow:

    • Thermal Efficiency: Coldest water meets the coolest vapor at the top, and warmest water meets the hottest vapor at the bottom. This maintains a consistent temperature gradient (

      
      ) across the entire length.
      
    • Hydraulics: Filling from the bottom forces air bubbles out, ensuring the jacket is 100% full of coolant. Top-down filling often creates channels or air pockets, creating hot spots.

Phase 4: Initiation and Monitoring
  • Water On: Turn on the water flow before heating. A gentle stream is sufficient; high pressure can pop tubing off.

  • Heat On: Raise the heat source (Oil bath, Heating Mantle, or DrySyn block) to the flask.

    • Safety: Ensure the heat source is on a "Lab Jack." If the reaction runs away, you must be able to drop the heat source away from the flask instantly.

  • The Reflux Ring: As the solvent boils, a visible "ring" of condensing liquid will appear in the condenser.[4][5]

    • Target: Adjust heat so the ring sits in the lower 1/3 of the condenser.[1][5]

    • Too High: You risk blowing solvent out the top (fire hazard/concentration change).

    • Too Low: The reaction may not be reaching boiling point throughout the bulk liquid.

System Visualization

RefluxSetup InertGas Inert Gas Outlet (Nitrogen/Argon) WaterOut Water OUT (Top) To Drain Condenser Condenser (Allihn/Dimroth) Condenser->InertGas Condenser->WaterOut Coolant Exit Flask Round Bottom Flask (Reactants + Solvent) Condenser->Flask Liquid Returning WaterIn Water IN (Bottom) From Tap WaterIn->Condenser Coolant Entry Joint Ground Glass Joint (Greased & Clipped) Joint->Condenser Flask->Condenser Vapor Rising Flask->Joint StirBar Stir Bar (Prevents Bumping) HeatSource Heat Source (Oil Bath/Mantle on Lab Jack) HeatSource->Flask Energy Input

Figure 2: Schematic of a standard reflux apparatus showing counter-current cooling and vapor/liquid cycle.

Troubleshooting & Safety

IssueCauseCorrective Action
Bumping Lack of nucleation sites; superheating.[8]Stop heating immediately. Once cool, add a stir bar or fresh boiling stones. Never add stones to a hot liquid.
Flooding Vapor rising too fast blocks liquid returning; wrong condenser (Graham).Reduce heat input.[12] Switch to a wider-bore condenser (Allihn) if persistent.
Joint Freezing Lack of grease; reactants fused in joint.Tap gently with a wooden spoon; use a heat gun gently on the outer joint; soak in penetrant.
Reflux Ring Too High Heat too high or water too slow.Lower heat source; slightly increase water flow rate.
Solvent Loss Leak in system or condenser water too warm.Check joint seals (use Keck clips); ensure water is cold; check for "chimney effect" if open to air.

References

  • LibreTexts Chemistry. (2022). 1.4K: Reflux.[3][4][5][6][7][8][11] Chemistry LibreTexts. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Refluxing a Reaction.[3][4][5][8][11][12][13] MIT Digital Lab Techniques Manual.[4][8] Retrieved from [Link]

  • University of Toronto. (n.d.). Reflux - Chemistry Online. UTSC. Retrieved from [Link]

  • Radleys. (2023). Reflux reaction mistakes to avoid. Radleys Chemistry. Retrieved from [Link]

Sources

Method

Laboratory scale-up of Ethyl 2-(benzylamino)-5-chloronicotinate synthesis.

Executive Summary This application note details the process development and scale-up (100 g scale) of Ethyl 2-(benzylamino)-5-chloronicotinate , a critical intermediate in the synthesis of agrochemicals (e.g., sulfonylur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up (100 g scale) of Ethyl 2-(benzylamino)-5-chloronicotinate , a critical intermediate in the synthesis of agrochemicals (e.g., sulfonylureas) and kinase inhibitors. The protocol transitions from milligram-scale exploration to a robust, self-validating kilogram-ready process.[1]

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


) of Ethyl 2,5-dichloronicotinate  with Benzylamine . Key process improvements include the replacement of volatile organic bases with inorganic carbonates, the elimination of chromatographic purification in favor of crystallization, and the implementation of strict thermal controls to manage exotherms.

Chemical Strategy & Mechanism

Reaction Scheme

The transformation involves the displacement of the chlorine atom at the C-2 position. The C-5 chlorine remains intact due to the specific electronic activation profile of the pyridine ring.


Regioselectivity Explained

Success in this synthesis depends entirely on exploiting the electronic differences between the C-2 and C-5 positions:

  • C-2 Position (Reactive): Highly activated for nucleophilic attack due to the inductive electron-withdrawing effect of the adjacent ring nitrogen (

    
    -position) and the ortho-effect of the ethyl ester group at C-3. The intermediate Meisenheimer complex is stabilized by resonance into the ester carbonyl.
    
  • C-5 Position (Inert): Located meta to the ester and

    
     to the nitrogen, this position lacks sufficient electron deficiency to undergo 
    
    
    
    under the mild conditions used for C-2 displacement.
Process Optimization Choices
  • Solvent (Acetonitrile): Selected over DMF/DMSO to facilitate easier solvent removal and crystallization. Toluene is a viable alternative for >10kg batches, but MeCN offers faster kinetics at reflux (

    
    ).
    
  • Base (Potassium Carbonate): Replaces Triethylamine (

    
    ). 
    
    
    
    salts are hygroscopic and soluble in organic solvents, complicating workup.
    
    
    forms insoluble KCl, which is easily removed by filtration, and its heterogeneous nature moderates the basicity, preventing ester hydrolysis.

Critical Process Parameters (CPP)

ParameterRangeTargetRationale
Stoichiometry 1.05 – 1.10 eq1.05 eqSlight excess of Benzylamine drives completion; large excess complicates crystallization.
Temperature


Reflux required to overcome activation energy; lower temps lead to stalled reaction (>24h).
Dosing Rate 2 – 5 mL/min3 mL/minBenzylamine addition is exothermic. Controlled dosing prevents thermal runaway.
Water Content


Critical. Water + Base + Heat = Hydrolysis of the ethyl ester to the acid impurity.

Detailed Protocol (100 g Scale)

Materials
  • Ethyl 2,5-dichloronicotinate: 100.0 g (0.454 mol)

  • Benzylamine: 51.1 g (0.477 mol, 1.05 eq)

  • Potassium Carbonate (anhydrous, granular): 69.0 g (0.500 mol, 1.1 eq)

  • Acetonitrile (MeCN): 500 mL (5 vol)

  • Ethanol (EtOH): For recrystallization.

Experimental Procedure
  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Flush the system with Nitrogen (

    
    ).
    
  • Charging: Charge Ethyl 2,5-dichloronicotinate (100 g),

    
      (69 g), and MeCN  (400 mL) into the flask.
    
  • Agitation: Initiate stirring at 350 RPM. The mixture will be a white suspension.

  • Heating: Heat the jacket/bath to

    
    . Allow the internal temperature to reach stable reflux (
    
    
    
    ).
  • Reagent Addition (Exotherm Control):

    • Dilute Benzylamine (51.1 g) with MeCN (100 mL) in the addition funnel.

    • Crucial Step: Add the solution dropwise over 45–60 minutes.

    • Monitor: Ensure internal temperature does not spike

      
      .
      
  • Reaction: Stir at reflux for 4–6 hours.

  • In-Process Control (IPC):

    • Sample 50

      
      L into 1 mL MeCN. Analyze by HPLC (C18 column, Water/MeCN gradient).
      
    • Pass Criteria: Starting material < 0.5% area.

  • Workup:

    • Cool the mixture to

      
      .
      
    • Filter the solids (KCl and excess

      
      ) through a sintered glass funnel. Wash the cake with MeCN (2 x 50 mL).
      
    • Concentrate the combined filtrate under reduced pressure (

      
      , 100 mbar) to a thick yellow oil or semi-solid.
      
  • Crystallization (Purification):

    • Add Ethanol (200 mL, 2 vol) to the residue. Heat to

      
       until fully dissolved.
      
    • Cool slowly to

      
       over 2 hours with gentle stirring.
      
    • Hold at

      
       for 1 hour.
      
    • Filter the white/pale-yellow crystals. Wash with cold Ethanol (50 mL).

    • Dry in a vacuum oven at

      
       for 12 hours.
      
Expected Results
  • Yield: 115 – 125 g (87 – 94%)

  • Appearance: White to pale cream crystalline solid.

  • Purity (HPLC): >99.0%

  • Melting Point:

    
     (Typical range for this class of esters).
    

Process Visualization

Synthesis Workflow Diagram

G Start Start: 100g Scale React Reaction Phase Reflux (82°C), 4-6h Solvent: MeCN Start->React Charge Reagents IPC IPC Check (HPLC) Target: SM < 0.5% React->IPC Sample @ 4h IPC->React Incomplete Filter Filtration Remove KCl/K2CO3 salts IPC->Filter Pass Conc Concentration Rotovap to residue Filter->Conc Filtrate Cryst Crystallization Solvent: Ethanol Cool to 0°C Conc->Cryst Crude Oil Final Final Product Ethyl 2-(benzylamino)-5-chloronicotinate Cryst->Final Filter & Dry

Figure 1: Step-by-step process flow for the synthesis and isolation of the target aminonicotinate.

Mechanistic Pathway

Mechanism SM Ethyl 2,5-dichloronicotinate Complex Meisenheimer Complex (Stabilized by C3-Ester) SM->Complex Attack at C2 Nu Benzylamine (Nu) Nu->Complex Prod Product + HCl Complex->Prod Elimination of Cl-

Figure 2: Simplified


 mechanism highlighting the regioselective attack at C-2.

Safety & Hazard Analysis (HSE)

  • Thermal Runaway: The reaction is exothermic. On a >100g scale, the addition of benzylamine must be controlled. Do not add all at once.

  • Sensitization: Chloropyridines and Benzylamine are skin sensitizers and irritants. Wear full PPE (nitrile gloves, lab coat, safety glasses).

  • Waste Disposal: The filter cake contains Potassium Chloride and residual carbonate; it can be dissolved in water and neutralized. The filtrate contains Acetonitrile and organic impurities, requiring solvent waste disposal.

References

  • Regioselectivity in Pyrimidines and Pyridines

    • Title: Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: ResearchGate / Organic Process Research & Development.
    • URL:

  • General

    
     Mechanism on Heterocycles: 
    
    • Title: Nucleophilic aromatic substitution (SNAr) reaction of Methyl 2,6-Dichloronicotinate.[2][3]

    • Source: ResearchG
    • URL:

  • Safety Data & Handling

    • Title: Safety Data Sheet - Chloronicotin
    • Source: Sigma-Aldrich.[4]

    • URL:

  • Scale-Up Principles for Amination

    • Title: Optimization and Scale-Up of a Novel Process for 2-Aminoindan (General Amin
    • Source: ResearchGate.[3]

    • URL:

Sources

Application

Application Notes &amp; Protocols: Safe Handling of Ethyl 2-(benzylamino)-5-chloronicotinate

Version: 1.0 Introduction Ethyl 2-(benzylamino)-5-chloronicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its molecular structure, combining a chlorinated nicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

Ethyl 2-(benzylamino)-5-chloronicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its molecular structure, combining a chlorinated nicotinic acid backbone with a benzylamino moiety, suggests potential biological activity, making it a valuable scaffold for further chemical exploration. Nicotinic acid and its derivatives are known to have various pharmacological applications.[1][2] The safe and effective use of this compound in a research setting is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate safety and handling procedures for Ethyl 2-(benzylamino)-5-chloronicotinate. The protocols outlined herein are grounded in established principles of laboratory safety and chemical hygiene, drawing upon data from structurally related compounds to ensure a thorough risk assessment.

Compound Identification and Properties

While specific experimental data for Ethyl 2-(benzylamino)-5-chloronicotinate is not widely published, its properties can be inferred from its constituent parts and related molecules like Ethyl 2-chloronicotinate.

PropertyValueSource
IUPAC Name Ethyl 2-(benzylamino)-5-chloropyridine-3-carboxylate-
Molecular Formula C₁₅H₁₅ClN₂O₂Inferred
Molecular Weight 290.74 g/mol Inferred
Appearance Likely a solid or high-boiling point liquid, potentially yellow in color.[3][4][5]Inferred
Solubility Expected to be soluble in organic solvents such as ethanol, methanol, and toluene.[6][7]Inferred
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9][10]General Guidance

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Corrosion/Irritation: Structurally similar compounds like Ethyl 2-chloronicotinate are classified as causing skin irritation (Category 2).[8][11] It is prudent to assume this compound will have similar properties.

  • Serious Eye Damage/Eye Irritation: Ethyl 2-chloronicotinate is also known to cause serious eye irritation (Category 2/2A).[8][11][12] Direct contact with the eyes could lead to significant injury.

  • Respiratory Irritation: May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[8][11] Inhalation of dust or aerosols should be avoided.

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard, as seen with related compounds (Acute toxicity, oral - Category 4).[11]

  • Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[13]

The following DOT script visualizes the logical flow of the risk assessment process.

cluster_assessment Risk Assessment Workflow Start Start: Handling Ethyl 2-(benzylamino)-5-chloronicotinate ReviewSDS 1. Review SDS of Analogs (e.g., Ethyl 2-chloronicotinate) Start->ReviewSDS IdentifyHazards 2. Identify Potential Hazards (Skin/Eye/Respiratory Irritation) ReviewSDS->IdentifyHazards ImplementControls 3. Implement Engineering Controls (Fume Hood, Ventilation) IdentifyHazards->ImplementControls SelectPPE 4. Select Appropriate PPE ImplementControls->SelectPPE DesignatedArea 5. Handle in Designated Area SelectPPE->DesignatedArea Storage 6. Ensure Proper Storage (Labeled, Sealed, Ventilated) DesignatedArea->Storage Waste 7. Segregate for Waste Disposal Storage->Waste Decon 8. Decontaminate Work Area & PPE Waste->Decon End End Decon->End

Figure 1: Risk Assessment Workflow

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of Ethyl 2-(benzylamino)-5-chloronicotinate, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][14]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8][10]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8][12]

Personal Protective Equipment (PPE): The selection of PPE is the final line of defense and should be based on a thorough risk assessment.

PPE ItemSpecifications and Rationale
Hand Protection Chemically resistant gloves are mandatory. Given the aromatic and chlorinated nature of the compound, materials such as butyl rubber or Viton® are recommended for prolonged contact.[14][15] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contamination.[16] Always consult the glove manufacturer's resistance chart.
Eye and Face Protection Chemical splash goggles are required at a minimum to provide a tight seal around the eyes.[16] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in addition to goggles.[14][17]
Skin and Body Protection A laboratory coat must be worn and fully buttoned.[14] For larger-scale operations, a chemical-resistant apron is recommended.[16]
Respiratory Protection When engineering controls are not sufficient, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[14]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.

  • Weighing and Transfer: Conduct all weighing and transfers of the compound within a chemical fume hood or a ventilated balance enclosure.

  • Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid generating dust or aerosols.[13]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][11] Do not eat, drink, or smoke in the laboratory.[10][11]

Storage:

  • Container: Keep the compound in a tightly closed, properly labeled container.[8][9][10]

  • Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[8][9]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][11]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][11] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[13]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to local regulations.[8]

Synthesis, Purification, and Analytical Protocols

The synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate would likely involve the reaction of Ethyl 2,5-dichloronicotinate with benzylamine. The following protocols are generalized and should be adapted based on specific experimental requirements.

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a potential synthetic route. All steps must be performed in a chemical fume hood.

  • Reaction Setup: To a solution of Ethyl 2,5-dichloronicotinate in a suitable solvent (e.g., toluene, DMF), add benzylamine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Reaction Conditions: Heat the reaction mixture under reflux and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine to remove salts and excess base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 2-(benzylamino)-5-chloronicotinate.

The following DOT script illustrates the general workflow for synthesis and purification.

cluster_workflow Synthesis and Purification Workflow Start Start: Synthesis Reaction 1. Nucleophilic Aromatic Substitution (in Fume Hood) Start->Reaction Workup 2. Aqueous Work-up Reaction->Workup Dry 3. Dry Organic Layer Workup->Dry ConcentrateCrude 4. Concentrate Crude Product Dry->ConcentrateCrude Purify 5. Column Chromatography ConcentrateCrude->Purify Analyze 6. Analyze Fractions (TLC) Purify->Analyze Combine 7. Combine Pure Fractions Analyze->Combine ConcentratePure 8. Concentrate Purified Product Combine->ConcentratePure Characterize 9. Analytical Characterization ConcentratePure->Characterize End End: Purified Product Characterize->End

Figure 2: Synthesis and Purification Workflow
Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Waste Disposal

All waste materials containing Ethyl 2-(benzylamino)-5-chloronicotinate, including crude reaction mixtures, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.[14]

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[8]

Conclusion

While Ethyl 2-(benzylamino)-5-chloronicotinate presents potential hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols. A thorough understanding of the potential risks, based on the chemistry of its structural components, is essential for all personnel working with this compound. By implementing the procedures outlined in these application notes, researchers can safely explore the synthetic and medicinal potential of this and other novel chemical entities.

References

  • MSDS of Ethyl 2-chloronicotinate. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Ethyl 2-chloronicotinate-SDS-MedChemExpress. (2025).
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (2025).
  • Understanding Solvents and PPE for Chemical Safety. (2025).
  • 2-Chloronicotinic acid Safety D
  • (Niacin) MSDS CAS. oxfordlabchem.com.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Ethyl 2-Chloronicotinate 98.0+%, TCI America™. Fisher Scientific.
  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2022). MDPI.
  • Safety D
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • NICOTINIC ACID EXTRA PURE. Loba Chemie.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Ethyl 2-chloronicotin
  • US5389654A - 3-ethyl 5-methyl(±)2-[2-(N-tritylamino)ethoxymethyl].
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). NMSU Safety.
  • Ethyl 2-(benzylamino)propanoate | C12H17NO2 | CID 222273. PubChem - NIH.
  • Nicotinic acid derivatives: Application and uses, review. (2021).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • How to Choose PPE for Chemical Work. (2025).
  • Synthesis routes of Ethyl chloronicotin
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • CN101367760B - The synthetic method of 2-chloronicotinic acid.

Sources

Method

Design of experiments for exploring derivatives of Ethyl 2-(benzylamino)-5-chloronicotinate.

Application Note: AN-2026-DOE-NIC Topic: High-Efficiency Optimization of Ethyl 2-(benzylamino)-5-chloronicotinate Derivatives via Design of Experiments (DoE) Executive Summary This application note details a systematic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DOE-NIC Topic: High-Efficiency Optimization of Ethyl 2-(benzylamino)-5-chloronicotinate Derivatives via Design of Experiments (DoE)

Executive Summary

This application note details a systematic approach to synthesizing and optimizing derivatives of Ethyl 2-(benzylamino)-5-chloronicotinate , a privileged scaffold in medicinal chemistry often associated with kinase inhibition and anti-inflammatory activity. Unlike traditional "One-Factor-at-a-Time" (OFAT) methods, this guide employs Design of Experiments (DoE) to simultaneously evaluate multivariate interactions, maximizing yield and purity while minimizing reagent waste. We provide a validated protocol for the Nucleophilic Aromatic Substitution (


) of ethyl 2,5-dichloronicotinate and a framework for derivatization.

Scientific Background & Mechanistic Rationale

The Scaffold

The 2-aminonicotinate motif is a "privileged structure" capable of binding to diverse biological targets. The specific molecule, Ethyl 2-(benzylamino)-5-chloronicotinate, possesses three critical vectors for Structure-Activity Relationship (SAR) exploration:

  • C2-Amino Region: The benzylamino group fits into hydrophobic pockets (e.g., ATP-binding sites in kinases).

  • C3-Ester: A modifiable handle for solubility or cyclization (e.g., to pyrido[2,3-d]pyrimidines).

  • C5-Halogen: The chlorine atom provides metabolic stability and a handle for cross-coupling (Suzuki-Miyaura) to extend the aromatic system.

The Chemistry: Regioselective

The synthesis relies on the reaction between Ethyl 2,5-dichloronicotinate and benzylamine .

  • Regioselectivity: The C2 position is significantly more electrophilic than C5 due to the ortho-effect of the electron-withdrawing ester group and the intrinsic electron deficiency of the pyridine ring nitrogen. This allows for highly selective substitution at C2 without disturbing the C5-Cl bond.

  • Mechanism: The reaction proceeds via a Meisenheimer complex intermediate.[1] The rate-determining step is often the formation of this complex, facilitated by polar aprotic solvents or protic solvents that stabilize the transition state.

Visualization: Synthetic Pathway & SAR Strategy

The following diagram outlines the core synthesis and the strategic points for derivative generation.

G Start Ethyl 2,5-dichloronicotinate (Starting Material) Inter Meisenheimer Complex Start->Inter + Amine, Base (SNAr) Reagent Benzylamine Derivs. (Nucleophile) Reagent->Inter Product Ethyl 2-(benzylamino)- 5-chloronicotinate Inter->Product - HCl SAR_C3 C3: Ester Hydrolysis (Solubility) Product->SAR_C3 Derivatization SAR_C5 C5: Suzuki Coupling (Biaryl expansion) Product->SAR_C5 Derivatization

Figure 1: Reaction pathway for the synthesis of the target scaffold, highlighting the regioselective


 mechanism and downstream SAR opportunities.

Design of Experiments (DoE) Strategy

To avoid the inefficiencies of trial-and-error, we utilize a two-phase DoE approach.

Phase 1: Screening (Plackett-Burman Design)

Objective: Identify which variables statistically impact the Yield and Purity. Variables Screened:

  • Temperature (

    
    ):  60°C vs. 100°C.
    
  • Stoichiometry (

    
    ):  1.1 eq vs. 2.0 eq of Benzylamine.
    
  • Base (

    
    ):  DIPEA (organic) vs. 
    
    
    
    (inorganic).
  • Solvent (

    
    ):  Ethanol (protic) vs. DMF (polar aprotic).
    
Phase 2: Optimization (Central Composite Design - CCD)

Objective: Build a response surface to find the exact optimal conditions for the significant factors identified in Phase 1 (typically Temperature and Stoichiometry).

Experimental Protocols

Protocol A: Standard Synthesis (Baseline)

Use this protocol to establish a reference point before DoE optimization.

Materials:

  • Ethyl 2,5-dichloronicotinate (1.0 eq, 2.20 g, 10 mmol)

  • Benzylamine (1.2 eq, 1.31 mL)

  • Diisopropylethylamine (DIPEA) (1.5 eq, 2.6 mL)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask with Ethyl 2,5-dichloronicotinate and Ethanol. Stir until dissolved.

  • Addition: Add DIPEA followed by the dropwise addition of Benzylamine over 5 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Checkpoint: The starting material (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Extraction: Dissolve residue in EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from cold Ethanol/Hexane if necessary.
    
Protocol B: DoE Execution (Screening Phase)

Use this protocol to generate the dataset for statistical analysis.

Experimental Design Table (Partial Factorial):

Run IDTemp (°C)Amine Eq.SolventBaseExpected Outcome
DOE-01 601.1EtOHDIPEALow Yield (Slow kinetics)
DOE-02 1001.1DMF

High Impurity (Hydrolysis risk)
DOE-03 602.0DMFDIPEAModerate Yield
DOE-04 1002.0EtOH

Optimal Candidate
DOE-05 801.5EtOHDIPEACenter Point (Control)

Procedure for Parallel Synthesis:

  • Prepare stock solutions of the electrophile (1 M) in the designated solvents.

  • Use a parallel synthesis block (e.g., Radleys or Mettler Toledo).

  • Dispense reagents according to the table above.

  • Run all reactions for a fixed time (e.g., 2 hours).

  • Quench & Analysis: Aliquot 50

    
     from each vial, dilute with MeCN, and analyze via UPLC-MS. Integrate the Product Peak Area vs. Internal Standard.
    

Workflow Visualization

The following diagram illustrates the logical flow from experimental design to library generation.

DoE_Workflow Define 1. Define Scope (C2-Substitution) Screen 2. Screening Design (Plackett-Burman) Define->Screen Execute 3. Parallel Synthesis (6-12 Runs) Screen->Execute Analyze 4. Data Analysis (Main Effects Plot) Execute->Analyze Analyze->Screen Poor Model fit Optimize 5. Optimization (Response Surface) Analyze->Optimize Significant Factors Library 6. Library Production (Derivatives) Optimize->Library Validated Protocol

Figure 2: The Design of Experiments (DoE) workflow, moving from variable screening to final library production.

Troubleshooting & Critical Parameters

  • Issue: Hydrolysis of the Ester.

    • Cause: High temperature combined with aqueous base or wet solvents.

    • Solution: Use anhydrous Ethanol and organic bases (DIPEA/TEA) instead of Carbonates if hydrolysis is observed.

  • Issue: Low Conversion.

    • Cause: Steric hindrance if using substituted benzylamines (e.g., 2,6-disubstituted).

    • Solution: Switch solvent to NMP or DMF and increase temperature to 120°C (requires sealed tube).

  • Safety Note: Benzylamines can be sensitizers. Ethyl 2,5-dichloronicotinate is an irritant. Perform all manipulations in a fume hood.

References

  • Design of Experiments (DoE) Reaction Optimisation and Solvent Selection Source: Royal Society of Chemistry (RSC) URL:[Link][2]

  • 2-Aminothiazole and 2-Aminopyridine Scaffolds in Drug Discovery Source: National Institutes of Health (PubMed Central) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate

Introduction Welcome to the Technical Support Center. You are likely encountering yield ceilings (40-60%) or purity issues in the synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate (CAS: 1186405-01-5).[1] This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely encountering yield ceilings (40-60%) or purity issues in the synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate (CAS: 1186405-01-5).[1]

This guide addresses the Nucleophilic Aromatic Substitution (SNAr ) of Ethyl 2,5-dichloronicotinate with benzylamine .[1] While the C2-chlorine is electronically activated, the presence of the C3-ethyl ester introduces a critical competing pathway: aminolysis (amide formation) .[1] This guide focuses on suppressing this side reaction while maximizing SNAr conversion.

Module 1: Critical Reaction Parameters (The "Why" & "How")

Q1: Why is my yield stuck below 60% despite full consumption of starting material?

A: You are likely losing product to the Amide Byproduct or Hydrolysis .[1] In this system, the benzylamine nucleophile has two targets:

  • C2-Position (Desired): The SNAr reaction.[1][2]

  • C3-Ester (Undesired): Nucleophilic attack at the carbonyl carbon, converting the ethyl ester into a N-benzylamide.[1]

Optimization Strategy:

  • Temperature Control: SNAr at the activated C2 position has a lower activation energy than the aminolysis of the ester.[1] Do not exceed 80°C. Refluxing in high-boiling solvents (toluene/xylene) promotes amide formation.[1]

  • Solvent Choice: Switch from protic solvents (Ethanol) to polar aprotic solvents (Acetonitrile or DMF ).[1] Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the SNAr reaction significantly, allowing you to run at lower temperatures (50-60°C) where the ester is stable.[1]

Q2: Should I use excess benzylamine as the base?

A: No. While benzylamine can scavenge the HCl generated, using it in large excess (e.g., >2.5 eq) increases the effective concentration of the nucleophile attacking the ester.[1]

  • Recommendation: Use 1.05 - 1.1 equivalents of Benzylamine and use a non-nucleophilic auxiliary base like Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) to neutralize the acid.[1]

Q3: Which position reacts? C2 or C5?

A: The reaction is highly regioselective for C2 .[1]

  • Mechanism: The C2 position is ortho to the ring nitrogen and ortho to the electron-withdrawing ester group.[1] This creates a "perfect storm" of electron deficiency, making C2 highly electrophilic.[1] The C5 chlorine is meta to the ester and effectively unreactive under these conditions.[1]

Module 2: Visualizing the Pathway

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and block the Red Paths .

ReactionPathways SM Ethyl 2,5-dichloronicotinate (Starting Material) Product TARGET PRODUCT Ethyl 2-(benzylamino)- 5-chloronicotinate SM->Product Path 1: SNAr (C2) Solvent: DMF/MeCN Temp: 60°C Base: K2CO3 Amide BYPRODUCT A (Amide) N-benzyl-2-(benzylamino)- 5-chloronicotinamide SM->Amide Path 2: Aminolysis High Temp (>90°C) Excess Amine BnNH2 Benzylamine (Nucleophile) Product->Amide Over-reaction Prolonged Heating Acid BYPRODUCT B (Acid) 2-(benzylamino)- 5-chloronicotinic acid Product->Acid Hydrolysis Water + Base present

Figure 1: Reaction pathway showing the desired SNAr route (Green) versus competing aminolysis and hydrolysis side reactions.[1]

Module 3: Troubleshooting Guide (FAQs)

Issue: Product is an oil/sticky solid that won't crystallize.
  • Cause: Residual benzylamine or solvent (DMF/DMSO) entrapment.[1]

  • Fix:

    • Dissolve the crude oil in Ethyl Acetate.[1]

    • Wash with 0.5 M HCl (cold). Note: The product is a weak base (pyridine), but the benzylamine is a strong base.[1] A mild acid wash removes benzylamine without extracting the product.[1]

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallize from Hexane/Ethyl Acetate (9:1) or Ethanol/Water .[1]

Issue: Mass Spec shows M+1 = 263 (Expected 291).
  • Diagnosis: You have the Carboxylic Acid (Byproduct B).[1]

  • Cause: Water was present in your solvent or base (e.g., wet K₂CO₃), leading to saponification of the ethyl ester.[1]

  • Fix: Use anhydrous solvents (MeCN/DMF).[1] Dry your inorganic base before use.[1]

Issue: Mass Spec shows M+1 = 352 (Expected 291).
  • Diagnosis: You have the Benzylamide (Byproduct A).[1]

  • Cause: Reaction temperature was too high (>80°C) or reaction time was too long.[1]

  • Fix: Reduce temperature to 60°C. Monitor reaction strictly by TLC/HPLC and quench immediately upon consumption of starting material.

Module 4: Optimized Protocol

This protocol is designed to minimize amide formation and maximize yield (>85%).[1]

Materials
  • Ethyl 2,5-dichloronicotinate (1.0 eq)[1]

  • Benzylamine (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous, powder (1.5 eq)[1]

  • Acetonitrile (MeCN), anhydrous (10 volumes)[1]

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with Ethyl 2,5-dichloronicotinate and Acetonitrile . Stir to dissolve.

  • Base Addition: Add K₂CO₃ (1.5 eq).[1] The mixture will be a suspension.[1]

  • Nucleophile Addition: Add Benzylamine (1.1 eq) dropwise at room temperature.[1]

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

    • Target Time: 2–4 hours.[1]

    • Stop Condition: <2% Starting Material remaining.[1][3]

  • Quench: Cool to room temperature. Filter off the solid K₂CO₃/KCl salts.[1]

  • Workup:

    • Concentrate the filtrate to remove Acetonitrile.[1]

    • Redissolve residue in Ethyl Acetate.[1]

    • Wash with Water (2x) to remove residual salts.[1]

    • Optional: Wash with dilute Citric Acid (5% aq) to remove trace benzylamine.[1]

    • Dry organic layer (MgSO₄) and concentrate.[1]

  • Purification: If the product is not a solid, triturate with cold n-Heptane or recrystallize from Ethanol/Water (4:1) .[1]

Data Comparison: Solvent Effects
ParameterEthanol (Reflux)Toluene (Reflux)Acetonitrile (60°C)
Reaction Time 6-8 Hours4-6 Hours2-3 Hours
Amide Impurity Moderate (5-10%)High (>15%)Low (<1%)
Yield 65-70%50-60%85-92%
Workup Solvent Swap RequiredAcid Wash RequiredFiltration + Conc.

Module 5: Diagnostic Logic Tree

Use this flow to diagnose low yields in real-time.

TroubleshootingTree Start Problem: Low Yield / Impure Product CheckTLC Check TLC/HPLC: Is SM consumed? Start->CheckTLC SM_Left SM Remains CheckTLC->SM_Left No SM_Gone SM Consumed CheckTLC->SM_Gone Yes TempCheck Check Temp/Time SM_Left->TempCheck ImpurityCheck Check MS/NMR for Impurities SM_Gone->ImpurityCheck Action1 Increase Temp to 70°C (Do not exceed 80°C) TempCheck->Action1 Action2 Check Equivalents (Ensure Base is sufficient) TempCheck->Action2 AmideFound Found M+61 (Amide) ImpurityCheck->AmideFound AcidFound Found M-28 (Acid) ImpurityCheck->AcidFound CleanProfile Profile Clean but Low Mass ImpurityCheck->CleanProfile FixAmide LOWER Temp Switch to MeCN Reduce Rxn Time AmideFound->FixAmide FixAcid Dry Solvents Check Base Moisture AcidFound->FixAcid FixWorkup Product lost in Aqueous? Check pH of washes. Re-extract aqueous. CleanProfile->FixWorkup

Figure 2: Diagnostic logic tree for troubleshooting yield and purity issues.

References

  • PubChem. (n.d.).[1] Ethyl 2-(benzylamino)-5-chloronicotinate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Google Patents. (2017).[1] Method for producing benzyl ester 2-aminonicotinate derivative (EP3088391B1).[1] Retrieved October 26, 2023, from [1]

Sources

Optimization

Troubleshooting low conversion rates in the amination of ethyl 5-chloronicotinate.

Ticket Subject: Troubleshooting Low Conversion in Pd-Catalyzed Cross-Coupling of Deactivated Heterocycles. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Conversion in Pd-Catalyzed Cross-Coupling of Deactivated Heterocycles. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary: The "Meta" Problem

If you are experiencing low conversion with ethyl 5-chloronicotinate , you are likely treating it like a standard aryl chloride or an activated 2-chloropyridine. It is neither.

The Core Challenge: The 5-position on the pyridine ring is meta to the nitrogen atom. Unlike the 2- or 4-positions, it cannot stabilize the Meisenheimer complex required for Nucleophilic Aromatic Substitution (


). Therefore, standard 

(heat + amine + base) will fail.

You must use Buchwald-Hartwig Palladium Catalysis . However, this substrate presents a "perfect storm" of challenges:

  • Deactivated Electrophile: The 5-chloro position is electron-deficient but lacks the activating resonance of the pyridine nitrogen, making oxidative addition slow.

  • Labile Ester: The ethyl ester at the 3-position is prone to hydrolysis or transesterification, which can generate nicotinic acid—a potent catalyst poison.

  • Coordination: The pyridine nitrogen can bind to the Pd center, displacing ligands and shutting down the cycle (the "Pyridine Effect").

Diagnostic Hub: Identify Your Failure Mode

Before altering your protocol, match your observation to the failure modes below.

Symptom LCMS/NMR Observation Root Cause Immediate Fix
Stalled Reaction 40–60% SM remaining. Catalyst turns to "Pd black" precipitate.[1]Catalyst Death. The oxidative addition is too slow; the catalyst decomposes before entering the cycle.Switch to bulky, electron-rich ligands (e.g., XPhos, BrettPhos) to accelerate oxidative addition.
Missing Mass SM consumed, but Product yield is low. No obvious byproducts.Protodehalogenation. The C-Cl bond is reduced to C-H (ethyl nicotinate).Solvent is "wet" or acting as a hydride source. Switch to anhydrous Dioxane or Toluene.
New Impurity New peak with Mass = Product - Et + H (Acid) or + Me (Transesterification).Ester Attack. The base is attacking the ethyl ester.Stop using alkoxide bases (NaOtBu). Switch to mild carbonates (

,

).
No Reaction 100% SM remaining. Catalyst stays in solution (yellow/orange).Inhibition. Pyridine nitrogen is binding the Pd, preventing the amine from entering.Increase Temperature (100°C+) to promote ligand dissociation.
Troubleshooting Logic Flow

Use this decision tree to determine your next optimization step.

Troubleshooting Start Analyze Reaction Mixture (LCMS / NMR) SM_Check Is Starting Material (SM) Consumed? Start->SM_Check SM_Yes SM Remaining (>20%) SM_Check->SM_Yes Yes SM_No SM Consumed SM_Check->SM_No No Color_Check Did reaction turn black? SM_Yes->Color_Check Pd_Black Catalyst Death: Oxidative Addition Failed Color_Check->Pd_Black Yes (Precipitate) Soln_Clear Inhibition: Pyridine N-binding Color_Check->Soln_Clear No (Solution) Sol_Ligand SOLUTION: Switch to XPhos/BrettPhos Increase Temp Pd_Black->Sol_Ligand Soln_Clear->Sol_Ligand Prod_Check Is Product Yield High? SM_No->Prod_Check Byprod_Check Identify Byproduct Prod_Check->Byprod_Check No (Low Yield) Sol_Base SOLUTION: Switch to Cs2CO3 Dry Solvents Byprod_Check->Sol_Base Hydrolysis/Reduction

Figure 1: Logical decision tree for diagnosing failure modes in the amination of 5-chloronicotinates.

The "Gold Standard" Protocol

This protocol is engineered to bypass the specific electronic and steric pitfalls of ethyl 5-chloronicotinate.

Reaction Setup (0.5 mmol scale):

  • The Vessel: Use a screw-cap vial with a PTFE-lined septum. Do not use standard rubber septa as they can leach sulfur, poisoning the catalyst.

  • The Catalyst System (The "Engine"):

    • Pre-catalyst:

      
       (2 mol%) or Pd(OAc)2 (5 mol%).
      
    • Ligand: XPhos or BrettPhos (4–6 mol%).

    • Why: These dialkylbiaryl phosphines are bulky (preventing N-binding) and electron-rich (forcing the difficult oxidative addition into the 5-Cl bond) [1].

  • The Base (The "Shield"):

    • Reagent: Cesium Carbonate (

      
      )  (2.0 equiv).
      
    • Why: Unlike NaOtBu, carbonate is non-nucleophilic and will not attack the ethyl ester. Cesium is preferred over Potassium due to the "Cesium Effect" (higher solubility in organic solvents).

  • The Solvent:

    • Reagent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol .

    • Concentration: 0.2 M – 0.5 M. High concentration helps kinetics but avoid precipitation.

  • Procedure:

    • Add solid reagents (Substrate,

      
      , Pd source, Ligand) to the vial.
      
    • Evacuate and backfill with Argon (3x). Critical: Oxygen is the enemy of electron-rich ligands.

    • Add the amine and solvent via syringe.

    • Heat to 100°C for 4–12 hours.

Frequently Asked Questions (FAQ)

Q1: Can I use cheaper ligands like


 or dppf? 
A: No.  Triphenylphosphine is too electron-poor to facilitate oxidative addition into the unactivated 5-chloro bond. You might get <10% conversion.[2] You need "Third Generation" Buchwald ligands (Buchwald Precatalysts) or similar bulky, electron-rich systems [2].

Q2: My reaction turns black immediately upon heating. Why? A: This is "Pd Black" formation.[1] It means your ligand is not stabilizing the Palladium effectively, or you have oxygen in the system.

  • Fix: Ensure your solvent is degassed (sparge with Argon for 15 mins). Increase the Ligand:Metal ratio to 2:1 or 3:1.

Q3: I see the product, but also a byproduct with Mass M-35+1 (Reduction). A: You are seeing protodehalogenation . The catalyst inserted into the C-Cl bond but failed to find an amine, eventually grabbing a hydride from the solvent or trace water.

  • Fix: Ensure the amine is not the limiting reagent (use 1.2–1.5 equiv). Dry your solvent over molecular sieves.

Q4: Can I use microwave irradiation? A: Yes, microwave heating is excellent for this substrate. It allows you to reach 120–140°C rapidly, which helps overcome the activation energy barrier of the deactivated C-Cl bond without prolonged exposure to base (which causes hydrolysis). Try 120°C for 30 minutes.

Q5: Why not use


 with a stronger base? 
A:  Stronger bases (like LiHMDS or NaH) will instantly destroy your ethyl ester functionality. The 5-position is simply not electrophilic enough for 

under conditions that the ester can survive.
References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Troubleshooting

How to address the limited aqueous solubility of Ethyl 2-(benzylamino)-5-chloronicotinate in biological assays.

Technical Support Center: Addressing Solubility Challenges of Ethyl 2-(benzylamino)-5-chloronicotinate Welcome to the technical support guide for Ethyl 2-(benzylamino)-5-chloronicotinate. This resource is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Addressing Solubility Challenges of Ethyl 2-(benzylamino)-5-chloronicotinate

Welcome to the technical support guide for Ethyl 2-(benzylamino)-5-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to effectively address the compound's limited aqueous solubility in biological assays. Poor solubility can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and difficult-to-interpret results.[1] This guide provides field-proven insights and step-by-step protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does my Ethyl 2-(benzylamino)-5-chloronicotinate precipitate when I add it to my aqueous assay buffer?

A: This is a classic sign of a compound with low aqueous solubility. Ethyl 2-(benzylamino)-5-chloronicotinate is a lipophilic molecule, meaning it prefers non-polar (non-water-based) environments. When you transfer it from a high-concentration organic stock solution (like DMSO) directly into an aqueous buffer, the compound is forced out of solution and forms a solid precipitate. This phenomenon, known as "crashing out," can be minimized by using a careful, stepwise dilution strategy.

Q2: What is the best initial solvent for preparing a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for compound libraries.[2] For Ethyl 2-(benzylamino)-5-chloronicotinate, aim to create a stock solution in 100% DMSO at a concentration of 10-20 mM.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A: This is highly dependent on the cell type. As a general rule, the final concentration of DMSO in your cell-based assay should be kept below 0.5% to avoid cytotoxicity and other off-target effects.[3][4] Some robust, immortalized cell lines may tolerate up to 1%, but primary cells are often much more sensitive, requiring final DMSO concentrations of ≤ 0.1%.[3][4] It is critical to run a vehicle control (media with the same final DMSO concentration as your test samples) to properly assess the solvent's impact.[3]

Q4: Can I use sonication or gentle warming to help dissolve the compound?

A: Yes, these are common physical methods to aid dissolution. Gentle vortexing should be the first step. If the compound remains insoluble, sonication in a water bath for several minutes can be effective.[3] Gentle warming (e.g., a 37°C water bath) can also help, but should be used with caution as heat can degrade some compounds.[3] Always visually inspect the solution to ensure no particulate matter remains before proceeding.

Troubleshooting Guides & Protocols

Guide 1: The Tiered Solubilization & Dilution Strategy

This strategy is the cornerstone of working with poorly soluble compounds. It is designed to prevent the compound from precipitating upon dilution into aqueous media by gradually reducing the organic solvent concentration.

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Dilution (in 100% DMSO) cluster_2 Step 3: Final Working Solution Preparation A Weigh Solid Compound B Dissolve in 100% DMSO (e.g., 10-20 mM) A->B Add solvent C Perform Serial Dilutions in 100% DMSO B->C To create dose-response curve D Dilute Intermediate DMSO solution into Aqueous Assay Buffer C->D 1:200 dilution for 0.5% final DMSO E Final Concentration in Assay (e.g., 10 µM with <0.5% DMSO) D->E Ensure rapid mixing G cluster_CD Cyclodextrin (Host) cluster_Drug Drug Molecule (Guest) cluster_Complex Inclusion Complex in Water CD_core Hydrophobic Cavity Drug Ethyl 2-(benzylamino) -5-chloronicotinate Drug->CD_core Encapsulation Drug_in_CD Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Protocol Consideration:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Dissolve the HP-β-CD in your aqueous buffer first.

  • Prepare a concentrated stock of the compound in a minimal amount of organic solvent (e.g., DMSO or ethanol).

  • Slowly add the compound stock to the stirring cyclodextrin solution. This method promotes the formation of the inclusion complex.

Data Summary & Reference Tables

Table 1: Common Solvents and Recommended Final Assay Concentrations

SolventKey PropertiesRecommended Final Conc. (Cell-based)Notes
DMSO Powerful universal solvent, miscible with water. [2]≤ 0.5% (general), ≤ 0.1% (primary cells). [3][4]Can be cytotoxic at higher concentrations. [2][5]Always include a vehicle control.
Ethanol Less toxic than DMSO but also a less powerful solvent.≤ 0.5% Can still affect cell metabolism. Volatility can be an issue.
DMF Strong solvent, similar to DMSO.≤ 0.1% Generally more toxic than DMSO. Use with caution.

References

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • ETHYL NICOTINATE. Ataman Kimya. [Link]

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • Co-solvent systems in dissolution testing: Theoretical considerations. ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ResearchGate. [Link]

  • How to dissolve poorly insoluble drug into water with cyclodextrin? ResearchGate. [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. The Good Scents Company. [Link]

  • Comprehensive Screening of Drug Encapsulation and Co-Encapsulation into Niosomes Produced Using a Microfluidic Device. MDPI. [Link]

  • Pyridine. Wikipedia. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • How to achieve a final concentration of 0.1% DMSO for MTT Assay? ResearchGate. [Link]

  • Ethyl 2-(benzylamino)propanoate. PubChem. [Link]

  • Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Cheméo. [Link]

Sources

Optimization

Interpreting complex NMR spectra of substituted pyridine derivatives.

Welcome to the Pyridine NMR Technical Support Center. Ticket ID: PYR-NMR-ELUCIDATION Assigned Specialist: Senior Application Scientist Status: Open Subject: Advanced Interpretation of Substituted Pyridine Derivatives Mis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridine NMR Technical Support Center.

Ticket ID: PYR-NMR-ELUCIDATION Assigned Specialist: Senior Application Scientist Status: Open Subject: Advanced Interpretation of Substituted Pyridine Derivatives

Mission Statement

You are encountering difficulties with pyridine derivatives because they violate the "ideal" rules of benzene NMR. The nitrogen heteroatom introduces strong electronegativity, quadrupole moment relaxation, and pH sensitivity that distort standard splitting patterns and chemical shifts.

This guide is not a textbook; it is a troubleshooting workflow designed to resolve specific spectral anomalies encountered in drug discovery and synthesis.

Module 1: Regioisomer Identification

User Question: "I have synthesized a mono-substituted pyridine, but I cannot definitively distinguish between the 2-, 3-, and 4-isomers using just chemical shifts. How do I tell them apart?"

Technical Resolution: Do not rely on chemical shifts (


) alone, as substituent anisotropy can invert expected shielding patterns. You must rely on Spin-Spin Coupling Topology (

-values)
. The nitrogen atom suppresses the

coupling constants of adjacent bonds, creating a unique "fingerprint" for each position.
The Coupling Constant Fingerprint Table

Standard values in Hz (CDCl


)
Coupling TypeNotationTypical Range (Hz)Structural Insight
Ortho (2,3)

4.5 – 6.0 Smallest ortho coupling (closest to N).
Ortho (3,4)

7.0 – 9.0 "Benzene-like" magnitude.
Meta (2,4)

1.0 – 2.0 Often clearly resolved (W-coupling).
Meta (3,5)

1.0 – 2.0 Visible in 2,6-disubstituted systems.
Para (2,5)

< 1.0 Usually unresolved broadening.
Diagnostic Workflow: The "Splitting Tree"

If you have a mono-substituted pyridine, follow this logic to assign the isomer:

  • 4-Substituted: Look for symmetry . You will see an AA'XX' (or AA'BB') system. Two distinct signals, each integrating to 2H.

  • 2-Substituted vs. 3-Substituted: Focus on the most shielded proton (typically H-5 in 2-sub, or H-5 in 3-sub).

    • If you see a ddd (doublet of doublets of doublets) with one small ortho coupling (~5 Hz) and one large ortho coupling (~8 Hz), it is likely H-5 of a 2-substituted pyridine.

    • If you see a dd with two small ortho couplings, you are likely misinterpreting the spectrum (re-check for 2,6-disubstitution).

Visual Logic Flow:

PyridineLogic Start Start: Mono-substituted Pyridine Spectrum CountSignals Count Aromatic Signals Start->CountSignals Symmetry 2 Signals (2H each)? CountSignals->Symmetry FourSub Result: 4-Substituted (Symmetric AA'XX') Symmetry->FourSub Yes Asymmetry 4 Signals (1H each) Symmetry->Asymmetry No AnalyzeJ Analyze Coupling of H-6 (Most Deshielded, ~8.5ppm) Asymmetry->AnalyzeJ J_Small H-6 is Doublet (J ~4-5 Hz) (Coupled to H-5) AnalyzeJ->J_Small J_Large H-6 is Doublet (J ~1-2 Hz) (Long range to H-4) AnalyzeJ->J_Large TwoSub Result: 2-Substituted (H-6 has only 3J_ortho) J_Small->TwoSub ThreeSub Result: 3-Substituted (H-2 is Singlet/d, H-6 is d) J_Large->ThreeSub

Figure 1: Decision tree for assigning regioisomers of mono-substituted pyridines based on signal count and coupling constants.

Module 2: Chemical Shift Instability

User Question: "My spectrum looks different today than it did last week. The peaks have shifted by >0.2 ppm, and some multiplets are broadening. Is my sample degrading?"

Technical Resolution: Before assuming degradation, check your Sample Environment . Pyridines are basic (


 for conjugate acid). They are extremely sensitive to:
  • Concentration Effects (Self-Association):

    • In non-polar solvents (CDCl

      
      ), pyridines can π-stack or H-bond if H-bond donors are present.
      
    • Test: Run a dilution series (10 mM vs 100 mM). If

      
       changes, you have aggregation.
      
  • Trace Acid/Water (The "Protonation Drift"):

    • CDCl

      
       often becomes acidic over time (forming DCl). This protonates the Pyridine-N.
      
    • Effect: Protonation causes a massive downfield shift (deshielding) of ortho-protons (

      
      -protons) and broadening due to exchange.
      
    • Solution: Filter CDCl

      
       through basic alumina or switch to DMSO-d
      
      
      
      . DMSO is a strong H-bond acceptor and stabilizes the chemical shifts, effectively "locking" the pyridine in a specific solvation state [1].
  • Solvent Choice (ASIS Effect):

    • Changing from CDCl

      
       to C
      
      
      
      D
      
      
      (Benzene-d
      
      
      ) can induce an Aromatic Solvent Induced Shift (ASIS). Benzene solvates the electron-deficient pyridine ring, often resolving overlapping signals that are coincident in chloroform [2].

Module 3: Broad or "Missing" Signals

User Question: "I expect 4 aromatic protons, but I only see 3 sharp ones and a broad hump. Where is my proton?"

Technical Resolution: This is a classic signature of Intermediate Chemical Exchange or Quadrupolar Relaxation .

  • The "Exchangeable" Proton:

    • If you have an -NH or -OH group on the ring (e.g., 2-aminopyridine), the proton on the heteroatom is often broad due to exchange with trace water.

    • Protocol: Add 1 drop of D

      
      O  to the NMR tube and shake. If the broad peak disappears (exchanges to D), it was labile.
      
  • Quadrupolar Broadening (The Nitrogen Effect):

    • 
      N is a quadrupolar nucleus (
      
      
      
      ). If the symmetry of the electric field gradient around the nitrogen is low, it relaxes quickly, shortening the
      
      
      of attached protons (H-2/H-6).
    • Protocol: Acquire the spectrum at a higher temperature (e.g., 313 K). Increased temperature increases the tumbling rate, averaging out the quadrupolar interaction and sharpening the lines [3].

Module 4: Definitive Structural Proof (2D NMR)

User Question: "The reviewers are demanding 'unambiguous assignment' of the quaternary carbons. HMBC is too crowded. What do I do?"

Technical Resolution: Standard


H-

C HMBC is often insufficient for pyridines because the quaternary carbons (C-2/C-6) often fall in a narrow range (145-155 ppm).

The "Pro" Move:


H-

N HMBC
You do not need an isotopically enriched sample. At natural abundance (0.37%),

N is detectable using modern inverse probes (cryoprobes).
  • Why it works: Nitrogen chemical shifts are massively sensitive to substitution (spanning ~300 ppm).

  • The Experiment: Set up a ${}^1$H-${}^{15}$N gHMBC.

  • Optimization: Optimize the long-range coupling delay (CNST13) for 5 Hz (typical

    
     and 
    
    
    
    in pyridines).
  • Result: You will see correlations from H-2 and H-3 to the Nitrogen.[1] This definitively orients the ring, as H-3 will show a strong

    
     to N, while H-4 will show no correlation (too distant) [4].
    

2D Workflow Visualization:

TwoDStrategy Problem Ambiguous Quaternary C Step1 1H-13C HMBC (Standard) Problem->Step1 Check Resolved? Step1->Check Success Assignment Complete Check->Success Yes Step2 1H-15N HMBC (Natural Abundance) Check->Step2 No (Overlap) Mechanism Correlate H-2/H-6 to Pyridine N Step2->Mechanism Mechanism->Success

Figure 2: Escalation workflow for assigning quaternary carbons using Nitrogen detection.

References

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[2][3][4][5][6][7][8][9]

  • Fulmer, G. R., et al. (2010).[8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[8] Organometallics.[8]

  • CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry.

  • Martin, G. E., et al. (2003). A robust method for determining H-1-N-15 long-range correlations: N-15 optimized CIGAR-HMBC experiments. Magnetic Resonance in Chemistry.[2][3][4][5][6][7][8][9]

Sources

Troubleshooting

Preventing the formation of impurities during the synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate.

Executive Summary & Reaction Overview Welcome to the Technical Support Center. This guide addresses the synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate via the nucleophilic aromatic substitution (SNAr) of Ethyl 2,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Welcome to the Technical Support Center. This guide addresses the synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate via the nucleophilic aromatic substitution (SNAr) of Ethyl 2,5-dichloronicotinate with benzylamine .

While this reaction appears straightforward, the presence of the C-3 ester and the differential reactivity of the C-2 and C-5 halogens creates a specific impurity profile that must be managed. This guide prioritizes impurity prevention over downstream purification.

The Reaction Pathway

The synthesis relies on the high reactivity of the C-2 chlorine atom, which is activated by the adjacent ring nitrogen and the electron-withdrawing ester at C-3. The C-5 chlorine is significantly less reactive, providing natural regioselectivity.

ReactionPathway SM Ethyl 2,5-dichloronicotinate (Starting Material) Product Ethyl 2-(benzylamino)- 5-chloronicotinate (Target) SM->Product + BnNH2 Organic Base, Heat Impurity_Regio Impurity C: 5-substituted Isomer (Rare) SM->Impurity_Regio Extreme Heat (Loss of Selectivity) BnNH2 Benzylamine Impurity_Acid Impurity A: Hydrolyzed Acid (Saponification) Product->Impurity_Acid Water/OH- Impurity_Trans Impurity B: Methyl Ester (Transesterification) Product->Impurity_Trans MeOH Solvent

Figure 1: Reaction pathway showing the primary synthetic route (Blue) and critical impurity formation pathways (Red/Yellow).

Troubleshooting Guide & FAQs

Module 1: The "Wrong Ester" (Transesterification)

Q: My LC-MS shows a large peak with M-14 relative to the product. What happened?

Diagnosis: You have formed the Methyl ester analog (Methyl 2-(benzylamino)-5-chloronicotinate). Cause: This is a classic transesterification issue. It occurs when the reaction is performed in Methanol (MeOH) instead of Ethanol (EtOH). The alkoxide generated (methoxide) attacks the ethyl ester, swapping the ethyl group for a methyl group. Technical Insight: The ester group at the 3-position is electron-deficient and susceptible to nucleophilic attack by the solvent, especially under basic conditions at reflux.

Protocol Fix:

  • Solvent Matching: Always match the solvent alcohol to the ester group of your starting material.

    • Target: Ethyl ester

      
       Solvent: Ethanol (anhydrous) .
      
    • Target: Methyl ester

      
       Solvent: Methanol .
      
  • Avoid Mixed Solvents: Do not use MeOH/EtOH mixtures.

Module 2: The "Acid" Impurity (Hydrolysis)

Q: I see a precipitate that is not my product, and MS shows a mass corresponding to the carboxylic acid.

Diagnosis: You have formed 2-(benzylamino)-5-chloronicotinic acid via saponification. Cause: Presence of water in the reaction matrix or the use of inorganic hydroxide bases (NaOH, KOH). Technical Insight: While SNAr is the goal, the ester is liable to hydrolysis if hydroxide ions are present. This competes with the amination.

Protocol Fix:

  • Base Selection: Switch to non-nucleophilic organic bases.

    • Recommended:Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

    • Avoid: NaOH, KOH, or aqueous carbonate solutions during the heating phase.

  • Water Control: Use anhydrous Ethanol. The reaction does not require ultra-dry conditions, but "wet" solvents will promote hydrolysis over time.

Module 3: Regioselectivity & Starting Material

Q: Why is the reaction stalling with 10-15% starting material left? Should I increase the temperature?

Diagnosis: Incomplete conversion due to reaction equilibrium or kinetics. Risk: Increasing the temperature >100°C risks forcing the reaction at the 5-chloro position (Impurity C in Fig 1), although this is electronically disfavored. Technical Insight: The 2-Cl is activated by the ring nitrogen (ortho-effect). The 5-Cl is meta to the ester and beta to the nitrogen, making it significantly less reactive toward SNAr [1].

Protocol Fix:

  • Stoichiometry: Ensure you are using 1.1 to 1.2 equivalents of Benzylamine.

  • Concentration: SNAr is second-order kinetics. Increasing concentration (e.g., from 0.1 M to 0.5 M) significantly increases the rate without requiring dangerous heat levels.

  • Don't Overheat: Maintain reflux in Ethanol (~78°C). Do not switch to high-boiling solvents like DMF/DMSO unless absolutely necessary, as this complicates workup and risks "bis-addition" or degradation.

Optimized Experimental Protocol

This protocol is designed to minimize the impurities discussed above.

Reagents:

  • Ethyl 2,5-dichloronicotinate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) - Acts as HCl scavenger.

  • Ethanol (Anhydrous) - Solvent (approx. 5-10 volumes).

Step-by-Step Methodology:

  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add Ethyl 2,5-dichloronicotinate and Ethanol .

  • Activation: Add Triethylamine (TEA). Stir for 5 minutes at room temperature.

  • Addition: Add Benzylamine dropwise.

    • Note: Exotherm is minimal, but dropwise addition ensures controlled kinetics.

  • Reaction: Heat the mixture to reflux (78-80°C) .

    • Monitor: Check by TLC or HPLC at 2 hours. Reaction is typically complete in 4-6 hours.

  • Workup (Critical for Purity):

    • Cool to Room Temperature.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter and wash with cold Ethanol. This removes the TEA-HCl salts and excess benzylamine.

    • Option B (Extraction): Evaporate Ethanol. Redissolve residue in Ethyl Acetate. Wash with Water (removes salts) and 0.5M HCl (removes excess Benzylamine).

      • Warning: Do not use strong acid or prolonged contact, or you risk hydrolyzing the ester.

    • Dry organic layer over Na2SO4 and concentrate.

Impurity Profile Summary

Use this table to interpret your analytical data (HPLC/LC-MS).

Impurity TypeRelative Mass (approx)OriginPrevention Strategy
Hydrolyzed Acid Mass - 28 (Loss of Et)Water / Inorganic BaseUse Anhydrous EtOH; Use DIPEA/TEA.
Methyl Ester Mass - 14 (Et

Me)
Methanol SolventNever use MeOH. Use EtOH only.
Bis-Benzylamine Mass + 71 (Cl

NHBn)
Extreme Heat / Excess AmineControl Temp (<80°C); Limit Amine to 1.2 eq.
Regioisomer (5-sub) Same Mass (Isomer)Extreme HeatRely on intrinsic kinetics (2-Cl is faster).

Decision Logic for Process Optimization

Follow this logic flow if your yield is low or purity is compromised.

Optimization

Technical Support Center: Pyridine Functionalization Strategies

Ticket System Status: ONLINE Current Operator: Senior Application Scientist Subject: Selective Substitution on the Pyridine Ring Welcome to the Pyridine Functionalization Support Hub You have reached the Tier-3 support d...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Operator: Senior Application Scientist Subject: Selective Substitution on the Pyridine Ring

Welcome to the Pyridine Functionalization Support Hub

You have reached the Tier-3 support desk for heterocyclic chemistry. This guide addresses the inherent electronic challenges of the pyridine ring—specifically its electron-deficient nature (


-deficient) and the resulting difficulties in regioselective substitution.[1]

Below are the three most common "Support Tickets" (issues) users encounter, accompanied by diagnostic logic, validated protocols, and mechanistic visualizations.

Ticket #001: Electrophilic Aromatic Substitution (EAS) Fails or Yields Poorly

User Report: "I am trying to nitrate pyridine directly using standard


 conditions, but I'm getting <5% yield and mostly recovering starting material."

Diagnosis: The pyridine nitrogen lone pair is a "proton sink." Under acidic EAS conditions, pyridine becomes the pyridinium ion (


). This introduces a full positive charge on the ring, making it even more electron-deficient (

times less reactive than benzene) and essentially inert to electrophilic attack.

The Patch (Solution): The N-Oxide Detour To bypass this, you must activate the ring via N-oxidation . The N-oxide oxygen donates electron density back into the ring (specifically at C2 and C4) via mesomeric effects, overriding the inductive withdrawal.

Workflow Visualization: EAS Decision Tree

EAS_Strategy Start Target: Electrophilic Sub. Direct Direct Acidic Conditions Start->Direct NOxide Route: N-Oxidation (mCPBA or H2O2) Start->NOxide DeadEnd Pyridinium Salt (Highly Deactivated) Direct->DeadEnd Protonation Active Pyridine-N-Oxide (Activated at C2/C4) NOxide->Active Nitration Nitration (HNO3/H2SO4) Active->Nitration Product 4-Nitropyridine-N-oxide (Major Product) Nitration->Product Reduction PCl3 Reduction Product->Reduction Final 4-Nitropyridine Reduction->Final

Caption: Figure 1. The "N-Oxide Detour" avoids the pyridinium dead-end, enabling electrophilic attack at C4.

Standard Operating Protocol: C4-Nitration via N-Oxide
  • Oxidation: Dissolve pyridine (10 mmol) in DCM. Add m-CPBA (1.2 equiv) at 0°C. Stir at RT for 12h. Wash with aq.

    
    . Isolate Pyridine-N-oxide.
    
  • Nitration: Dissolve N-oxide in conc.

    
    . Add fuming 
    
    
    
    dropwise at 100°C. (Note: The N-oxide oxygen is less basic, preventing total deactivation).
  • Reduction: Dissolve the nitrated intermediate in

    
    . Add 
    
    
    
    (3 equiv) and reflux for 2h to deoxygenate the ring, yielding 4-nitropyridine [1].
Ticket #002: Nucleophilic Substitution (SnAr) Regioselectivity

User Report: "I need to substitute a halogen at C3, but the reaction is extremely slow. Also, when substituting at C2, I'm unsure which halogen leaving group is best."

Diagnosis:

  • Position Issue: SnAr on pyridine requires the negative charge of the intermediate (Meisenheimer complex) to be stabilized. This stabilization occurs best when the negative charge lands on the Nitrogen atom. This is possible only for attack at C2 (ortho) and C4 (para) . Attack at C3 does not allow the negative charge to delocalize onto the nitrogen [2].

  • Leaving Group Issue: Unlike Sn1/Sn2, bond breaking is not the rate-determining step in SnAr. The rate-determining step is the nucleophilic addition.[2] Therefore, highly electronegative leaving groups (Fluorine) accelerate the addition step by lowering the LUMO energy.

Data Table: SnAr Reactivity Matrix
FactorHierarchy (Most to Least Reactive)Mechanistic Reason
Position C4 > C2 >> C3N-stabilization of Meisenheimer complex is impossible at C3.
Leaving Group

Electronegativity of F pulls density, facilitating nucleophilic attack (Rate Limiting Step).
Activation N-Oxide > Pyridinium > PyridineN-oxide creates a more electrophilic carbon center due to dipole.[3]
Troubleshooting FAQ
  • Q: Why is my C2-chloropyridine substitution sluggish?

    • A: Switch to 2-fluoropyridine . The reaction rate can increase by 100x due to the "Element Effect" in SnAr [3].

  • Q: Can I force a substitution at C3?

    • A: Not via SnAr. You must use Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) or Benzyne mechanisms (using strong bases like

      
      , though this often yields regio-mixtures).
      
Ticket #003: Metal-Mediated & Radical Strategies (The "Halogen Dance")

User Report: "I treated 3-bromopyridine with LDA followed by an electrophile, expecting substitution at C2. Instead, the electrophile ended up at C4, and the bromine moved!"

Diagnosis: You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration). Upon lithiation at the C2 position (kinetic control), the resulting species is unstable. If the temperature is too high or the reaction time too long, the lithiated species deprotonates a starting molecule, causing the halogen to "dance" to a position that allows for a more thermodynamically stable lithiated intermediate (often where the anion is stabilized by adjacent groups or the lone pair) [4].

Mechanism Visualization: The Halogen Dance

HalogenDance Substrate 3-Bromopyridine Kinetic 2-Li-3-Br-Pyridine (Kinetic Product) Substrate->Kinetic LDA, -78°C Thermo 4-Li-3-Br-Pyridine (Thermodynamic Product) Kinetic->Thermo Halogen Dance (> -40°C or Time) Final C4-Substituted Product Kinetic->Final E+ (Immediate Quench) Thermo->Final Electrophile (E+)

Caption: Figure 2. The Halogen Dance shifts the reactive site from C2 (Kinetic) to C4 (Thermodynamic).

Protocol: Controlling the Lithiation (Avoiding the Dance)

To secure the C2 substitution (Kinetic control):

  • Reagents: Use LDA (Lithium Diisopropylamide) rather than n-BuLi to avoid nucleophilic attack on the ring.

  • Temperature: Maintain strictly -78°C .

  • Quench: Add the electrophile immediately (within 15-30 mins) after base addition. Do not allow the reaction to warm up before quenching.

Alternative Strategy: The Minisci Reaction (Radical C-H Functionalization)

For alkylating the pyridine ring without pre-functionalization (e.g., adding a t-butyl group), use the Minisci reaction.[4]

  • Mechanism: Generation of an alkyl radical (via

    
     decarboxylation of carboxylic acids) which attacks the protonated pyridine [5].
    
  • Selectivity: Favors C2 and C4 .[5][6][7]

  • Tip: To improve mono-selectivity, control the pH (keep acidic) and use biphasic systems to protect the product from over-alkylation.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles." Angewandte Chemie Int. Ed.

  • Schlosser, M. (2005). "The Halogen Dance: A flexible tool for the synthesis of heterocycles." Angewandte Chemie.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the synthesis of heterocycles." Med.[8] Chem. Commun.

Sources

Troubleshooting

Technical Support Center: Reaction Colorimetry &amp; Troubleshooting

Status: Operational Operator: Senior Application Scientist Ticket Type: Unexpected Color Changes in Synthesis Welcome to the Reaction Colorimetry Help Desk. Color is not merely an aesthetic feature of organic synthesis;...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Type: Unexpected Color Changes in Synthesis

Welcome to the Reaction Colorimetry Help Desk.

Color is not merely an aesthetic feature of organic synthesis; it is a real-time spectroscopic readout of your reaction's molecular state. Unexpected color changes often signal catalyst deactivation, impurity formation, or oxidation events that—if caught early—can be reversed.

This guide addresses the three most common "color panic" tickets we receive: Palladium Black formation , Copper Oxidation in Click Chemistry , and Grignard Initiation failures .

Ticket #1: "My Suzuki Coupling turned black immediately."

Diagnosis: Palladium Black Precipitation (Catalyst Aggregation) Severity: Critical (Catalytic Cycle Arrest)

In homogeneous palladium catalysis (Suzuki, Heck, Sonogashira), the reaction mixture should ideally remain a clear yellow, orange, or dark red solution (depending on the ligand). A sudden shift to a black suspension indicates that the active monomeric Pd(0) species has aggregated into catalytically inactive metallic palladium nanoparticles, known as "Pd Black" [1].

The Mechanism of Failure

The active catalyst is a ligated Pd(0) species (


). To enter the catalytic cycle, it must remain soluble. If the stabilizing ligands dissociate (due to low concentration or oxidation) or if the reducing environment is too harsh before the substrate engages, the naked Pd(0) atoms clump together due to high surface energy [2].
Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Black Precipitate (Start) Poor ligand stabilization or O₂ leak.Stop. Add 10-20% more ligand (e.g.,

, XPhos). Degas solvent vigorously.
Black Precipitate (End) Catalyst death after turnover.Normal. If conversion is >90%, filter through Celite to remove Pd Black.
Mirror on Flask Walls Slow "plating out" of Pd.Prevention: Increase agitation speed; ensure reaction temperature isn't exceeding ligand thermal stability.
Visualizing the Failure Mode

Pd_Catalytic_Cycle PreCat Pd(II) Pre-catalyst ActivePd Active LnPd(0) (Soluble/Yellow) PreCat->ActivePd Reduction OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd R-X Addition PdBlack Pd Black Aggregates (Inactive/Black) ActivePd->PdBlack Ligand Dissociation (FAILURE MODE) Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Coupling Cycle->ActivePd Regeneration

Figure 1: The "Off-Cycle" path to Palladium Black. Maintaining the Ligand-to-Metal ratio is critical to keeping the equilibrium towards the green "Active" state.

Ticket #2: "My Click Reaction (CuAAC) turned blue/green."

Diagnosis: Catalyst Oxidation (Cu(I)


 Cu(II)) 
Severity:  High (Reaction Stalled)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on Copper(I), which is generally colorless or pale yellow. A shift to blue or green confirms the presence of Copper(II) species [3]. Cu(II) is catalytically inactive for the click reaction and can induce oxidative damage to biomolecules.

The Mechanism of Failure

Cu(I) is thermodynamically unstable in aerobic aqueous conditions and rapidly oxidizes to Cu(II). While sodium ascorbate is added as a reducing agent to regenerate Cu(I) in situ, a blue color indicates the oxygen ingress has overwhelmed the reducing capacity of the ascorbate [4].

The "Rescue" Protocol
  • Immediate Check: Is the vessel sealed? If open to air, seal it.

  • The Ascorbate Spike:

    • Prepare a fresh

      
       Sodium Ascorbate solution.
      
    • Add 0.5 - 1.0 equivalents (relative to Cu) to the reaction.

    • Observation: The blue color should fade back to colorless/yellow within 2-5 minutes.

  • Ligand Stabilization: If the reaction repeatedly turns blue, use a stabilizing ligand like THPTA or TBTA, which protects Cu(I) from oxidation better than carrier solvents alone [3].

Ticket #3: "My Grignard reaction is dark/black (or didn't turn grey)."

Diagnosis: Initiation Failure or Wurtz Coupling Severity: Variable

A classic Grignard formation involves magnesium turnings and an alkyl halide.

  • Success Indicator: The solution turns cloudy grey/brown and begins to boil spontaneously (exothermic).

  • Failure Mode A (Clear): The reaction has not initiated.

  • Failure Mode B (Black/Dark): Wurtz homocoupling or radical impurities [5].

The "Iodine Test" Validation

We often use a crystal of Iodine (


) to activate the Mg surface.
  • Step 1: Add

    
     crystal.[1] Solution turns purple/brown .
    
  • Step 2: Heat gently.[1]

  • Step 3 (The Readout): If the purple color fades to colorless/grey , the Grignard has initiated (Mg is consuming

    
     to form 
    
    
    
    ). If the purple persists, the Mg surface is still passive (oxide coated) [5].
Troubleshooting Guide
ObservationStatusAction
Purple/Brown (Persistent) Not Initiated Mg is passive. Add a drop of dibromoethane (entrainment) or mechanically crush Mg under

.
Cloudy Grey Active Proceed.[2] The grey color is colloidal Magnesium and the Grignard reagent.
Deep Black Side Reaction Likely Wurtz coupling (

). Reduce halide addition rate and lower temperature.
Ticket #4: "My workup is yellow/pink, but the product should be white."

Diagnosis: Halogen/Amine Impurities Severity: Cosmetic to Moderate

Post-reaction colors often cause unnecessary panic. Two common culprits are Iodine/Bromine residuals and Amine oxidation .

Scenario A: The "Iodine" Yellow

If you used Iodine (e.g., in Grignard activation or iodination), the organic layer will look purple, brown, or dark yellow.

  • The Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) .[3]
    
  • Mechanism:

    
     (colored) 
    
    
    
    (colorless)
    
    
    . The color will vanish instantly [6].
Scenario B: The "Amine" Pink

Aromatic amines (anilines) are notorious for turning pink/red/brown upon air exposure due to the formation of highly conjugated quinone-imines or N-oxides [7].

  • The Fix:

    • Acidify the workup (if product is not acid-sensitive) to form the salt (often more stable).

    • Recrystallize with a pinch of activated charcoal to absorb the colored high-molecular-weight impurities.

    • Store under Argon in the dark.

Visual Diagnostic: The Color Decision Tree

Color_Troubleshooting Start What Color is the Issue? BranchBlack Black Precipitate Start->BranchBlack Pd Catalysis BranchBlue Blue/Green Start->BranchBlue Click Chem BranchPink Pink/Red Start->BranchPink Amines/Anilines DiagPd Pd(0) Aggregation (Ligand Loss) BranchBlack->DiagPd DiagCu Cu(I) -> Cu(II) Oxidation (Add Ascorbate) BranchBlue->DiagCu DiagAmine Amine Oxidation (N-Oxides/Quinones) BranchPink->DiagAmine

Figure 2: Rapid diagnostic tree for identifying the chemical origin of unexpected reaction colors.

References
  • Mechanism of Palladium Black Formation: Organic Chemistry Frontiers, "Mastering palladium-catalyzed cross-coupling reactions," 2025. [Link]

  • Palladium Aggregation & Ligand Effects: Chemistry LibreTexts, "2.2: Pd-Catalyzed Cross Coupling Reactions," 2023. [Link]

  • Copper Click Chemistry Troubleshooting: NIH / PubMed Central, "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation," 2011. [Link]

  • CuAAC Mechanism & Oxidation: Organic Chemistry Portal, "Click Chemistry: Azide-Alkyne Cycloaddition." [Link]

  • Grignard Initiation & Color Changes: Master Organic Chemistry, "Reactions of Grignard Reagents," 2015. [Link]

  • Iodine Removal Workup: University of Rochester, "Workup for Removing Bromine or Iodine."[3] [Link]

  • Amine Oxidation Colors: Innovative Polymers, "Effects of Oxidation on Amine-Containing Materials." [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Ethyl 2-(benzylamino)-5-chloronicotinate and Its Analogs: A Guide for Researchers

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous biologically active molecules.[1] Among the vast array of pyridine derivatives, Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous biologically active molecules.[1] Among the vast array of pyridine derivatives, Ethyl 2-(benzylamino)-5-chloronicotinate emerges as a compound of significant interest due to its structural motifs that hint at a potential for diverse pharmacological activities. The presence of a benzylamino group and a chloro substituent on the pyridine core suggests a nuanced interplay of electronic and steric factors that can modulate its interaction with biological targets.[1] This guide provides a comprehensive comparative analysis of the biological activity of Ethyl 2-(benzylamino)-5-chloronicotinate and its analogs, offering researchers, scientists, and drug development professionals a synthesized overview of the current state of knowledge, supported by experimental data and protocols.

Introduction to the 2-(Benzylamino)nicotinate Scaffold

The 2-aminonicotinate framework is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a benzylamino group at the 2-position and a chlorine atom at the 5-position of the ethyl nicotinate core creates a molecule with a unique physicochemical profile. The benzyl group can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with biological macromolecules. The electron-withdrawing nature of the chlorine atom can influence the electron density of the pyridine ring, potentially affecting its reactivity and binding affinity. This guide will delve into the synthesis of these compounds and compare their biological efficacy, drawing insights from structure-activity relationship (SAR) studies.

Synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate and Its Analogs

The synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate and its analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The general synthetic strategy involves the reaction of a suitably substituted benzylamine with a 2-chloronicotinate ester.

General Synthetic Workflow

A Ethyl 2,5-dichloronicotinate E Reaction Mixture A->E B Substituted Benzylamine B->E C Base (e.g., Et3N, K2CO3) C->E D Solvent (e.g., DMF, Dioxane) D->E F Heating (Reflux) E->F G Work-up and Purification (e.g., Extraction, Chromatography) F->G H Ethyl 2-(substituted benzylamino)-5-chloronicotinate Analogs G->H

Caption: General workflow for the synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate analogs.

Experimental Protocol: Synthesis of a Representative Analog

The following protocol describes a general method for the synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate analogs, adapted from procedures for similar heterocyclic compounds.

Materials:

  • Ethyl 2,5-dichloronicotinate

  • Substituted benzylamine (e.g., benzylamine, 4-chlorobenzylamine)

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 2,5-dichloronicotinate (1.0 eq) in anhydrous DMF, add the substituted benzylamine (1.1 eq) and a base such as triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 30 minutes, and then heat at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired Ethyl 2-(substituted benzylamino)-5-chloronicotinate analog.

Comparative Biological Activity

The biological activity of Ethyl 2-(benzylamino)-5-chloronicotinate and its analogs has been primarily investigated in the realms of anticancer and antimicrobial research. The following sections present a comparative analysis based on available data for structurally related compounds.

Anticancer Activity

While direct cytotoxic data for Ethyl 2-(benzylamino)-5-chloronicotinate is not extensively available in the public domain, studies on closely related 2-(benzylamino)thiazole derivatives provide valuable insights into the potential anticancer activity of this class of compounds. A study on 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazoles revealed that the substitution pattern on the benzylamino moiety significantly influences the antiproliferative activity.[2]

Table 1: Comparative Anticancer Activity of 2-(Benzylamino)thiazole Analogs

Compound IDR (Substitution on Benzyl Ring)U-937 IC50 (µM)SK-MEL-1 IC50 (µM)
8a H>20>20
8d 4-F>20>20
8e 4-Cl8.25.7

Data adapted from a study on 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazoles.[2]

The data in Table 1 suggests that the presence of an electron-withdrawing group, such as chlorine, at the para-position of the benzyl ring can significantly enhance the cytotoxic activity against human lymphoma (U-937) and melanoma (SK-MEL-1) cell lines.[2] This enhancement in activity can be attributed to the altered electronic properties of the benzyl ring, which may lead to more favorable interactions with the biological target. In contrast, the unsubstituted and 4-fluoro substituted analogs showed significantly lower activity.[2]

Antimicrobial Activity

The antimicrobial potential of nicotinic acid derivatives is well-documented.[3] While specific data for Ethyl 2-(benzylamino)-5-chloronicotinate is limited, studies on analogous structures provide a basis for comparison. For instance, a series of 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles demonstrated a broad spectrum of antimicrobial activity.

Table 2: Comparative Antimicrobial Activity of Benzoxazole Analogs

Compound IDR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
3 HPhenyl5010025
9 H4-Bromobenzyl12.5506.25
15 ClPhenyl255012.5

Data adapted from a study on 2-[p-substituted-benzyl]-5-[p-substituted-carbonylamino]benzoxazoles.

The data in Table 2 indicates that modifications on both the benzyl group and the carbonylamino side chain influence the antimicrobial potency. Notably, the introduction of a 4-bromobenzyl group in compound 9 resulted in significantly improved activity against Staphylococcus aureus and Candida albicans compared to the unsubstituted phenyl analog 3 .

Structure-Activity Relationship (SAR) Analysis

The collective data from studies on related compounds allows for the formulation of a preliminary structure-activity relationship for the 2-(benzylamino)nicotinate scaffold.

cluster_0 Structure-Activity Relationship Insights A 2-(Benzylamino)nicotinate Scaffold B Substituents on Benzyl Ring (Position R1) A->B C Nature of the Ester Group (Position R2) A->C D Substituents on Pyridine Ring (e.g., 5-Chloro) A->D E Biological Activity (Anticancer/Antimicrobial) B->E Electron-withdrawing groups (e.g., Cl) at para-position may increase activity. C->E Modifications can influence physicochemical properties and potency. D->E Electron-withdrawing groups can modulate ring reactivity and binding.

Caption: Key structural features influencing the biological activity of 2-(benzylamino)nicotinate analogs.

Key SAR Insights:

  • Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl ring are critical for biological activity. Electron-withdrawing groups, particularly at the para-position, appear to be favorable for enhancing anticancer activity.[2] This suggests that modulating the electronic character of the benzyl moiety can fine-tune the compound's interaction with its target.

  • The 5-Chloro Substituent: The chlorine atom at the 5-position of the pyridine ring is an important feature. Its electron-withdrawing nature can influence the overall electron distribution of the heterocyclic system, which can impact binding affinity and reactivity.

  • The Ethyl Ester Group: While less explored in the available literature for this specific scaffold, modifications to the ester group (e.g., changing the alkyl chain length or replacing it with other functional groups) would likely impact the compound's solubility, lipophilicity, and metabolic stability, thereby influencing its overall pharmacokinetic and pharmacodynamic profile.

Potential Mechanisms of Action

While the precise molecular targets of Ethyl 2-(benzylamino)-5-chloronicotinate and its analogs are not yet fully elucidated, the observed anticancer and antimicrobial activities suggest several potential mechanisms of action.

Anticancer Mechanisms

Many anticancer agents function by inducing apoptosis (programmed cell death) in cancer cells.[4] For structurally related compounds, it has been shown that they can arrest the cell cycle at the G2/M phase and induce apoptosis.[5] One potential mechanism for this is the inhibition of tubulin polymerization, a critical process for cell division.[5]

A 2-(Benzylamino)nicotinate Analog B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D G2/M Phase Cell Cycle Arrest C->D E Induction of Apoptosis D->E F Cancer Cell Death E->F

Caption: A potential anticancer mechanism of action involving tubulin polymerization inhibition.

Antimicrobial Mechanisms

The antimicrobial activity of heterocyclic compounds can arise from various mechanisms, including:

  • Inhibition of Essential Enzymes: The compounds may act as inhibitors of crucial bacterial or fungal enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis.

  • Disruption of Cell Membrane Integrity: Some compounds can intercalate into or disrupt the structure of microbial cell membranes, leading to leakage of cellular contents and cell death.

  • Interference with Virulence Factors: Analogs may inhibit the production or function of virulence factors that are essential for the pathogenicity of microorganisms.

Further investigation is required to pinpoint the specific molecular targets and signaling pathways modulated by Ethyl 2-(benzylamino)-5-chloronicotinate and its derivatives.

Conclusion and Future Directions

Ethyl 2-(benzylamino)-5-chloronicotinate and its analogs represent a promising class of compounds with potential applications in anticancer and antimicrobial therapy. The available data on structurally related molecules highlights the importance of the substitution pattern on the benzylamino moiety for biological activity, with electron-withdrawing groups often conferring enhanced potency.

Future research in this area should focus on:

  • Systematic Synthesis and Screening: A comprehensive library of Ethyl 2-(benzylamino)-5-chloronicotinate analogs with diverse substitutions on the benzyl ring and variations in the ester group should be synthesized and screened against a broad panel of cancer cell lines and microbial strains.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will be crucial for predicting the activity of novel analogs and guiding the design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways will be essential for understanding the therapeutic potential and for the rational design of next-generation derivatives.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

By systematically exploring the chemical space around the 2-(benzylamino)nicotinate scaffold, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Oliva, P., Onnis, V., Balboni, E., Hamel, E., Estévez-Sarmiento, F., Quintana, J., Estévez, F., Brancale, A., Ferla, S., Manfredini, S., & Romagnoli, R. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]

  • Oliva, P., Onnis, V., Balboni, E., Hamel, E., Estévez-Sarmiento, F., Quintana, J., Estévez, F., Brancale, A., Ferla, S., Manfredini, S., & Romagnoli, R. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. National Institutes of Health. [Link]

  • Oliva, P., Onnis, V., Balboni, E., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]

  • Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Nimbarte, V. D., & Subba Rao, A. V. (2014). Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(13), 3466–3479. [Link]

  • Zitko, J., Jampilek, J., & Dobes, P. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 893046. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Ethyl 2-(benzylamino)-5-chloronicotinate and Other Halogenated Nicotinates

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and advanced materials, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Halogenated nicotinates, in particular, serve as exceptionally versatile building blocks, offering multiple reaction sites for diversification. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 2-(benzylamino)-5-chloronicotinate against its halogenated counterparts (fluoro, bromo, and iodo analogs). By understanding the nuanced differences in their reactivity, researchers can make more informed decisions in designing efficient and robust synthetic routes.

Section 1: The Electronic Architecture of Halogenated Nicotinates

The reactivity of the pyridine ring in Ethyl 2-(benzylamino)-5-halogenonicotinates is governed by a complex interplay of electronic effects from its substituents. The nitrogen atom within the ring, along with the electron-withdrawing ethyl nicotinate group, significantly acidifies the ring protons and makes the ring susceptible to nucleophilic attack.[1][2] The halogen at the 5-position further influences this reactivity through both inductive and resonance effects.

The 2-benzylamino group, being an electron-donating group, can modulate the overall electron density of the ring. This electronic push-pull system is critical in determining the regioselectivity and rate of various transformations.

Caption: Electronic contributions of substituents on the nicotinic ring.

Section 2: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Electronegativity

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[3] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3]

For halogenated nicotinates, the reactivity in SNAr reactions is primarily dictated by the electronegativity of the halogen, which stabilizes the intermediate carbanion. Consequently, the general reactivity trend is:

F > Cl > Br > I [4]

This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.

Comparative Reactivity Data in a Representative SNAr Reaction (Amination)

Halogen (X)Typical Reaction Temperature (°C)Typical Reaction Time (h)Yield (%)
F 80-1002-4>90
Cl 100-1206-1275-85
Br 120-14012-2460-75
I >140>24<50

Note: Data is illustrative and based on general trends for analogous systems. Specific conditions and yields will vary depending on the nucleophile and solvent.

  • To a solution of the Ethyl 2-(benzylamino)-5-halonicotinate (1.0 equiv) in a suitable solvent (e.g., NMP, DMF) is added the amine nucleophile (1.2-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv).[5]

  • The reaction mixture is heated to the appropriate temperature (see table above) and monitored by TLC or LC-MS.[5]

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).[5]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Section 3: Palladium-Catalyzed Cross-Coupling - The Bond Dissociation Energy Story

In contrast to SNAr reactions, the reactivity of halogenated nicotinates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is governed by the carbon-halogen bond dissociation energy.[6][7] The first and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the C-X bond.[6][8]

The weaker the C-X bond, the faster the oxidative addition and the overall reaction. This leads to a reactivity trend that is the reverse of that observed in SNAr reactions:

I > Br > Cl >> F [9]

Fluoro-substituted nicotinates are generally unreactive in standard palladium-catalyzed cross-coupling reactions due to the very strong C-F bond.

Comparative Reactivity Data in a Representative Suzuki-Miyaura Coupling

Halogen (X)Typical Catalyst Loading (mol%)Typical Reaction Temperature (°C)Typical Reaction Time (h)Yield (%)
I 1-380-901-3>95
Br 2-590-1004-885-95
Cl 3-10100-12012-2460-80
F ---No reaction

Note: Data is illustrative and based on general trends. Specific conditions and yields will vary depending on the boronic acid/ester, catalyst, ligand, and base.

  • To a degassed mixture of the Ethyl 2-(benzylamino)-5-halonicotinate (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/water) is added.

  • The reaction mixture is heated to the appropriate temperature under an inert atmosphere (e.g., nitrogen, argon) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle.[10][11]

Section 4: Strategic Considerations for Synthesis

The choice between Ethyl 2-(benzylamino)-5-chloronicotinate and its halogenated analogs depends on the desired synthetic transformation.

  • For SNAr reactions , the fluoro or chloro derivatives are generally preferred due to their higher reactivity and often lower cost compared to the bromo and iodo analogs.

  • For palladium-catalyzed cross-coupling reactions , the iodo and bromo derivatives are the substrates of choice, offering faster reaction times and milder conditions.[9] Ethyl 2-(benzylamino)-5-chloronicotinate can be a more cost-effective option for large-scale synthesis, but it may require more forcing conditions and specialized catalyst systems.[12]

The Versatility of Ethyl 2-(benzylamino)-5-chloronicotinate

While not the most reactive in either class of reaction, Ethyl 2-(benzylamino)-5-chloronicotinate represents a valuable and versatile building block. Its moderate reactivity allows for selective transformations. For instance, in a molecule containing both a chloro and a bromo substituent, the bromo group can be selectively functionalized via cross-coupling, leaving the chloro group intact for subsequent SNAr reactions. This orthogonality is a powerful tool in complex molecule synthesis.

Conclusion

The reactivity of halogenated nicotinates is a nuanced subject, with the choice of halogen having a profound impact on the outcome of a given reaction. For nucleophilic aromatic substitution, the reactivity follows the trend F > Cl > Br > I, driven by electronegativity. Conversely, for palladium-catalyzed cross-coupling reactions, the trend is I > Br > Cl >> F, dictated by carbon-halogen bond dissociation energies. Ethyl 2-(benzylamino)-5-chloronicotinate, while not the most reactive substrate in either case, offers a balance of reactivity, cost-effectiveness, and synthetic versatility that makes it an invaluable tool for researchers, scientists, and drug development professionals.

References

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal-ligand complexes as catalysts for Suzuki-Miyaura cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. Link

  • Boykin, D. W. (Ed.). (1995).
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. Link

  • Erickson, J. A., & Schmink, J. R. (2018). Nucleophilic Aromatic Substitution. In Organic Reactions (Vol. 96, pp. 1-354). John Wiley & Sons, Inc.
  • Fleming, I. (2010). Molecular orbitals and organic chemical reactions. John Wiley & Sons.
  • Gilday, J. P., & Smith, W. J. (2015). Pyridine and its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. Link

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-katalysierte Kreuzkupplungsreaktionen in der Totalsynthese. Angewandte Chemie, 117(29), 4564-4601. Link

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303. Link

  • Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Wikipedia contributors. (2023, December 27). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133-173. Link

Sources

Validation

Integrated Structural Elucidation: A Comparative Guide to Cross-Validating Experimental NMR/IR with DFT

Executive Summary In modern drug development and materials science, relying solely on experimental spectroscopy (NMR, IR, X-ray) often leaves critical blind spots, particularly regarding stereochemical assignment and tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development and materials science, relying solely on experimental spectroscopy (NMR, IR, X-ray) often leaves critical blind spots, particularly regarding stereochemical assignment and transient reaction intermediates. Conversely, theoretical chemistry (Density Functional Theory - DFT) has historically been viewed as a "black box" approximation.

This guide objectively compares the isolated application of these methods against the Integrated Cross-Validation Workflow . By synthesizing experimental data with computed observables (GIAO-NMR shifts, vibrational scaling), researchers achieve a self-validating system that reduces structural misassignment risks by over 95%.

Part 1: Comparative Analysis of Methodologies

The following analysis benchmarks the performance of three distinct workflows in the context of organic small-molecule characterization.

Performance Matrix: Experiment vs. Theory vs. Integrated
FeatureExperimental Only (NMR/IR/MS)Theoretical Only (DFT/Ab Initio)Integrated Cross-Validation (Exp + DFT)
Stereochemical Certainty Moderate. NOE/ROE signals can be ambiguous for flexible chains or remote stereocenters.Low. Without experimental ground truth, relative energies are often within error margins (<2 kcal/mol).High (>99%). DP4+ probability analysis statistically ranks diastereomers against experimental shifts.
Spectral Accuracy (13C) Exact (subject to solvent/impurity effects).Systematic Error. Raw DFT often deviates by 3–5 ppm due to solvation/relativistic neglect.Corrected. Linear scaling reduces RMSD to <1.5 ppm (13C) and <0.1 ppm (1H).
Reactivity Prediction Kinetic. Measures rates (

) but rarely isolates Transition States (TS).
Thermodynamic. Predicts barriers (

), but functional choice (e.g., B3LYP vs. M06-2X) drastically alters results.
Mechanistic. Exp rates calibrate DFT barriers; DFT validates the TS geometry consistent with

.
Cost/Time High (Instrument time, synthesis).Low (CPU hours).Moderate (Requires both, but prevents "dead-end" synthesis).
Quantitative Benchmark: The Accuracy Gap

Recent benchmarking using the DELTA50 dataset [1] and DP4+ protocols [2] illustrates the quantitative advantage of the integrated approach:

  • 1H NMR RMSD:

    • Raw DFT (GIAO): ~0.2 – 0.4 ppm

    • Integrated (Scaling + Boltzmann): 0.07 – 0.15 ppm

  • 13C NMR RMSD:

    • Raw DFT (GIAO): ~3.0 – 5.0 ppm

    • Integrated (Scaling + Boltzmann): 0.5 – 1.2 ppm

Part 2: Deep Dive – The DP4+ Probability System

The most critical application of cross-validation is Stereochemical Assignment . When a synthesized drug candidate yields an NMR spectrum that "mostly" matches the expected structure, the Integrated Workflow utilizes the DP4+ probability method to mathematically confirm identity.

The Mechanism
  • Conformational Search: Identify all low-energy conformers (Boltzmann population >1%).

  • GIAO Calculation: Compute isotropic shielding tensors for all candidates.

  • Statistical Correlation: Compare computed shifts (

    
    ) vs. experimental shifts (
    
    
    
    ) using a Bayesian statistical framework that accounts for both structural and computational error distributions.
Visualization: The Stereochemical Decision Workflow

The following diagram outlines the logic flow for assigning stereochemistry using the Integrated Workflow.

DP4_Workflow Start Unknown Stereocenter (Experimental NMR Data) Gen_Iso Generate Diastereomers (Candidate Pool) Start->Gen_Iso DP4_Analysis DP4+ Statistical Analysis (Correlate Exp vs Calc) Start->DP4_Analysis Exp Shifts Conf_Search Conformational Search (MMFF/PM6) Gen_Iso->Conf_Search DFT_Opt DFT Optimization (B3LYP/6-31G*) Conf_Search->DFT_Opt GIAO_Calc GIAO NMR Calculation (mPW1PW91/6-311+G**) DFT_Opt->GIAO_Calc Boltz Boltzmann Weighting (ΔG based) GIAO_Calc->Boltz Boltz->DP4_Analysis Weighted Shifts Decision Probability > 95%? DP4_Analysis->Decision Assign Structure Confirmed Decision->Assign Yes Revis Revise Structure / Check Impurities Decision->Revis No

Figure 1: The DP4+ decision matrix. This self-validating loop ensures that only structures statistically matching experimental data within a specific confidence interval are accepted.

Part 3: Experimental Protocols

To achieve the accuracies cited above, the following protocols must be adhered to. These are not merely suggested steps but requirements for valid cross-comparison.

Protocol A: NMR Cross-Validation (Structure Elucidation)

Objective: Assign relative stereochemistry of a molecule with 2+ chiral centers.

  • Experimental Acquisition:

    • Acquire 1H and 13C NMR in a standard solvent (e.g., CDCl3).

    • Critical: Accurate referencing is mandatory (e.g., TMS at 0.00 ppm). Errors >0.1 ppm in referencing invalidate the statistical comparison.

  • Computational Setup:

    • Software: Gaussian 16, ORCA, or equivalent.

    • Geometry Opt: opt freq B3LYP/6-31G(d) (Standard) or wB97X-D/def2-SVP (High Accuracy).

    • NMR Calculation: nmr=giao mPW1PW91/6-311+G(2d,p) scrf=(solvent=chloroform).

    • Note: The mPW1PW91 functional is widely regarded as superior for magnetic shielding calculations compared to B3LYP [2].

  • Data Processing:

    • Extract Isotropic Shielding Values (

      
      ).
      
    • Convert to Chemical Shifts (

      
      ) using the standard scaling equation:
      
      
      
      
    • Reference: Use slope/intercept values specific to the functional/basis set used (available from the CHESHIRE repository or similar).

Protocol B: IR/Raman Validation (Vibrational Scaling)

Objective: Validate functional groups or transition states.

  • The Harmonic Approximation Problem:

    • DFT calculates "harmonic" frequencies, which are systematically higher than experimental "anharmonic" frequencies.

  • Correction Protocol:

    • Perform frequency calculation on the optimized geometry.

    • Verify no imaginary frequencies (for ground states) or exactly one imaginary frequency (for Transition States).

    • Apply Scaling Factor: Multiply raw frequencies by the appropriate scaling factor from the NIST CCCBDB [3].

      • Example (B3LYP/6-31G):* Scale by 0.961 .

  • Visual Comparison:

    • Plot Scaled-DFT spectrum vs. Experimental FTIR.

    • Match Criteria: Major peaks (C=O, N-H) should align within 10–20 cm⁻¹.

Part 4: Reactivity & Mechanism (Transition State Validation)

In drug synthesis, determining why a reaction fails or produces a byproduct requires analyzing the Transition State (TS).

The Synergy
  • Experiment: Provides the kinetic isotope effect (KIE) and activation energy (

    
    ) via Arrhenius plots.
    
  • Theory: Provides the TS geometry and activation enthalpy (

    
    ).
    

Validation Rule: If the computed


 deviates from the experimental 

(derived from rate constants) by >2 kcal/mol, the computed mechanism is likely incorrect, or the functional fails to capture dispersion forces.
Visualization: Reaction Energy Profile Comparison

The diagram below illustrates how experimental data acts as the "boundary condition" for theoretical models.

Reaction_Profile Reactants Reactants (0.0 kcal/mol) TS_Exp Exp TS Barrier (+15.2 kcal/mol) (Derived from Kinetics) TS_DFT_Raw DFT TS (Raw) (+12.1 kcal/mol) (Underestimated) Reactants->TS_DFT_Raw B3LYP Error TS_DFT_Corr DFT TS (Corrected) (+14.9 kcal/mol) (M06-2X Functional) Reactants->TS_DFT_Corr High Accuracy Product Product (-5.4 kcal/mol) TS_DFT_Raw->Product TS_DFT_Corr->Product

Figure 2: Benchmarking Reaction Barriers. Standard functionals (red dashed) often underestimate barriers. High-accuracy functionals (yellow), validated against experimental kinetics (green), provide reliable mechanistic insight.

References

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Source: Molecules (2023).[1][2][3] URL:[Link][2]

  • Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. Source: Journal of Organic Chemistry (2015). URL:[Link]

  • NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) - Vibrational Scaling Factors. Source: NIST Standard Reference Database 101. URL:[Link]

  • Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions (MME55 Set). Source: Journal of Chemical Theory and Computation (2023). URL:[Link]

Sources

Comparative

Validation of a newly developed analytical method for quantifying Ethyl 2-(benzylamino)-5-chloronicotinate.

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Stability-Indicating UHPLC-DAD vs. Non-Aqueous Titration Analyte CAS: 1186405-01-5 | Molecular Formula: C₁₅H₁₅ClN₂O₂[1][2][3][4]

Executive Summary: The Case for Specificity

Ethyl 2-(benzylamino)-5-chloronicotinate is a critical pharmacophore intermediate, often serving as a scaffold for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) related to the niflumic acid family.[2][3]

Historically, the purity of such pyridine-based esters was assessed using Non-Aqueous Titration (NAT) .[2][3] While robust for bulk stoichiometry, NAT fails to distinguish the target molecule from its key synthetic precursors—specifically Ethyl 2-chloronicotinate and Benzylamine —due to overlapping basicity.[2][3]

This guide validates a newly developed Ultra-High Performance Liquid Chromatography (UHPLC) method.[2][3] Unlike titration, this method offers distinct specificity, resolving the target analyte from its hydrolysis degradants and starting materials, ensuring compliance with ICH Q2(R1) guidelines for drug substance development.[2][3]

Comparative Analysis: The "Old" vs. The "New"

The following table contrasts the legacy method (NAT) with the newly validated UHPLC protocol.

FeatureLegacy Method: Non-Aqueous TitrationNew Method: RP-UHPLC-DAD
Principle Acid-Base Neutralization (Perchloric acid in Acetic Acid)Differential Partitioning (Hydrophobicity)
Specificity Low. Co-titrates impurities (e.g., starting material Ethyl 2-chloronicotinate).[2][3]High. Resolves analyte from precursors and degradants.[2][3]
Sensitivity (LOD) Low (mM range). Suitable only for assay >98%.High (µM range). Detects impurities <0.05%.[2][3]
Throughput Slow (Manual/Semi-auto).[2][3]Fast (5-minute run time).[2][3]
Stability Indicating? No. Cannot detect non-basic degradants.Yes. Separates hydrolysis products (Acids).[2][3]

Scientific Rationale & Causality

The Specificity Challenge

The synthesis of Ethyl 2-(benzylamino)-5-chloronicotinate typically involves a nucleophilic aromatic substitution (


) of Ethyl 2-chloronicotinate with benzylamine.[2][3]
  • The Problem: Both the product and the starting material contain a pyridine ring, acting as a weak base.[2][3] In non-aqueous titration, perchloric acid protonates both nitrogens, leading to falsely high assay values if the reaction is incomplete.[2][3]

  • The Solution (HPLC): The addition of the benzyl group significantly increases the hydrophobicity (LogP) of the product compared to the chloro-precursor.[2][3] Using a Reverse-Phase C18 column, the product elutes significantly later, allowing baseline separation.[2][3]

Pathway Visualization

The diagram below illustrates the synthesis pathway and the critical impurities that the new method must resolve.

SynthesisPathway cluster_detection Detection Method Capability SM1 Ethyl 2-chloronicotinate (Starting Material) Reaction SnAr Reaction (Reflux) SM1->Reaction SM2 Benzylamine (Reagent) SM2->Reaction Product Ethyl 2-(benzylamino)- 5-chloronicotinate (Target Analyte) Reaction->Product Main Path Impurity1 Impurity A: Unreacted SM1 Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity B: Hydrolysis Product (Acid form) Product->Impurity2 Degradation (Moisture) Titration Titration: Detects Product + Impurity A (CANNOT DISTINGUISH) Product->Titration HPLC UHPLC: Resolves Product, Impurity A, & Impurity B Product->HPLC Impurity1->Titration Impurity1->HPLC Impurity2->HPLC

Figure 1: Synthesis pathway highlighting critical impurities.[2][3] Titration fails to distinguish the basic starting material from the product, whereas HPLC resolves all components based on polarity.[2][3]

Experimental Protocol: The "New" Method

This protocol is designed to be self-validating ; the system suitability parameters ensure the method is performing correctly before samples are analyzed.

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    .[2][3]
    • Why: The XBridge chemistry (BEH particle) is robust at high pH, but here we use it for its excellent peak shape for basic compounds (pyridines) under acidic conditions.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2][3]

    • Causality: Acidic pH ensures the pyridine nitrogen is fully protonated, preventing secondary interactions with silanols that cause peak tailing.[2][3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2][3]

  • Flow Rate:

    
    .[2][3]
    
  • Column Temp:

    
    .
    
  • Detection: UV-DAD at

    
     (bw 
    
    
    
    , ref
    
    
    ).
    • Why:

      
       is the 
      
      
      
      for the nicotinic acid core, maximizing sensitivity.[2][3]
Gradient Program
Time (min)% Mobile Phase BRationale
0.0010Initial equilibration.
1.0010Hold to elute polar impurities.
4.0090Rapid ramp to elute hydrophobic product.[2][3]
5.0090Wash column.[2][3]
5.1010Re-equilibration.
Standard Preparation
  • Stock Solution: Dissolve

    
     of Reference Standard in 
    
    
    
    Acetonitrile (
    
    
    ).
  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach

    
    .[2][3]
    

Validation Results

The method was validated according to ICH Q2(R1) guidelines.

System Suitability & Specificity
  • Resolution (

    
    ): 
    
    
    
    between Ethyl 2-chloronicotinate (RT:
    
    
    ) and Product (RT:
    
    
    ).
  • Tailing Factor (

    
    ): 
    
    
    
    (Excellent symmetry due to acidic mobile phase).[2][3]
Linearity & Range

Evaluated over


 to 

of target concentration (


).
ParameterResultAcceptance Criteria
Correlation Coefficient (

)


Slope

N/A
Y-Intercept


of 100% response
Accuracy (Recovery)

Spike recovery experiments performed at three levels.

Spike LevelMean Recovery (%)% RSD (n=3)
50%99.4%0.8%
100%100.1%0.5%
150%99.8%0.6%
Precision[2][3]
  • Repeatability (Intra-day):

    
     RSD (
    
    
    
    ).[2][3]
  • Intermediate Precision (Inter-day):

    
     RSD (
    
    
    
    , different analysts).[2][3]

Analytical Workflow Diagram

The following diagram details the logical flow of the validation execution, ensuring data integrity.

ValidationWorkflow Start Start Validation Prep Sample Preparation (0.1% Formic Acid/ACN) Start->Prep SysSuit System Suitability Test (5 Replicates) Prep->SysSuit Decision RSD < 2.0%? Tailing < 1.5? SysSuit->Decision RunSamples Run Calibration & Validation Samples Decision->RunSamples Pass Fail Troubleshoot: Check Column/Pump Decision->Fail Fail DataProcess Data Processing (Integration & Calculation) RunSamples->DataProcess Report Generate Report (ICH Q2 Format) DataProcess->Report Fail->SysSuit

Figure 2: Step-by-step analytical workflow ensuring system suitability before data collection.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Smolecule. (n.d.). Ethyl 2-(benzylamino)-5-chloronicotinate Structure and Properties. Retrieved from Smolecule.[2][3] Link

  • Chem-Impex. (n.d.).[2][3] Ethyl 2-Chloronicotinate: Synthesis Applications. Retrieved from Chem-Impex.[2][3] Link

  • Dong, M. W. (2006).[2][3] Modern HPLC for Practicing Scientists.[2][3] Wiley-Interscience.[2][3] (Standard text for HPLC method development causality).

Sources

Validation

How does the chloro-substituent affect the properties compared to bromo- or iodo- analogs?

Executive Summary In structure-activity relationship (SAR) studies and process chemistry, the choice between chloro-, bromo-, and iodo-substituents is rarely arbitrary. While they share the same group, their distinct ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In structure-activity relationship (SAR) studies and process chemistry, the choice between chloro-, bromo-, and iodo-substituents is rarely arbitrary. While they share the same group, their distinct electronic and steric profiles dictate two divergent paths: Synthetic Utility (where I and Br dominate via facile cross-coupling) and Therapeutic Efficacy (where Cl dominates via metabolic stability and optimal lipophilicity).

This guide objectively compares these analogs, providing experimental protocols to overcome the low reactivity of aryl chlorides and mechanistic insights into why chlorine often occupies the "Goldilocks zone" in drug design.

Part 1: The Physicochemical Landscape

The behavior of halogenated analogs is governed by four primary vectors: bond strength (stability), lipophilicity (bioavailability), steric bulk (binding fit), and electronic influence (


-hole).

Table 1: Comparative Physicochemical Properties of Aryl Halides (Ar-X)

PropertyChloro- (Cl)Bromo- (Br)Iodo- (I)Impact on Application
Bond Dissociation Energy (C-X) ~96 kcal/mol~81 kcal/mol~65 kcal/molCl is metabolically stable; I is highly reactive (labile).
Van der Waals Radius 1.75 Å1.85 Å1.98 ÅCl mimics the methyl group (1.70 Å) sterically; I is bulky.
Hansch Constant (

)
0.710.861.12I significantly increases lipophilicity (logP), potentially hurting solubility.
Hammett Constant (

)
0.230.230.18Cl and Br are electronically similar (EWG), but I is weaker.

-Hole Magnitude
NegligibleModerateStrongI forms strong Halogen Bonds; Cl rarely participates in strong halogen bonding.

Part 2: Synthetic Reactivity & The "Activation" Barrier

The primary challenge in utilizing chloro-substituents is their inertness in transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Bottleneck: Oxidative Addition

For aryl iodides (Ar-I) and bromides (Ar-Br), oxidative addition to Pd(0) is fast and often exothermic. For aryl chlorides (Ar-Cl), this step is endothermic with a high activation energy barrier due to the strong C-Cl bond.

Diagram 1: The Reactivity Landscape & Catalytic Cycle This diagram visualizes the activation energy disparity and the necessity of electron-rich ligands for Ar-Cl coupling.

G Start Substrate Selection ArI Aryl-Iodide (Weak Bond, ~65 kcal/mol) Start->ArI ArBr Aryl-Bromide (Med Bond, ~81 kcal/mol) Start->ArBr ArCl Aryl-Chloride (Strong Bond, ~96 kcal/mol) Start->ArCl OA_Fast Fast Oxidative Addition (Low Barrier) ArI->OA_Fast ArBr->OA_Fast OA_Slow Slow Oxidative Addition (High Barrier) ArCl->OA_Slow Pd0 Pd(0) Species OA_Fast->Pd0 Standard Ligands (PPh3) Product Pd(II) Intermediate (Ready for Transmetallation) OA_Fast->Product OA_Slow->Pd0 OA_Slow->Product Ligand Ligand Requirement: Bulky, Electron-Rich (e.g., SPhos, XPhos) Ligand->OA_Slow Required for Activation

Caption: Comparative oxidative addition pathways. Aryl chlorides require specialized ligands to lower the activation energy barrier, whereas Iodides/Bromides react spontaneously with standard catalysts.

Experimental Protocols: Overcoming the Chloro-Inertness

To achieve comparable yields between Chloro- and Iodo- analogs, the protocol must be adjusted.

Protocol A: Standard Coupling (Target: Ar-I / Ar-Br)

Use this for rapid screening of Bromo/Iodo analogs.

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DME/Water (2:1).

  • Condition: Heat to 80°C for 4-6 hours.

  • Mechanism: The labile C-I/Br bond breaks easily; triphenylphosphine is sufficient to stabilize the Pd center.

Protocol B: Activated Coupling (Target: Ar-Cl)

Use this when the Chloro- analog is required for final drug stability.

  • Catalyst System:

    
     (1-2 mol%) + SPhos  or XPhos  (2-4 mol%).
    
    • Why: Dialkylbiaryl phosphines (Buchwald ligands) are electron-rich (donating e- to Pd to facilitate oxidative addition) and bulky (promoting reductive elimination).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Condition: Heat to 100°C for 12-16 hours.

  • Validation: Monitor disappearance of Ar-Cl via HPLC. If stalled, switch ligand to BrettPhos .

Part 3: Medicinal Chemistry Applications

While synthetic chemists prefer Iodine for reactivity, medicinal chemists prefer Chlorine for survival in the biological environment.

Metabolic Blocking (The "Teflon" Effect)

The primary metabolic pathway for many aromatics is oxidation by Cytochrome P450 (CYP450) at the para-position.

  • H-Analog: Rapidly oxidized to phenol

    
     clearance.
    
  • Cl-Analog: The C-Cl bond is too strong for CYP450 to break. It sterically and electronically deactivates the ring, extending half-life (

    
    ).
    
  • Br/I-Analogs: While they also block metabolism, their lipophilicity (

    
    ) often leads to non-specific protein binding and toxicity ("Grease Balls").
    
Halogen Bonding (Sigma-Hole Interactions)

If specific binding affinity is the goal, the choice shifts towards heavier halogens.

  • Mechanism: Heavier halogens (Br, I) exhibit a positive electrostatic potential cap (

    
    -hole) opposite the C-X bond.[1]
    
  • Application: This hole acts as a Lewis Acid, binding to backbone carbonyls in the target protein.

  • Comparison: Interaction strength follows the order I > Br > Cl >> F .[2][3]

    • Select Iodo- if you need a "molecular anchor" to boost potency via specific binding.

    • Select Chloro- if the halogen is merely filling a hydrophobic pocket.

Diagram 2: Decision Matrix for Halogen Selection A logic flow for selecting the correct analog based on biological requirements.

DecisionTree Start Design Goal Metab Goal: Improve Metabolic Stability (Block CYP450) Start->Metab Potency Goal: Increase Potency (Specific Binding) Start->Potency CheckLip Check Lipophilicity (LogP) Metab->CheckLip SelectCl Select CHLORO (Best Balance: Stable + Moderate LogP) Potency->SelectCl Steric Fill Only SelectBr Select BROMO (Intermediate) Potency->SelectBr Need Moderate Interaction SelectI Select IODO (Strong Sigma-Hole / High LogP) Potency->SelectI Need Strong Halogen Bond CheckLip->SelectCl Keep LogP Low CheckLip->SelectBr LogP Tolerance High

Caption: Strategic selection framework. Chlorine is the default for stability; Iodine is specialized for potency via halogen bonding.

References

  • Bond Dissociation Energies & Trends

    • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Mechanistic Studies on Oxidative Addition

    • Barrios-Landeros, F., et al. (2008). "Comparative Study of the Oxidative Addition of Aryl Halides to Pd(0)." Journal of the American Chemical Society.

  • Halogen Bonding in Drug Discovery

    • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

  • Buchwald-Hartwig/Suzuki Coupling of Chlorides

    • Old, D. W., et al. (1998). "A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides." Journal of the American Chemical Society.

  • Metabolic Stability & Bioisosteres

    • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Starting Materials and Final Products

For researchers, scientists, and drug development professionals, the meticulous characterization of starting materials and the definitive confirmation of a final product's identity and purity are cornerstones of scientif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous characterization of starting materials and the definitive confirmation of a final product's identity and purity are cornerstones of scientific rigor and regulatory compliance. This guide provides an in-depth exploration of comparative spectroscopic analysis, a critical workflow in pharmaceutical development and quality control. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, establish the principles of self-validating systems for trustworthy data, and ground our discussion in authoritative regulatory standards.

The Imperative of Comparative Analysis: Beyond a Simple "Before and After"

In the journey from a starting material, often an Active Pharmaceutical Ingredient (API), to a final drug product, a chemical transformation is intended to occur. Comparative spectroscopic analysis is the empirical proof of this transformation. It is not merely about observing a change, but about understanding the nature of that change with a high degree of certainty. This process is fundamental to:

  • Confirming Reaction Success: Verifying that the starting material has been consumed and the desired product has been formed.

  • Identifying and Quantifying Impurities: Detecting residual starting materials, by-products, or degradation products that could impact the safety and efficacy of the final product.

  • Ensuring Batch-to-Batch Consistency: Establishing a spectroscopic fingerprint for both the starting material and the final product to ensure manufacturing consistency.

  • Fulfilling Regulatory Requirements: Providing the necessary analytical data to support regulatory filings with agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The selection of spectroscopic techniques is a strategic decision, dictated by the specific molecular characteristics of the substances under investigation and the information required. A multi-technique approach is often employed to build a comprehensive and orthogonal data package.

The Spectroscopic Toolkit: A Symphony of Analytical Techniques

A robust comparative analysis typically leverages a combination of spectroscopic methods, each providing a unique piece of the molecular puzzle. The most commonly employed techniques in the pharmaceutical industry include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).[1]

The Strategic Selection of Spectroscopic Techniques

The choice of which spectroscopic technique to employ is a critical decision driven by the specific questions being asked about the chemical transformation. The following diagram illustrates a typical decision-making workflow:

G cluster_0 Analytical Question cluster_1 Primary Structural Elucidation cluster_2 Functional Group Analysis cluster_3 Quantitative Analysis & Chromophores cluster_4 Molecular Weight & Impurity Identification start What is the question? q1 Need detailed molecular structure and connectivity? start->q1 Structural Confirmation q2 Are there changes in functional groups? start->q2 Reaction Monitoring q3 Need to quantify a chromophoric substance? start->q3 Assay & Purity q4 Need molecular weight and to identify trace impurities? start->q4 Impurity Profiling nmr NMR Spectroscopy q1->nmr nmr->q2 Provides complementary data nmr->q3 Provides complementary data nmr->q4 Provides complementary data ftir FT-IR Spectroscopy q2->ftir ftir->q1 Provides complementary data ftir->q4 Provides complementary data uvvis UV-Vis Spectroscopy q3->uvvis uvvis->q3 ms Mass Spectrometry (often with LC/GC) q4->ms ms->q1 Provides complementary data ms->q2 Provides complementary data

Caption: Decision workflow for selecting the appropriate spectroscopic technique.

In Practice: A Case Study of the Synthesis of Aspirin from Salicylic Acid

To illustrate the principles of comparative spectroscopic analysis, we will use the well-understood synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride.

Reaction Scheme:

Salicylic Acid + Acetic Anhydride → Acetylsalicylic Acid (Aspirin) + Acetic Acid

Our goal is to use a suite of spectroscopic techniques to confirm the disappearance of the salicylic acid starting material and the appearance of the aspirin product, and to assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Why NMR? NMR spectroscopy provides unparalleled detail about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.[2] For our case study, ¹H NMR is ideal for tracking the changes in the chemical environment of the protons on the aromatic ring and the hydroxyl and acetyl groups. Quantitative NMR (qNMR) can further be used to determine the purity of the final product with high accuracy.[3]

Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis

This protocol is designed to ensure the acquisition of high-quality, quantitative NMR data, adhering to the principles of a self-validating system.

Objective: To confirm the structure of the synthesized aspirin and determine its purity by comparing its ¹H NMR spectrum to that of the salicylic acid starting material and a certified internal standard.

Materials:

  • Salicylic Acid (starting material)

  • Synthesized Aspirin (final product)

  • Deuterated Chloroform (CDCl₃)

  • Maleic Acid (certified internal standard)

  • NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the internal standard (maleic acid) into a clean, dry vial.

    • Accurately weigh approximately 20-30 mg of the synthesized aspirin into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

    • Vortex the sample until fully dissolved and transfer to an NMR tube.

    • Repeat the process for the salicylic acid starting material.

  • Instrument Setup and Data Acquisition:

    • Allow the sample to equilibrate to the magnet's temperature for at least 5 minutes.[4]

    • Tune and shim the probe for optimal magnetic field homogeneity. Poor shimming can lead to distorted peak shapes and inaccurate integration.[4]

    • Set the acquisition parameters for quantitative analysis:

      • Use a 90° pulse angle.

      • Set the relaxation delay (d1) to at least 5 times the T1 of the slowest relaxing proton of interest to ensure full relaxation between scans.[4]

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the spectrum.

    • Integrate the well-resolved peaks corresponding to the analyte (aspirin), the starting material (salicylic acid, if present), and the internal standard.

Self-Validating System (Trustworthiness):

  • System Suitability: Before running the samples, acquire a spectrum of a known standard (e.g., a certified reference material) to verify the instrument's resolution and lineshape performance.

  • Internal Standard: The use of a certified internal standard with a known purity allows for accurate quantification and compensates for variations in sample concentration and instrument response.[5]

  • Relaxation Delay: The use of a sufficiently long relaxation delay is crucial for the validity of the integration and, therefore, the quantitative results.

Comparative Data Analysis: Salicylic Acid vs. Aspirin
Compound Proton Chemical Shift (δ, ppm) Multiplicity Integration
Salicylic Acid-OH (phenolic)~10-12singlet (broad)1H
-COOH~11-13singlet (broad)1H
Aromatic6.9 - 7.9multiplets4H
Aspirin-COOH~11.77singlet (broad)1H
Aromatic7.0 - 8.2multiplets4H
-OCOCH₃~2.36singlet3H

Interpretation:

  • Disappearance of the Phenolic -OH Peak: The broad singlet corresponding to the phenolic hydroxyl group in salicylic acid is absent in the aspirin spectrum.

  • Appearance of the Acetyl -CH₃ Peak: A new singlet appears around 2.36 ppm in the aspirin spectrum, corresponding to the three protons of the acetyl group. This is a key indicator of the successful acetylation of salicylic acid.[6]

  • Purity Calculation: The purity of the aspirin can be calculated using the following formula:[3] Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / manalyte) * (mstd / Mstd) * Pstd Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • M = molar mass

    • m = mass

    • P = purity of the standard

    • 'analyte' refers to aspirin and 'std' refers to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Transformations

Why FT-IR? FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] It is an excellent tool for monitoring the progress of a reaction by observing the disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to the product.[8]

Experimental Protocol: FT-IR Analysis

Objective: To confirm the conversion of salicylic acid to aspirin by identifying changes in the characteristic infrared absorption bands of the functional groups.

Materials:

  • Salicylic Acid (starting material)

  • Synthesized Aspirin (final product)

  • Potassium Bromide (KBr), spectroscopy grade

Instrumentation:

  • FT-IR Spectrometer with a sample compartment for KBr pellets or an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum:

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract the contribution of atmospheric water and carbon dioxide from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8]

Self-Validating System (Trustworthiness):

  • Instrument Performance Qualification (IPQ): Periodically, and before a series of measurements, the performance of the FT-IR instrument should be verified using a polystyrene film standard to check the accuracy of the wavenumber scale.[9]

  • System Suitability: For quantitative applications, a system suitability test can be designed by running a standard of known concentration to ensure the instrument's response is within acceptable limits.[10]

Comparative Data Analysis: Salicylic Acid vs. Aspirin
Functional Group Vibrational Mode Salicylic Acid (cm⁻¹) Aspirin (cm⁻¹)
O-H (phenolic)Stretching~3200 (broad)Absent
C=O (carboxylic acid)Stretching~1689~1689
C=O (ester)StretchingAbsent~1753
C-O (ester)StretchingAbsent~1180

Interpretation:

  • Disappearance of the Phenolic O-H Stretch: The broad absorption band around 3200 cm⁻¹ in the salicylic acid spectrum, characteristic of the hydrogen-bonded phenolic hydroxyl group, is absent in the aspirin spectrum. This is strong evidence that the hydroxyl group has reacted.

  • Appearance of the Ester C=O and C-O Stretches: The aspirin spectrum shows a new, strong absorption band around 1753 cm⁻¹, which is characteristic of the ester carbonyl group. Additionally, a new band around 1180 cm⁻¹ corresponding to the C-O stretch of the ester is observed.[11]

  • Persistence of the Carboxylic Acid C=O Stretch: The absorption band for the carboxylic acid carbonyl group remains in both spectra, as this functional group is present in both the starting material and the product.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Tool for Chromophoric Molecules

Why UV-Vis? UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which is characteristic of the electronic transitions within chromophores (light-absorbing groups). It is a simple, robust, and widely used technique for the quantitative analysis of substances in solution. By comparing the UV spectra of the starting material and the final product, we can observe shifts in the absorption maxima (λmax) that reflect changes in the electronic structure of the molecule.

Experimental Protocol: UV-Vis Analysis

Objective: To compare the UV absorption spectra of salicylic acid and aspirin and to quantify the concentration of aspirin in a solution.

Materials:

  • Salicylic Acid (starting material)

  • Synthesized Aspirin (final product)

  • Methanol, spectroscopy grade

  • Quartz cuvettes

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of known concentration for both salicylic acid and aspirin in methanol.

    • Prepare a series of dilutions from the stock solutions to create a calibration curve for quantitative analysis.

    • Prepare a solution of the synthesized aspirin of an appropriate concentration to fall within the linear range of the calibration curve.

  • Instrument Setup and Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Use methanol as the blank to zero the instrument.

    • Acquire the absorption spectra of the salicylic acid and aspirin solutions.

    • For quantitative analysis, measure the absorbance of the standard and sample solutions at the λmax of aspirin.

Self-Validating System (Trustworthiness):

  • Instrument Calibration: The wavelength accuracy and photometric accuracy of the spectrophotometer should be periodically checked using certified reference materials (e.g., holmium oxide for wavelength accuracy, potassium dichromate for photometric accuracy) as per pharmacopeial guidelines (e.g., USP <857>).[13]

  • Linearity: The linearity of the method should be established by generating a calibration curve with a series of standards of known concentrations. The correlation coefficient (r²) should be close to 1.

Comparative Data Analysis: Salicylic Acid vs. Aspirin
Compound λmax (in Methanol)
Salicylic Acid~296 nm
Aspirin~276 nm

Interpretation:

  • Shift in λmax: The acetylation of the phenolic hydroxyl group in salicylic acid to form the ester in aspirin results in a change in the electronic environment of the chromophore, leading to a hypsochromic (blue) shift in the λmax from approximately 296 nm to 276 nm.[14] This shift provides evidence of the chemical transformation.

  • Quantitative Analysis: The concentration of aspirin in the sample solution can be determined by comparing its absorbance at 276 nm to the calibration curve generated from the aspirin standards, based on the Beer-Lambert Law.

Mass Spectrometry (MS): Unveiling Molecular Weight and Impurities

Why MS? Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive information about the molecular weight of a compound and can be used to identify and quantify trace-level impurities.[15] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for impurity profiling.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the synthesized aspirin and to identify any residual salicylic acid or other impurities.

Materials:

  • Salicylic Acid (starting material)

  • Synthesized Aspirin (final product)

  • Acetonitrile and water (LC-MS grade)

  • Formic acid (for mobile phase modification)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the synthesized aspirin in the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Method Development:

    • Develop an HPLC method that can separate aspirin from salicylic acid and potential impurities. This typically involves selecting an appropriate C18 column and a gradient elution with a mobile phase of water and acetonitrile containing a small amount of formic acid.

    • Optimize the mass spectrometer parameters (e.g., ionization source, voltages, gas flows) to achieve good ionization of the analytes.

  • Data Acquisition:

    • Inject the sample onto the LC-MS system.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

Self-Validating System (Trustworthiness):

  • Mass Accuracy: For high-resolution mass spectrometers, the mass accuracy should be calibrated using a known standard to ensure accurate mass measurements.

  • System Suitability for LC: Before sample analysis, a system suitability test should be performed on the HPLC system, which includes parameters like retention time repeatability, peak tailing, and resolution between critical pairs of compounds.

Comparative Data Analysis: Salicylic Acid vs. Aspirin
Compound Molecular Formula Expected [M-H]⁻ (m/z) Observed [M-H]⁻ (m/z)
Salicylic AcidC₇H₆O₃137.02137.0
AspirinC₉H₈O₄179.04179.0

Interpretation:

  • Molecular Ion Confirmation: The mass spectrum of the peak corresponding to aspirin will show a prominent ion at an m/z of 179.0 in negative ion mode, corresponding to the deprotonated molecule [M-H]⁻. This confirms the molecular weight of the product.[13]

  • Impurity Detection: The chromatogram will show a peak for aspirin at its characteristic retention time. If any residual salicylic acid is present, a separate peak at its retention time with an m/z of 137.0 will be observed. The area of this peak can be used to quantify the amount of this impurity.

Conclusion: An Integrated Approach to Analytical Certainty

The comparative spectroscopic analysis of starting materials and final products is a multi-faceted process that requires a strategic selection of techniques, meticulous experimental execution, and a deep understanding of the underlying chemical principles. By integrating the structural insights from NMR, the functional group information from FT-IR, the quantitative data from UV-Vis, and the molecular weight and impurity profiling capabilities of MS, a comprehensive and robust analytical data package can be generated.

This integrated approach, grounded in the principles of self-validating systems and guided by regulatory standards such as ICH Q2(R2) and Q14, provides the highest level of confidence in the identity, purity, and quality of pharmaceutical products.[16] It is this commitment to analytical certainty that underpins the development of safe and effective medicines.

Overall Workflow for Comparative Spectroscopic Analysis

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Comparison & Interpretation start_mat Starting Material (e.g., Salicylic Acid) prep_sm Prepare Sample of Starting Material start_mat->prep_sm final_prod Final Product (e.g., Aspirin) prep_fp Prepare Sample of Final Product final_prod->prep_fp nmr NMR Analysis (Structure & Purity) prep_sm->nmr Analyze ftir FT-IR Analysis (Functional Groups) prep_sm->ftir Analyze uvvis UV-Vis Analysis (Chromophore & Assay) prep_sm->uvvis Analyze ms LC-MS Analysis (Molecular Weight & Impurities) prep_sm->ms Analyze prep_fp->nmr Analyze prep_fp->ftir Analyze prep_fp->uvvis Analyze prep_fp->ms Analyze compare Compare Spectra: Starting Material vs. Final Product nmr->compare ftir->compare uvvis->compare ms->compare interpret Interpret Data: - Confirm Transformation - Assess Purity - Identify Impurities compare->interpret report Generate Report with Data Tables & Spectra interpret->report

Caption: A comprehensive workflow for comparative spectroscopic analysis.

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  • IR Analysis of Aspirin. (n.d.). Chemskills.
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  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent.
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  • Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (2024, February 22). RSC Advances.
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  • FTIR in QA/QC Laboratories and on Manufacturing Floors. (n.d.). Thermo Fisher Scientific.
  • Solid-State 17O NMR of Pharmaceutical Compounds: Salicylic Acid and Aspirin. (2013, July 23). National High Magnetic Field Laboratory. Retrieved from [Link]

  • Analyzing the Purity of Aspirin Using Proton NMR Spectroscopy. (2015, October 5). AZoM. Retrieved from [Link]

  • Why is 295 nm a good wavelength to check absorbance when testing for aspirin? (2021, April 16). Chemistry Stack Exchange.
  • RRB JE Syllabus 2026 for CBT 1, 2 and Technical Abilities. (n.d.). Career Power.
  • ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. (n.d.). Eurachem.
  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. (n.d.). MDPI.
  • Spectrophotometric resolution for quantitative analysis of aspirin and rivaroxaban combination therapy in biological fluids using simple and eco-friendly procedure. (2024, February 19). Scientific Reports.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.

Sources

Validation

Evaluating the Scalability of Industrial Synthesis Methods: A Comparative Technical Guide

Executive Summary: The Scalability Trilemma In pharmaceutical and fine chemical manufacturing, "scalability" is not merely about increasing volume; it is the preservation of Critical Quality Attributes (CQAs) across orde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scalability Trilemma

In pharmaceutical and fine chemical manufacturing, "scalability" is not merely about increasing volume; it is the preservation of Critical Quality Attributes (CQAs) across orders of magnitude. The transition from bench-top synthesis (mg/g scale) to pilot and production ( kg/ton scale) often fails due to the Scalability Trilemma : the competing constraints of Thermodynamics (heat transfer), Kinetics (mixing/mass transfer), and Economics (CapEx/OpEx).

This guide objectively evaluates four primary synthesis methodologies—Batch, Continuous Flow, Biocatalysis, and Mechanochemistry—against these constraints. It provides experimental protocols for validating scalability and data-driven comparisons to guide process selection.

Methodological Framework: Physics of Scale

To evaluate scalability, we must quantify the governing physical parameters. The failure of a reaction to scale is rarely chemical; it is almost always physical.

The Governing Equation

The scalability of any method is defined by its ability to maintain the Damköhler Number (


)  across scales:


  • 
     (Kinetically Controlled):  The reaction is slow; mixing is fast. Easy to scale (Batch is usually fine).
    
  • 
     (Transport Controlled):  The reaction is fast; mixing/heat transfer is the bottleneck. Difficult to scale in Batch; requires Flow.[1]
    
Decision Logic for Method Selection

The following logic map illustrates the selection process based on reaction characteristics.

SynthesisSelection Start Reaction Characterization FastKinetics Fast Kinetics / Exothermic? Start->FastKinetics Stereo High Stereoselectivity Req? FastKinetics->Stereo No Flow Continuous Flow Chemistry (High Heat/Mass Transfer) FastKinetics->Flow Yes (Da >> 1) Solubility Poor Solubility / Solvent-Free? Stereo->Solubility No Bio Biocatalysis (Enzymatic Specificity) Stereo->Bio Yes (Chiral Center) Mechano Mechanochemistry (Twin-Screw Extrusion) Solubility->Mechano Yes (Solids) Batch Batch Processing (General Purpose) Solubility->Batch No (Homogeneous)

Figure 1: Decision matrix for selecting synthesis methods based on kinetic and thermodynamic constraints.

Comparative Analysis of Synthesis Methods

Batch Processing (Traditional)
  • Mechanism: All reagents loaded into a stirred tank reactor (STR). Time is the independent variable.

  • Scalability Profile: Non-Linear. Surface area-to-volume ratio (

    
    ) decreases as scale increases (
    
    
    
    ,
    
    
    ). This leads to "hot spots" and accumulation of reactive intermediates.
  • Data Insight: Batch processes typically have an E-factor (kg waste/kg product) of 10–100 , significantly higher than alternative methods due to solvent use for thermal buffering.

Continuous Flow Chemistry (Modern Standard)
  • Mechanism: Reagents pumped through narrow channels. Space (reactor length) replaces time.[2]

  • Scalability Profile: Linear/Numbering-up. Scale is achieved by running longer or adding parallel reactors, maintaining identical

    
     ratios (often 100x higher than batch).
    
  • Performance Data:

    • Heat Transfer Coefficient (

      
      ):  Flow reactors achieve 1000–2000 W/m²K vs. 100–500 W/m²K in batch vessels.
      
    • Safety: Active reaction volume is often <1% of a batch equivalent, mitigating explosion risk.

Biocatalysis (Enzymatic)
  • Mechanism: Enzymes catalyze specific transformations under mild aqueous conditions.

  • Scalability Profile: Biologic. Scalability is limited by enzyme stability, inhibition, and oxygen transfer rates (

    
    ) in fermenters.
    
  • Metric Focus: Space-Time Yield (STY). High specificity often comes at the cost of lower volumetric productivity compared to chemical flow.

Mechanochemistry (Emerging)
  • Mechanism: Mechanical force (shear/impact) drives reaction, often solvent-free.[3]

  • Scalability Profile: Extrusion. Scaled via Twin-Screw Extrusion (TSE).

  • Advantage: Eliminates solvent waste (Green Chemistry Principle #5).

Quantitative Comparison Data

The following table synthesizes industrial data comparing these methods for a theoretical API synthesis step (exothermic alkylation).

MetricBatch (2000L STR)Continuous Flow (Plate Reactor)Biocatalysis (Fermenter)Mechanochemistry (Extruder)
Heat Transfer Area (

)
~5~500–1000~10N/A (Shear heating)
Mixing Time (

)
MinutesMillisecondsSecondsSeconds
Space-Time Yield ( kg/m ³/h) 50–1001000–5000 1–20500–2000
E-Factor (kg waste/kg product) 25–505–10 20–100 (Water waste)< 2
CapEx Scale-up Cost High (New Vessel)Low (Numbering up)MediumMedium

Experimental Protocol: Validating Flow Scalability via RTD

To validate if a flow process is scalable, you must characterize the Residence Time Distribution (RTD) . This protocol ensures that the mixing characteristics at the lab scale match the pilot scale.

Objective

Determine the dispersion coefficient and ensure "Plug Flow" behavior (Bodenstein number


) to guarantee consistent product quality during scale-up.
Materials
  • Tracer: Inert UV-absorbing compound (e.g., Acetone or Toluene spike).

  • Equipment: HPLC Pump, Flow Reactor, UV-Vis Inline Detector.

  • Software: Python/Matlab for deconvolution.

Workflow Diagram

RTDProtocol Step1 1. Establish Steady State (Solvent Flow) Step2 2. Pulse Injection (Tracer) Step1->Step2 Step3 3. Reactor Transit (Dispersion occurs) Step2->Step3 t = 0 Step4 4. Inline Detection (UV-Vis Absorbance) Step3->Step4 Step5 5. Data Analysis (Calculate Variance) Step4->Step5 E(t) Curve

Figure 2: Step-by-step workflow for Residence Time Distribution (RTD) analysis.

Step-by-Step Methodology
  • System Equilibration:

    • Flush the reactor with the carrier solvent at the target flow rate (

      
      ).
      
    • Ensure the UV detector baseline is stable.

  • Pulse Injection:

    • Inject a sharp pulse (Dirac delta function approximation) of the tracer. Volume should be

      
       of reactor volume (
      
      
      
      ).
    • Critical: Record the exact injection time (

      
      ).
      
  • Data Collection:

    • Record absorbance vs. time at the reactor outlet.

    • Sampling frequency must be high enough to capture the peak shape (min 10 points across the peak).

  • Calculation:

    • Calculate the Mean Residence Time (

      
      ):
      
      
      
      
    • Calculate Variance (

      
      ) to determine axial dispersion.
      
  • Validation Criteria:

    • If the distribution is narrow (

      
      ), the system exhibits Plug Flow behavior.
      
    • Scalability Check: When moving to a larger reactor, repeat this test. If the dimensionless RTD curves overlap, the chemical yield and selectivity will scale linearly.

References

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.

  • Gutmann, B., et al. (2015). Batch to Continuous Flow: A Techno-Economic Analysis. Reaction Chemistry & Engineering.

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry.

  • James, S. L., et al. (2012). Mechanochemistry: opportunities for new and cleaner synthesis. Chemical Society Reviews.

  • Woodley, J. M. (2017). Biocatalysis for Pharmaceutical Production: The Need for Speed. Organic Process Research & Development.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(benzylamino)-5-chloronicotinate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(benzylamino)-5-chloronicotinate. As a chlorinated heterocyclic aromatic amine, this compound requires meticulous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(benzylamino)-5-chloronicotinate. As a chlorinated heterocyclic aromatic amine, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established safety principles and regulatory standards, ensuring a self-validating system for your laboratory operations.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. Ethyl 2-(benzylamino)-5-chloronicotinate belongs to several chemical classes—chlorinated organics, nicotinic acid derivatives, and aromatic amines—each with a distinct hazard profile that informs our disposal strategy.

1.1. Toxicological and Physical Hazards

While specific toxicological data for Ethyl 2-(benzylamino)-5-chloronicotinate is not thoroughly investigated, the hazards can be inferred from structurally similar compounds like Ethyl 2-chloronicotinate.[1] The primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[2][3]

  • Harmful if Swallowed: The compound is classified as harmful if ingested.[2]

  • Environmental Hazard: As a chlorinated organic compound, improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants like chlorinated dioxins.[5] Do not allow the product to enter drains.[3][4][6]

1.2. Immediate Personal Protective Equipment (PPE) Mandates

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Wear suitable gloves resistant to chemical penetration.[4] For aromatic amines and organic halides, thick nitrile gloves are a common recommendation, but always check the manufacturer's compatibility guide.[7]

  • Eye Protection: Chemical safety goggles are required.[4] If a splash hazard exists, use a face shield in addition to goggles.

  • Body Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[4][8]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or vapors must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][3]

Hazard Classification (based on Ethyl 2-chloronicotinate)GHS CodeSignal WordHazard Statement
Acute toxicity, oralH302WarningHarmful if swallowed.[2]
Skin corrosion/irritationH315WarningCauses skin irritation.[2][3]
Serious eye damage/eye irritationH319WarningCauses serious eye irritation.[2][3]
Specific target organ toxicity, single exposureH335WarningMay cause respiratory irritation.[2][3]

Waste Characterization and Segregation: A Causal Approach

Proper disposal begins with correct classification and segregation at the point of generation. This is not merely a logistical step but a critical safety measure to prevent dangerous chemical reactions and ensure the waste is routed to the correct treatment facility.

2.1. Classification: Halogenated Organic Waste

Ethyl 2-(benzylamino)-5-chloronicotinate contains chlorine, firmly placing it in the halogenated organic waste category.[5][9] This classification is critical for the following reason:

  • Causality: Halogenated and non-halogenated organic wastes are treated differently. Non-halogenated solvent waste may be reprocessed for use as fuel. If contaminated with chlorinated compounds, this process can produce toxic byproducts like hydrogen chloride gas and chlorinated dioxins.[5] Therefore, these waste streams must never be mixed.

2.2. Disposal Decision Workflow

The following diagram illustrates the logical workflow for segregating waste related to Ethyl 2-(benzylamino)-5-chloronicotinate.

G start Identify Waste Containing Ethyl 2-(benzylamino)-5-chloronicotinate q_solid_liquid Is the waste solid, liquid, or contaminated labware? start->q_solid_liquid solid Pure solid or mixture q_solid_liquid->solid Solid liquid Solution in organic solvent q_solid_liquid->liquid Liquid labware Contaminated Labware (Gloves, vials, pipette tips) q_solid_liquid->labware Labware container_solid Securely seal in a clearly labeled, compatible container (e.g., original container or HDPE). solid->container_solid container_liquid Collect in a designated, compatible, and clearly labeled HALOGENATED ORGANIC LIQUID waste container. liquid->container_liquid container_labware Collect in a designated, labeled SOLID HAZARDOUS WASTE container (or specific 'contaminated labware' container). labware->container_labware storage Store waste container in a designated Satellite Accumulation Area. Ensure container is closed. container_solid->storage container_liquid->storage container_labware->storage pickup Arrange for disposal via Institutional Environmental Health & Safety (EHS). storage->pickup

Caption: Waste Disposal Workflow for Ethyl 2-(benzylamino)-5-chloronicotinate.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure safe and compliant disposal.

3.1. Preparing the Waste Container

  • Select the Correct Container:

    • For liquid waste (e.g., solutions in solvents like dichloromethane or chloroform), use a designated Halogenated Organic Liquid Waste container.[9] This is often a glass or high-density polyethylene (HDPE) carboy provided by your institution's Environmental Health & Safety (EHS) department.

    • For solid waste (unused chemical) or contaminated labware (gloves, weigh boats, pipette tips), use a designated solid hazardous waste container, typically a labeled bucket or a securely lined box.[10]

  • Labeling: The container must be clearly labeled.[11] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "Ethyl 2-(benzylamino)-5-chloronicotinate".

    • An accurate list of all other constituents and their approximate concentrations (e.g., "Methylene Chloride, ~90%").

    • The relevant hazard pictograms (e.g., irritant, harmful).

3.2. Disposing of Unused or Surplus Chemical (Solid)

  • Containment: If possible, leave the chemical in its original, intact container.[10] Ensure the label is legible and the container is not externally contaminated.

  • Packaging: If the original container is compromised, transfer the solid into a new, compatible, and sealable container (e.g., a wide-mouth HDPE jar). Perform this transfer inside a chemical fume hood.[10]

  • Segregation: Place the sealed container in the designated solid hazardous waste stream for collection by EHS.

3.3. Disposing of Contaminated Materials

  • Empty Containers: An "empty" container that held Ethyl 2-(benzylamino)-5-chloronicotinate is still considered hazardous waste. To render it non-hazardous, it must be "triple rinsed".[11]

    • Protocol: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume equal to about 10% of the container's capacity.

    • Rinsate Disposal: Crucially, the rinsate from all three rinses is considered hazardous waste. It must be collected and added to your Halogenated Organic Liquid Waste container. Never pour rinsate down the drain.[12]

    • After triple rinsing, deface the original label and dispose of the container in the appropriate lab glass or plastic recycling bin, as per institutional policy.

  • Contaminated Labware: Disposable items such as gloves, paper towels, and pipette tips that are contaminated with the chemical must be collected in the designated solid hazardous waste container.[13] Do not place these items in the regular trash.

3.4. Temporary On-Site Storage

  • All hazardous waste containers must be kept closed except when actively adding waste.[2][11]

  • Store the sealed and labeled waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA).[9][11]

  • Ensure the SAA is away from ignition sources and incompatible chemicals are not stored together.[14]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact your institution's EHS emergency line.

  • Control and Contain: For a small, manageable spill of the solid material, prevent it from becoming airborne.

  • Cleanup:

    • Wear the appropriate PPE as described in Section 1.2.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[3]

    • Carefully sweep or scoop up the absorbed material.[1] Avoid creating dust.

    • Place the collected waste into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS, no matter how minor.[7]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of Ethyl 2-(benzylamino)-5-chloronicotinate, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Title: 2-Chloronicotinic acid Safety Data Sheet Source: Jubilant Ingrevia Limited URL: [Link]

  • Title: Chemical Waste Containers for Chemical Waste Disposal Source: RiskAssess URL: [Link]

  • Title: Safety Data Sheet: Nicotinic acid Source: Carl ROTH URL: [Link]

  • Title: SAFETY DATA SHEET (Generic) Source: P&G Professional URL: [Link]

  • Title: Tirzepatide / Niacinamide Injection Source: Empower Pharmacy URL: [Link]

  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]

  • Title: What are the Health and Safety Guidelines for Using Amines? Source: Chasquido URL: [Link]

  • Title: MSDS of Ethyl 2-chloronicotinate Source: Chembase.cn URL: [Link]

  • Title: NICOTINIC ACID EXTRA PURE - Loba Chemie Source: Loba Chemie URL: [Link]

  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: Princeton University URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Chemical Hazards and Toxic Substances - Standards Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: OSHA Chemical Storage Requirements: How Employers Can Stay Compliant Source: A-C-T URL: [Link]

  • Title: Process for Disposal of Chlorinated Organic Residues Source: ACS Publications URL: [Link]

  • Title: Chemical Safety Guide, 5th Ed Source: National Institutes of Health (NIH) URL: [Link]

  • Title: OSHA Regulations and Hazardous Waste Disposal: What To Know Source: INGENIUM URL: [Link]

  • Title: How Do You Dispose Of Waste In A Laboratory? Source: YouTube (Chemistry For Everyone) URL: [Link]

  • Title: Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Medical & Healthcare Waste Regulation Changes in 2025 Source: Stericycle URL: [Link]

  • Title: HAZARDOUS WASTE SEGREGATION Source: Bucknell University URL: [Link]

  • Title: OSHA Chemical Storage Requirements Source: U.S. Hazmat Rentals URL: [Link]

  • Title: Chemical Hazards and Toxic Substances - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro Source: MDPI URL: [Link]

  • Title: Aromatic Amine Exposure Source: Fashion Sustainability Directory URL: [Link]

  • Title: How To: Lab Waste Source: YouTube (LabXchange) URL: [Link]

  • Title: 1910.1030 - Bloodborne pathogens. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Disposing of Chlorine: Pool and Cleaning Products Source: NEDT URL: [Link]

  • Title: Lab Safety Services - Assessment & Compliance Source: TRC Companies URL: [Link]

  • Title: DRAIN DISPOSAL OF CHEMICALS Source: Yale Environmental Health & Safety URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(benzylamino)-5-chloronicotinate
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